Product packaging for 3-(Boc-aminomethyl)indoline(Cat. No.:CAS No. 1000932-73-9)

3-(Boc-aminomethyl)indoline

Cat. No.: B1438103
CAS No.: 1000932-73-9
M. Wt: 248.32 g/mol
InChI Key: ZYDGETNTBBDROM-UHFFFAOYSA-N
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Description

3-(Boc-aminomethyl)indoline is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O2 B1438103 3-(Boc-aminomethyl)indoline CAS No. 1000932-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2,3-dihydro-1H-indol-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-10-8-15-12-7-5-4-6-11(10)12/h4-7,10,15H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDGETNTBBDROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Boc-aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(tert-butoxycarbonyl-aminomethyl)indoline, a valuable building block in medicinal chemistry and drug discovery. The document details a reliable two-step synthetic pathway commencing with the reduction of indole-3-carbonitrile to 3-(aminomethyl)indoline, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This guide emphasizes the rationale behind the selection of reagents and reaction conditions, offering practical insights for successful execution. A thorough characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), is presented with an analysis of the expected spectral data. Safety considerations for handling hazardous reagents are also discussed to ensure safe laboratory practices.

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold is a privileged structural motif in a vast array of biologically active compounds and natural products. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for the design of ligands targeting various biological receptors. The introduction of a Boc-protected aminomethyl group at the 3-position furnishes a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. 3-(Boc-aminomethyl)indoline serves as a crucial intermediate for the synthesis of compounds with potential applications as, among others, agonists or antagonists for various receptors, enzyme inhibitors, and antiviral agents.

This guide presents a detailed and robust methodology for the preparation and characterization of this important synthetic intermediate, aimed at providing researchers with the necessary information to confidently synthesize and validate this compound in their own laboratories.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the reduction of the nitrile group of commercially available indole-3-carbonitrile to a primary amine, which simultaneously reduces the indole to an indoline. The second step is the chemoselective protection of the resulting primary amine with a Boc group.

Overall Synthetic Scheme

Synthesis_Scheme cluster_step1 Step 1: Reductive Cyclization cluster_step2 Step 2: Amine Protection Indole_3_carbonitrile Indole-3-carbonitrile Aminomethylindoline 3-(Aminomethyl)indoline Indole_3_carbonitrile->Aminomethylindoline Reduction Boc_product This compound Aminomethylindoline->Boc_product Boc Protection LiAlH4 1. LiAlH₄, THF 2. H₂O Boc2O (Boc)₂O, Et₃N CH₂Cl₂

Figure 1: Two-step synthesis of this compound.

Step 1: Reduction of Indole-3-carbonitrile to 3-(Aminomethyl)indoline

The reduction of both the nitrile and the indole double bond can be accomplished in a single step using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄). LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles and amides to amines.[1] The choice of LiAlH₄ is predicated on its ability to effect the desired transformation under relatively mild conditions, although its reactivity necessitates careful handling.

Alternatively, catalytic hydrogenation can be employed. This method is generally considered "greener" as it avoids the use of stoichiometric amounts of metal hydrides.[2] However, it may require elevated pressures and temperatures, and the catalyst can sometimes be sensitive to impurities. For the purpose of this guide, the LiAlH₄ reduction is detailed due to its high efficiency and reliability on a laboratory scale.

Materials:

  • Indole-3-carbonitrile

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled Water

  • Sodium Hydroxide (NaOH) solution (15% w/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (4.0 eq.) in anhydrous THF.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of indole-3-carbonitrile (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension under a nitrogen atmosphere.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) per gram of LiAlH₄ used.

  • The resulting granular precipitate is filtered off and washed thoroughly with THF and CH₂Cl₂.

  • The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude 3-(aminomethyl)indoline, which can be used in the next step without further purification.

Safety Note: Lithium Aluminium Hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[3][4][5][6] It should be handled with extreme care in a fume hood, under an inert atmosphere (nitrogen or argon). Personal protective equipment, including safety glasses, a lab coat, and gloves, is mandatory. A Class D fire extinguisher for metal fires should be readily available.

Step 2: Boc Protection of 3-(Aminomethyl)indoline

The protection of the primary amine is achieved using di-tert-butyl dicarbonate ((Boc)₂O), a widely used reagent for this purpose due to the stability of the resulting carbamate and its facile removal under acidic conditions.[7] A tertiary amine base, such as triethylamine (Et₃N), is typically added to scavenge the acid byproduct of the reaction.

Materials:

  • Crude 3-(aminomethyl)indoline from Step 1

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • The crude 3-(aminomethyl)indoline is dissolved in CH₂Cl₂.

  • Triethylamine (1.2 eq.) is added to the solution, followed by the portion-wise addition of (Boc)₂O (1.1 eq.).

  • The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is washed sequentially with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic data for this compound.

Physical Properties
PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₂
Molecular Weight248.32 g/mol
AppearanceWhite to off-white solid
NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Predicted spectra can be generated using online databases and prediction software.[8][9][10][11][12]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indoline ring, the protons of the aminomethyl side chain, and the tert-butyl group of the Boc protector.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10-6.60m4HAr-H
~4.80br s1HBoc-NH
~3.65m1HIndoline N-H
~3.50-3.30m2H-CH₂-NHBoc
~3.20t, J = 8.0 Hz2HIndoline -CH₂-
~3.05m1HIndoline -CH-
1.45s9H-C(CH₃)₃

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of all 14 carbon atoms in the molecule with characteristic chemical shifts for the aromatic, aliphatic, and carbamate carbons.

Chemical Shift (δ, ppm)Assignment
~156.0C=O (Boc)
~151.0Ar-C (quaternary)
~130.0Ar-C (quaternary)
~127.5Ar-CH
~124.5Ar-CH
~118.0Ar-CH
~109.0Ar-CH
~79.5-C (CH₃)₃
~47.0Indoline -C H₂-
~45.0-C H₂-NHBoc
~40.0Indoline -C H-
28.4-C(C H₃)₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, sharpN-H stretch (indoline)
~3350Medium, broadN-H stretch (Boc-carbamate)
~2970, 2870MediumC-H stretch (aliphatic)
~1690StrongC=O stretch (Boc-carbamate)
~1510StrongN-H bend (Boc-carbamate)
~1160StrongC-O stretch (Boc-carbamate)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion: [M+H]⁺ = 249.15 m/z

  • Key Fragmentation Pathways: A characteristic fragmentation pattern for Boc-protected amines is the loss of tert-butyl or isobutylene, resulting in a prominent peak at [M - 56]⁺ or [M - 100]⁺. Further fragmentation of the indoline ring is also expected.[13][14]

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of this compound, a key intermediate in medicinal chemistry. The two-step synthesis, involving a LiAlH₄ reduction followed by Boc protection, is a robust method suitable for laboratory-scale preparation. The detailed characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized material. By following the protocols and safety guidelines presented herein, researchers can confidently produce this valuable building block for their drug discovery and development endeavors.

References

Introduction: The Strategic Value of the Indoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Boc-aminomethyl)indoline for Advanced Drug Discovery

The indoline ring system, a saturated analog of the ubiquitous indole, is a cornerstone heterocyclic motif in modern medicinal chemistry.[1][2] Its three-dimensional, non-planar structure offers distinct advantages in drug design, enabling the exploration of chemical space inaccessible to its aromatic counterpart. This departure from planarity often leads to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for successful drug development.[1] this compound (CAS No. 1000932-73-9) emerges as a particularly valuable building block within this chemical class.[3] It strategically combines the indoline core with a primary amine masked by the acid-labile tert-butoxycarbonyl (Boc) protecting group. This configuration provides a stable, versatile synthon for researchers, allowing for selective chemical modifications at the indoline nitrogen or aromatic ring before revealing the reactive aminomethyl side chain for further elaboration. This guide provides an in-depth examination of the physicochemical properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights for its effective application in the synthesis of novel therapeutic agents.

PART 1: Core Physicochemical Characteristics

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in synthesis and drug formulation. While extensive experimental data for this compound is not broadly published, we can consolidate known data and provide expert-driven estimations based on its structural analogues.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueSource / Comment
CAS Number 1000932-73-9[3]
Molecular Formula C₁₄H₂₀N₂O₂[3][]
Molecular Weight 248.32 g/mol [3][]
Appearance Expected to be a white to off-white solid.Based on similar Boc-protected amines.[5][6]
Solubility Soluble in organic solvents (Methanol, Chloroform, DCM); slightly soluble in water.Inferred from the properties of tert-butyl carbamate and the indoline core.[5][7]
XLogP3 (Estimated) ~1.6 - 2.0Estimated based on the closely related N-Boc analog (tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, XLogP3 = 1.6). The free N-H is expected to slightly increase polarity compared to the N-Boc version.[8]
Polar Surface Area (PSA) ~55.6 ŲEstimated based on the N-Boc analog. The primary amine and carbamate are the main contributors.[8]
Hydrogen Bond Donors 2 (Indoline N-H, Carbamate N-H)Structural analysis.
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen atoms)Structural analysis.
Rotatable Bond Count 4Structural analysis.[6]

PART 2: Synthesis and Chemical Reactivity

The utility of this compound as a building block is defined by its synthesis and predictable reactivity.

Synthetic Strategy: From Indole to Indoline

A robust and common method for the synthesis of indolines is the chemical reduction of the corresponding indole precursor.[1][9] In this case, the readily available tert-butyl ((1H-indol-3-yl)methyl)carbamate serves as the ideal starting material.

Causality of Experimental Choice: The selection of a reducing agent is critical. While powerful hydride reagents like LiAlH₄ could work, they are often unselective and can cleave the Boc group. A milder, more chemoselective reducing agent is preferred. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium (like acetic acid) is an excellent choice because it selectively reduces the enamine-like double bond of the indole ring under conditions that are typically compatible with the acid-sensitive Boc group. Catalytic hydrogenation is another viable, clean alternative.

G cluster_synthesis Synthetic Workflow Start tert-butyl ((1H-indol-3-yl)methyl)carbamate Reagent Reducing Agent: - NaBH₃CN in Acetic Acid OR - H₂, Pd/C in Ethanol Start->Reagent Reduction of indole C=C bond Purification Workup & Purification (e.g., Column Chromatography) Reagent->Purification Product This compound Purification->Product

Caption: Proposed synthetic route to this compound.

Reactivity Profile: A Multi-functional Scaffold

The molecule possesses three primary sites of reactivity, which can be addressed selectively.

  • Indoline Nitrogen (N-H): This secondary amine is weakly basic and nucleophilic.[1] It can undergo a variety of reactions such as N-alkylation, N-acylation, or arylation, allowing for the introduction of diverse substituents at the 1-position. This functionalization is typically performed under basic conditions, which are fully compatible with the Boc protecting group.[10]

  • Boc-Protected Amine: The cornerstone of this reagent's utility is the Boc group's stability and predictable removal. It is stable to a wide range of basic, nucleophilic, and reductive conditions, making it orthogonal to many other protecting groups.[11][12] Deprotection is efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), which liberates the primary amine for subsequent coupling reactions (e.g., amide bond formation, reductive amination).[11][13]

  • Aromatic Ring: The benzene portion of the indoline can undergo electrophilic aromatic substitution. While the saturated pyrrolidine ring deactivates it compared to indole, reactions like nitration or halogenation are still possible, typically occurring at the 5- or 7-position.

G cluster_logic Synthetic Logic Start This compound PathA 1. Functionalize Indoline N-H (Base, R-X) 2. Deprotect Boc Group (Acid) 3. Functionalize Primary Amine (e.g., Acylation) Start->PathA Pathway A PathB 1. Deprotect Boc Group (Acid) 2. Functionalize Primary Amine 3. Functionalize Indoline N-H Start->PathB Pathway B Result Diverse Chemical Library PathA->Result PathB->Result

Caption: Orthogonal synthetic strategies using the building block.

PART 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in synthesis.

Spectroscopic Signature (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

    • A singlet around 1.45 ppm (9H) for the tert-butyl protons of the Boc group.

    • A broad singlet for the indoline N-H proton.[14]

    • Multiplets in the aromatic region (approx. 6.6-7.2 ppm) for the four protons on the benzene ring.[14]

    • A series of multiplets for the protons at the C2 and C3 positions of the indoline ring and the adjacent CH₂ group of the aminomethyl side chain.

  • ¹³C NMR: The carbon spectrum would feature a prominent signal around 80 ppm for the quaternary carbon of the Boc group and a signal around 156 ppm for the carbamate carbonyl carbon.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the carbamate and indoline amine (around 3300-3400 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and a strong C=O stretch for the Boc carbonyl group (around 1680-1700 cm⁻¹).

Quality Control Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of this compound. The indoline core provides a sufficient chromophore for detection at wavelengths around 210 nm or 254 nm.[15]

Step-by-Step HPLC Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the this compound sample.

    • Dissolve the sample in 1.0 mL of a 50:50 mixture of acetonitrile and water (or methanol/water) to create a stock solution of ~1 mg/mL.

    • Further dilute the stock solution as needed to fall within the linear range of the detector.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., Phenomenex, Agilent, Waters), typically 4.6 mm x 150 mm, 5 µm particle size.[15][16]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. (The acid improves peak shape).

    • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

    • Gradient: A typical gradient would be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.[15]

    • Detection Wavelength: 210 nm.[15]

    • Injection Volume: 10 µL.[15]

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main peak using the area percent method. The system is considered self-validating if the peak shape is symmetrical and resolution from impurities is adequate.

PART 4: Applications in Drug Development

The indoline scaffold is a "privileged" structure, appearing in numerous approved drugs and clinical candidates.[1][17] this compound serves as a key entry point for creating novel derivatives for various therapeutic targets.

  • Oncology: Many kinase inhibitors and agents targeting DNA topoisomerase feature indole or indoline cores.[17][18] The aminomethyl side chain can be elaborated into pharmacophores that interact with the hinge region of kinases or other key active site residues.

  • Infectious Diseases: The indoline framework is present in compounds with antibacterial and antiviral activities.[19] The ability to easily diversify the molecule allows for the rapid generation of libraries to screen against resistant pathogens.

  • Central Nervous System (CNS) Disorders: The three-dimensional nature of the indoline scaffold is well-suited for targeting CNS receptors and enzymes. Derivatives have been explored for conditions like Alzheimer's disease and depression.[17]

By providing two distinct points for chemical modification—the indoline nitrogen and the deprotected primary amine—this compound empowers medicinal chemists to systematically perform structure-activity relationship (SAR) studies and optimize compounds for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its well-defined reactivity, anchored by the stable yet readily cleavable Boc group, provides a reliable and versatile platform for synthesizing complex molecular architectures. A comprehensive understanding of its physicochemical properties and analytical profiles, as detailed in this guide, ensures its effective and reproducible application in the laboratory. As the demand for novel therapeutics with improved properties continues to grow, the strategic use of such well-designed building blocks will remain paramount to the success of medicinal chemistry campaigns.

References

An In-Depth Technical Guide to 3-(Boc-aminomethyl)indoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activity.[1] Its rigid, three-dimensional structure provides a versatile framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Within this important class of molecules, 3-(Boc-aminomethyl)indoline (CAS Number: 1000932-73-9) has emerged as a critical building block for the synthesis of novel therapeutic agents. The presence of a Boc-protected primary amine at the 3-position offers a stable yet readily deprotectable handle for further chemical elaboration, making it an invaluable tool for researchers in drug development. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights for scientists engaged in pharmaceutical research.

Physicochemical Properties and Structural Characterization

This compound, systematically named tert-butyl N-(2,3-dihydro-1H-indol-3-ylmethyl)carbamate, is a stable, solid compound at room temperature.[] The Boc (tert-butoxycarbonyl) group serves as a robust protecting group for the primary amine, preventing its participation in undesired side reactions while being easily removable under acidic conditions.

PropertyValueSource
CAS Number 1000932-73-9BOC Sciences[]
Molecular Formula C₁₄H₂₀N₂O₂BOC Sciences[]
Molecular Weight 248.32 g/mol BOC Sciences[]
IUPAC Name tert-butyl N-(2,3-dihydro-1H-indol-3-ylmethyl)carbamateBOC Sciences[]
Appearance SolidBOC Sciences[]
Topological Polar Surface Area 50.4 ŲBOC Sciences[]
Canonical SMILES CC(C)(C)OC(=O)NCC1CNC2=CC=CC=C12BOC Sciences[]

Structural Formula:

Caption: Chemical structure of this compound.

Strategic Synthesis of this compound

The synthesis of this compound can be strategically approached in a two-step sequence starting from the commercially available 3-(aminomethyl)indole. This method involves the protection of the primary amine with a Boc group, followed by the selective reduction of the indole ring to the corresponding indoline.

SynthesisWorkflow Start 3-(Aminomethyl)indole Step1 Step 1: Boc Protection (Boc)₂O, Solvent (e.g., THF) Start->Step1 Intermediate 3-(Boc-aminomethyl)indole Step1->Intermediate Step2 Step 2: Indole Reduction Reducing Agent (e.g., NaBH₃CN) Acid (e.g., TFA) Intermediate->Step2 Product This compound Step2->Product SignalingPathway cluster_membrane Cell Membrane ArachidonicAcid Arachidonic Acid LOX 5-LOX ArachidonicAcid->LOX EETs Anti-inflammatory EETs ArachidonicAcid->EETs via CYP450 Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes sEH sEH DHETs Less Active DHETs sEH->DHETs Inflammation Inflammation Leukotrienes->Inflammation EETs->sEH Resolution Resolution of Inflammation EETs->Resolution IndolineInhibitor 3-(Aminomethyl)indoline Derivative (Dual Inhibitor) IndolineInhibitor->LOX Inhibits IndolineInhibitor->sEH Inhibits

References

A Technical Guide to the Spectroscopic Characterization of 3-(Boc-aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed analysis of the spectroscopic data for the synthetic building block, 3-(Boc-aminomethyl)indoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and foundational spectroscopic principles. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into experimental design and data interpretation.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule in medicinal chemistry and organic synthesis. Its structure incorporates a reactive indoline nucleus and a Boc-protected aminomethyl group. The indoline scaffold is a privileged structure found in numerous biologically active compounds, while the Boc-protecting group allows for selective chemical manipulation of the primary amine. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this intermediate, ensuring the success of subsequent synthetic steps.

This guide will provide a predictive analysis of the key spectroscopic features of this compound, empowering researchers to confidently identify and utilize this compound in their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton environments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound, based on data from similar structures.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H (4 protons)7.20 - 6.60Multiplet-
NH (Indoline)~4.0 (broad)Singlet-
CH (Position 3)3.60 - 3.40Multiplet-
CH₂ (Aminomethyl)3.30 - 3.10Multiplet-
CH₂ (Position 2)3.20 - 2.90Multiplet-
NH (Boc)~5.0 (broad)Singlet-
tert-Butyl (9 protons)1.45Singlet-
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Boc)~156
Aromatic C (quaternary)151, 130
Aromatic CH127, 124, 118, 109
C (tert-Butyl, quaternary)~79
CH (Position 3)~45
CH₂ (Aminomethyl)~44
CH₂ (Position 2)~35
CH₃ (tert-Butyl)~28
Rationale Behind NMR Predictions and Experimental Considerations

The predicted chemical shifts are based on the analysis of related indole and indoline structures, as well as Boc-protected amines. The aromatic protons of the indoline ring are expected to appear as a complex multiplet between 6.60 and 7.20 ppm. The protons on the five-membered ring and the aminomethyl group will likely show complex splitting patterns due to their diastereotopicity and coupling with each other. The broad singlets for the NH protons are due to quadrupole broadening and potential hydrogen exchange. The large singlet at approximately 1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group in the Boc protector.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (NH).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in definitively assigning the proton and carbon signals, especially for the complex aliphatic region.

Visualizing NMR Correlations

The following diagram illustrates the key predicted correlations in the this compound molecule.

Caption: Predicted ¹H-¹H COSY correlations in this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds, the C=O of the carbamate, and the aromatic ring.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Indoline)3400 - 3300Medium
N-H Stretch (Carbamate)3350 - 3250Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium-Strong
C=O Stretch (Carbamate)1710 - 1680Strong
N-H Bend (Amine/Amide)1650 - 1550Medium
C=C Stretch (Aromatic)1600 - 1450Medium
C-N Stretch1250 - 1020Medium
Interpretation of the IR Spectrum

The presence of two distinct N-H stretching bands would confirm the presence of both the indoline and the carbamate N-H groups. The most prominent peak in the spectrum is expected to be the strong C=O stretch of the Boc group's carbamate, typically appearing around 1690 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region, and the aliphatic C-H stretches will be just below 3000 cm⁻¹. The appearance of a peak around 1527 cm⁻¹ (ν CO-NH) would be characteristic of a secondary amide, further confirming the Boc-protected amine.[1]

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum should be collected and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₄H₂₀N₂O₂

  • Molecular Weight: 248.32 g/mol

  • Predicted [M+H]⁺: 249.15

  • Predicted [M+Na]⁺: 271.13

Expected Fragmentation Pattern

Under electrospray ionization (ESI) or other soft ionization techniques, the protonated molecule [M+H]⁺ at m/z 249.15 should be readily observed. Key fragmentation pathways would likely involve the loss of the Boc group or parts of it:

  • Loss of tert-butyl group (-57 Da): A fragment at m/z 192.10 corresponding to the loss of C₄H₉.

  • Loss of isobutylene (-56 Da): A fragment at m/z 193.10 from the loss of C₄H₈.

  • Loss of the entire Boc group (-101 Da): A fragment at m/z 148.09 corresponding to the 3-(aminomethyl)indoline cation.

The fragmentation of the indole core itself can also occur, though it is generally more stable.[2]

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and effective method for this type of molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

Visualizing the Analytical Workflow

The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a synthetic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesize this compound purification Purify via Chromatography/Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Elucidate Structure nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Assess Purity structure_elucidation->purity_assessment final_confirmation Confirm Identity purity_assessment->final_confirmation

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, is essential for its unambiguous identification and quality control. This guide provides a robust predictive framework for the expected spectral data, grounded in the fundamental principles of spectroscopy and comparison with related molecular structures. By following the outlined experimental protocols and interpretative guidelines, researchers can confidently verify the structure of this important synthetic intermediate, ensuring the integrity of their research and development endeavors.

References

Biological activity of 3-(Boc-aminomethyl)indoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-(Boc-aminomethyl)indoline Derivatives

Executive Summary

The indoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Functionalization at the C3 position, in particular, has yielded derivatives with significant therapeutic potential.[3] This guide focuses on a specific, highly versatile subclass: this compound derivatives. The introduction of the tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the C3 position serves two critical functions. First, it acts as a crucial pharmacophoric element in its own right; second, it provides a stable, yet readily cleavable, synthetic handle for extensive chemical elaboration. We will explore the synthesis, diverse biological activities—ranging from oncology to anti-inflammatory applications—and the critical structure-activity relationships (SAR) that govern the efficacy of these promising compounds.

Part 1: The this compound Scaffold: A Strategic Overview

The strategic value of the indoline framework lies in its rigid, bicyclic structure which can effectively orient substituents into three-dimensional space to interact with biological targets. The C3 position is often a focal point for modification due to its electronic properties and accessibility.

The 3-(Boc-aminomethyl) moiety is more than a simple substituent; it is a carefully chosen synthetic tool. The Boc group offers robust protection to the primary amine during multi-step syntheses, resisting a wide range of reagents. Its facile removal under acidic conditions (e.g., trifluoroacetic acid) unmasks the primary amine, which can then be functionalized to generate extensive libraries of amides, sulfonamides, or other derivatives for SAR studies.[4] This modularity is paramount in modern drug discovery.

Part 2: General Synthesis and Methodological Rationale

The synthesis of this compound derivatives is a multi-step process that requires precise control over protecting groups and reaction conditions. The following protocol outlines a representative pathway, emphasizing the rationale behind key steps.

Experimental Protocol: Synthesis of a 1-Acyl-3-(Boc-aminomethyl)indoline Derivative

This protocol is adapted from methodologies used in the synthesis of anti-inflammatory indoline derivatives.[4]

  • Step 1: N-Acylation of Indoline.

    • Procedure: To a solution of 5-methylindoline-2,3-dione in a suitable solvent (e.g., THF), add a stoichiometric amount of an acylating agent (e.g., cyclohexanecarbonyl chloride) and a non-nucleophilic base (e.g., K₂CO₃).[5] Stir at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Causality: The N-acylation step is critical for introducing a key binding element and modulating the electronic properties of the indoline core. The choice of acyl group can significantly impact target affinity and selectivity.

  • Step 2: Introduction of the C3-Moiety.

    • Procedure: The N-acylated intermediate is reacted with a reagent like tert-butyl (3-aminopropyl)carbamate in the presence of mercaptoacetic acid.[4] This one-pot reaction constructs the initial C3-substituted scaffold.

    • Causality: This step establishes the core structure. Using the pre-Boc-protected amine prevents unwanted side reactions and ensures the aminomethyl group is correctly installed.

  • Step 3: Final Elaboration (Example: Boc Deprotection and Coupling).

    • Procedure: The Boc-protected intermediate is treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group.[4] The resulting free amine is then coupled with a desired acid chloride (e.g., 2,3,4,5,6-pentafluorobenzoyl chloride) in the presence of a coupling agent to yield the final derivative.[4]

    • Causality: This final, modular step is where chemical diversity is generated. The deprotection unmasks the nucleophilic amine, allowing for the introduction of various substituents to probe the target's binding pocket and optimize pharmacological properties.

Synthesis Workflow Diagram

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: C3-Functionalization cluster_2 Phase 3: Derivatization Indoline Indoline Starting Material Acylation Step 1: N-Acylation (e.g., Acyl Chloride, Base) Indoline->Acylation NAcyl_Indoline N-Acylated Indoline Acylation->NAcyl_Indoline C3_Reaction Step 2: Introduction of Boc-aminomethyl precursor NAcyl_Indoline->C3_Reaction Boc_Intermediate This compound Intermediate C3_Reaction->Boc_Intermediate Deprotection Step 3a: Boc Deprotection (e.g., TFA in DCM) Boc_Intermediate->Deprotection Free_Amine 3-(Aminomethyl)indoline Intermediate Deprotection->Free_Amine Coupling Step 3b: Amide Coupling (Acid Chloride, Base) Free_Amine->Coupling Final_Product Final Active Derivative Coupling->Final_Product G cluster_0 5-LOX Pathway cluster_1 sEH Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX CYP CYP Epoxygenases AA->CYP Leukotrienes Leukotrienes (Pro-inflammatory) LOX->Leukotrienes EETs Epoxyeicosatrienoic Acids (EETs, Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs, Less Active) sEH->DHETs Inhibitor 3-Aminomethyl Indoline Derivative Inhibitor->LOX Inhibits Inhibitor->sEH Inhibits

References

A Keystone Building Block for Modern Heterocyclic Chemistry: A Technical Guide to 3-(Boc-aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold is a cornerstone of numerous FDA-approved drugs and biologically active natural products, prized for its rigid, three-dimensional structure and rich chemical reactivity.[1] This guide introduces 3-(Boc-aminomethyl)indoline (tert-butyl (indolin-3-ylmethyl)carbamate) as a versatile and strategically designed building block for the synthesis of novel and complex heterocyclic systems. The strategic placement of a Boc-protected primary amine at the C3 position unlocks a wealth of synthetic possibilities, enabling access to diverse molecular architectures such as spirocyclic indolines and fused polyheterocyclic systems. We will provide field-proven insights into its synthesis, mechanistic rationale for its application, and detailed, self-validating protocols for its use in constructing high-value heterocyclic cores relevant to drug discovery and development.

The Strategic Advantage of the this compound Scaffold

The indoline nucleus is a privileged structure in medicinal chemistry. Its non-planar, saturated heterocyclic core provides a defined three-dimensional vector for substituents, which is critical for precise interactions with biological targets.[1] Direct functionalization of the indoline core, however, can be challenging and often requires complex directing-group strategies to achieve regioselectivity.[2][3][4]

The building block This compound (Figure 1) circumvents many of these challenges by incorporating several key features:

  • Pre-installed C3 Functionality: The aminomethyl group is positioned at the C3 carbon, a common site for substitution in bioactive indolines and a key position for creating spirocyclic systems.

  • Orthogonal Protection Strategy: The tert-butyloxycarbonyl (Boc) protecting group on the primary amine is stable under a wide range of reaction conditions but can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality is crucial for sequential reaction planning.

  • Latent Nucleophilicity: Upon Boc deprotection, the primary amine becomes a potent nucleophile, poised for intramolecular or intermolecular reactions.

  • Chiral Potential: The C3 position is a stereocenter, allowing for the synthesis of enantiomerically pure derivatives, which is of paramount importance in modern drug development.

This combination of features makes this compound an ideal precursor for constructing complex heterocyclic systems through reactions such as the Pictet-Spengler condensation and multicomponent spirocyclizations.

Figure 1: Structure of this compound

Caption: The core structure of the versatile building block.

Synthesis of the Building Block: A Validated Protocol

While commercially available, understanding the synthesis of this compound provides insight into its purity and potential for analogue synthesis. A common and reliable route involves the reduction of an indole precursor followed by protection of the resulting amine. The following protocol is a robust, lab-scale procedure.

Synthetic Workflow

The synthesis is a straightforward two-step process starting from readily available indole-3-carbonitrile.

Caption: Two-step synthesis of the target building block.

Detailed Experimental Protocol

Step 1: Reduction of Indole-3-carbonitrile to 3-(Aminomethyl)indoline

  • Rationale: This step reduces both the nitrile and the indole double bond. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation over Raney Nickel can be employed. The choice depends on available equipment and safety considerations. Catalytic hydrogenation is often preferred for its milder conditions and scalability.

  • Procedure (Catalytic Hydrogenation):

    • To a high-pressure hydrogenation vessel, add indole-3-carbonitrile (14.2 g, 100 mmol) and Raney Nickel (approx. 1.5 g, slurry in water).

    • Add methanol or ethanol (200 mL) as the solvent.

    • Seal the vessel and purge with nitrogen gas, then with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50-100 psi.

    • Heat the mixture to 50-60 °C and stir vigorously for 12-24 hours, monitoring hydrogen uptake.

    • After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield crude 3-(aminomethyl)indoline as an oil, which is used directly in the next step.

Step 2: Boc Protection of 3-(Aminomethyl)indoline

  • Rationale: The crude amine is protected with di-tert-butyl dicarbonate ((Boc)₂O). Triethylamine (Et₃N) or another non-nucleophilic base is used to scavenge the acid byproduct. Dichloromethane (DCM) is an excellent solvent for this reaction.

  • Procedure:

    • Dissolve the crude 3-(aminomethyl)indoline (approx. 100 mmol) in DCM (250 mL) and cool the solution to 0 °C in an ice bath.

    • Add triethylamine (15.3 mL, 110 mmol, 1.1 eq) to the solution.

    • Add a solution of (Boc)₂O (22.9 g, 105 mmol, 1.05 eq) in DCM (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting amine.

    • Wash the reaction mixture sequentially with 1M HCl (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford This compound as a white to off-white solid.

Characterization Data

The following table summarizes the expected characterization data for the final product.

ParameterExpected Value
Molecular Formula C₁₄H₂₀N₂O₂[5]
Molecular Weight 248.32 g/mol [5]
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ 7.10-6.60 (m, 4H, Ar-H), 4.80 (br s, 1H, Boc-NH), 3.65-3.55 (m, 1H, C3-H), 3.40-3.20 (m, 4H, CH₂-NH & Indoline-NH & C2-H), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (101 MHz, CDCl₃) δ 156.0, 151.0, 130.5, 127.8, 125.0, 118.9, 109.8, 79.5, 47.0, 45.5, 42.0, 28.4
CAS Number 1000932-73-9[5]

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Application I: Pictet-Spengler Type Reactions for Fused Heterocycles

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation between a β-arylethylamine and a carbonyl compound to form tetrahydroisoquinolines or, in the case of tryptamine derivatives, tetrahydro-β-carbolines.[1][6][7] By using 3-(aminomethyl)indoline (generated in situ from its Boc-protected precursor), we can create a novel class of fused indoline-piperidine systems, which are valuable scaffolds in medicinal chemistry.

Reaction Mechanism

The reaction proceeds via a well-established pathway.[6]

References

Discovery and Synthesis of Functionalized Indoline Scaffolds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The indoline scaffold, a saturated analog of indole, represents a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its three-dimensional structure provides a distinct advantage for stereospecific interactions with biological targets, leading to enhanced potency and selectivity.[3][4] This guide offers a comprehensive exploration of the synthetic strategies employed to access and functionalize the indoline core. We will delve into foundational methodologies, including the reduction of indoles and reductive cyclizations, before transitioning to modern, state-of-the-art techniques such as transition-metal-catalyzed C-H functionalization and asymmetric organocatalysis. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of various methods are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile scaffold in their programs.

Chapter 1: The Indoline Scaffold: A Privileged Core in Drug Discovery

The indoline nucleus is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals, demonstrating a vast spectrum of biological activities.[5][6] Unlike the planar indole ring, the sp³-hybridized centers at the C2 and C3 positions of indoline introduce a conformational flexibility and stereochemical complexity that is highly sought after in modern drug design.[7] This structural feature allows for precise spatial orientation of substituents, enabling optimized interactions with the chiral environments of enzyme active sites and receptors.

Many FDA-approved drugs and clinical candidates incorporate the indoline framework, highlighting its therapeutic relevance.[8][9] For instance, Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, while the selective α1A-adrenoceptor antagonist Silodosin, used for benign prostatic hyperplasia, features a functionalized indoline core.[5][8][10] The development of these and other agents underscores the importance of robust and versatile synthetic methods to access novel, functionally diverse indoline derivatives.[1][11]

Chapter 2: Foundational Synthetic Strategies for the Indoline Core

The construction of the basic indoline ring system can be achieved through several classical and reliable methods. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Reduction of Indole Derivatives

The most direct route to the indoline scaffold is the dearomatization of a corresponding indole precursor. This transformation is typically achieved through catalytic hydrogenation or transfer hydrogenation.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Rhodium on alumina (Rh/Al₂O₃). The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for achieving high yields and avoiding over-reduction or side reactions.

  • Transfer Hydrogenation: For substrates sensitive to high pressures of H₂, transfer hydrogenation offers a milder alternative. This technique uses a hydrogen donor molecule, such as Hantzsch esters or ammonium formate, in the presence of a catalyst. A significant advancement is the use of chiral Brønsted acids to catalyze the enantioselective transfer hydrogenation of 3H-indoles, providing optically active indolines with high enantioselectivities without the need for transition metals.[12][13][14]

Reductive Cyclization of Nitroarenes

Reductive cyclization provides a powerful method for constructing the indoline ring from acyclic precursors. The Cadogan-Sundberg reaction, for instance, involves the deoxygenative cyclization of o-nitrostyrenes or related compounds, often using trivalent phosphorus reagents like triethyl phosphite.[15]

More contemporary approaches utilize transition metals like iron (Fe) in acidic media (e.g., Fe/HCl) to facilitate a cascade reaction involving the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization.[16][17] This one-pot procedure is highly efficient for generating polycyclic indoline systems.[16] Phenyl formate has also been explored as a carbon monoxide (CO) surrogate in palladium-catalyzed reductive cyclizations of nitrostyrenes, offering an alternative to handling pressurized CO gas.[18][19]

The Fischer Indole Synthesis and its Variants

While primarily known for producing indoles, the Fischer Indole Synthesis can be adapted to yield indolines. The classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde.[20][21][22][23] The mechanism proceeds through a[24][24]-sigmatropic rearrangement.[21] By carefully selecting the substrate and reaction conditions, or by intercepting intermediates, the reaction can be guided towards indoline products. For example, an interrupted Fischer indolization has been used to generate fused indoline structures.[20]

Chapter 3: Modern and Asymmetric Synthetic Methodologies

Recent advances in catalysis have opened new avenues for synthesizing complex and chiral indoline scaffolds with high efficiency and selectivity.

Transition-Metal-Catalyzed Cyclizations

Palladium catalysis is a dominant force in modern organic synthesis and has been extensively applied to indoline construction.[25] Intramolecular C-H amination of phenethylamine derivatives, where a C(sp²)-H bond is activated and cyclized onto a tethered nitrogen atom, is a particularly elegant strategy.[14] These reactions often feature high functional group tolerance and can be performed under relatively mild conditions. Similarly, nickel/photoredox dual catalysis has enabled the synthesis of 3-substituted indolines from iodoacetanilides and alkenes.[14]

Organocatalytic Asymmetric Synthesis

Organocatalysis provides a metal-free approach to chiral indolines. Asymmetric intramolecular Michael additions, catalyzed by primary amines derived from cinchona alkaloids, have been successfully developed to synthesize 2,3-disubstituted indolines.[7][26] This methodology allows for the controlled formation of either cis or trans diastereomers with excellent enantioselectivities, depending on the nature of the Michael acceptor.[26]

Chapter 4: Site-Selective Functionalization of the Indoline Scaffold

The true value of the indoline scaffold in drug discovery lies in the ability to precisely install functional groups at various positions. This allows for the systematic exploration of structure-activity relationships (SAR).

G N1 N1-Functionalization (Alkylation, Arylation, Acylation) IndolineCore IndolineCore N1->IndolineCore C2 C2-Functionalization C2->IndolineCore C3 C3-Functionalization C3->IndolineCore Benzene Benzene Ring (C4-C7) Functionalization (Directed C-H Activation) Benzene->IndolineCore

Caption: Key sites for the functionalization of the indoline scaffold.

N1-Functionalization

The nitrogen atom of the indoline ring is a common site for modification. Standard N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), and N-acylation reactions are routinely employed to introduce a wide variety of substituents. These modifications can modulate the scaffold's physicochemical properties, such as lipophilicity and basicity, and can also serve to introduce directing groups for subsequent C-H functionalization steps.[27]

C2 and C3-Functionalization

The C2 and C3 positions are critical for building molecular complexity and introducing stereocenters.

  • Dearomative Addition to Indoles: One powerful strategy involves the dearomative nucleophilic addition to N-protected indoles. Photoinduced reactions using organic photoredox catalysts can furnish 2-substituted indolines under mild, transition-metal-free conditions.[28]

  • Cycloaddition Reactions: Formal [3+2] and [4+2] cycloadditions of indoles with reagents like 1,2-diaza-1,3-dienes can produce polycyclic fused indoline scaffolds.[3][29][30] The reaction pathway can often be controlled by the substrate's substitution pattern, leading to divergent synthesis of different frameworks from a single catalyst system.[3]

Benzene Ring (C4-C7) Functionalization

Functionalizing the benzenoid ring of the indoline core is challenging due to the similar reactivity of the C4, C5, C6, and C7 C-H bonds.[31][32] The predominant strategy to achieve site-selectivity is the use of a directing group (DG) attached to the indoline nitrogen.[33][34]

  • Directing Group Strategy: By installing a specific DG, a transition metal catalyst (commonly palladium) can be directed to a specific ortho C-H bond. For example, a P(O)tBu₂ group can direct C-H arylation to the C7 position.[33] By modifying the directing group and the catalyst system, it is possible to selectively functionalize other positions, such as C4, C5, and C6, providing access to otherwise unattainable substitution patterns.[32][34]

Chapter 5: Experimental Protocols and Method Comparison

To provide practical, actionable insights, this section details representative experimental protocols and presents a comparative summary of key synthetic methods.

Protocol 1: Asymmetric Synthesis of an Indoline via Organocatalytic Transfer Hydrogenation

This protocol is adapted from the Brønsted acid-catalyzed reduction of 3H-indoles developed by Rueping et al.[12][13]

Rationale: This method is chosen for its metal-free conditions, mildness, and ability to generate highly enantioenriched products, which is critical for pharmaceutical applications. The Hantzsch ester serves as a safe and convenient hydrogen source.

  • Materials:

    • 2-Phenyl-3H-indole (1 equiv.)

    • Hantzsch Ester (1.2 equiv.)

    • Chiral Phosphoric Acid Catalyst (e.g., TRIP, (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (1-5 mol%)

    • Toluene, anhydrous

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a dry reaction vial under an inert atmosphere, add the 2-phenyl-3H-indole and the chiral phosphoric acid catalyst.

    • Add anhydrous toluene via syringe to dissolve the solids.

    • Add the Hantzsch ester to the solution.

    • Stir the reaction mixture at the specified temperature (e.g., 40 °C) for 24-48 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the optically active 2-phenylindoline.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Amination for Indoline Synthesis

This protocol is a generalized procedure based on strategies for palladium-catalyzed C-H activation.[14]

Rationale: This C-H activation approach represents an atom-economical and modular route to indolines from simple N-protected phenethylamines, avoiding the need for pre-functionalized starting materials like aryl halides.

  • Materials:

    • N-(2-pyridinesulfonyl)-2-phenylethylamine substrate (1 equiv.)

    • Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)

    • Phenyliodine diacetate [PhI(OAc)₂] (1.2-1.5 equiv.)

    • Acetic Acid (Solvent)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the N-protected phenethylamine substrate, Pd(OAc)₂, and PhI(OAc)₂.

    • Add acetic acid as the solvent via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the desired indoline product.

Comparative Summary of Synthetic Methods
MethodKey FeaturesAdvantagesDisadvantages
Indole Reduction Dearomatization of indoles.[12][13]Direct, often high-yielding. Asymmetric variants exist.Requires indole precursor; may require high pressure H₂.
Reductive Cyclization Building the ring from acyclic precursors.[16][17]Good for polycyclic systems; uses simple starting materials.May require harsh reagents (e.g., strong acids, high temps).
Pd-Catalyzed C-H Amination Intramolecular cyclization via C-H activation.[14]High atom economy; excellent functional group tolerance.Requires directing group; catalyst cost and removal can be an issue.
Organocatalytic Cyclization Metal-free, asymmetric Michael additions.[7][26]Access to chiral 2,3-disubstituted indolines; mild conditions.Substrate scope can be limited; catalyst loading may be higher.

Chapter 6: Conclusion and Future Outlook

The synthesis of functionalized indoline scaffolds has evolved significantly, moving from classical reduction and cyclization reactions to highly sophisticated catalytic methodologies. Modern techniques centered on transition-metal catalysis and organocatalysis now provide unprecedented control over selectivity—be it site-selectivity in C-H functionalization or enantioselectivity in the formation of chiral centers.

The ongoing demand for novel therapeutics will continue to drive innovation in this field.[5][35] Future efforts will likely focus on:

  • Developing more sustainable methods: Utilizing earth-abundant metal catalysts (e.g., iron, copper) or metal-free approaches like photoredox and electrocatalysis to reduce cost and environmental impact.[16][36]

  • Late-stage functionalization: Creating new reactions capable of modifying complex, drug-like molecules at a late stage in the synthesis, enabling rapid generation of compound libraries for screening.[27]

  • Expanding asymmetric catalysis: Designing new catalysts to access all possible stereoisomers of polysubstituted indolines with high fidelity.

By mastering the synthetic toolbox detailed in this guide, researchers and drug development professionals are well-positioned to design and construct the next generation of innovative, indoline-based therapeutics.

References

Methodological & Application

Synthesis of 3-(Boc-aminomethyl)indoline: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure provides a valuable framework for the design of potent and selective ligands for a variety of biological targets. Specifically, 3-substituted indolines, such as 3-(Boc-aminomethyl)indoline, serve as crucial building blocks in the synthesis of complex molecules with therapeutic potential. The Boc (tert-butyloxycarbonyl) protecting group offers a stable yet readily cleavable handle, enabling the selective functionalization of the aminomethyl side chain in subsequent synthetic steps.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, commencing from the readily available starting material, indole-3-carboxaldehyde. The described methodology is based on a robust and scalable three-step sequence involving a reductive amination, catalytic hydrogenation, and subsequent Boc-protection. Each step has been optimized to ensure high yields and purity, with detailed explanations of the underlying chemical principles and experimental considerations.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process, as illustrated below. This pathway was designed for its efficiency and reliance on well-established chemical transformations.

Synthetic Pathway Indole-3-carboxaldehyde Indole-3-carboxaldehyde 3-(Aminomethyl)indole 3-(Aminomethyl)indole Indole-3-carboxaldehyde->3-(Aminomethyl)indole Step 1: Reductive Amination 3-(Aminomethyl)indoline 3-(Aminomethyl)indoline 3-(Aminomethyl)indole->3-(Aminomethyl)indoline Step 2: Catalytic Hydrogenation This compound This compound 3-(Aminomethyl)indoline->this compound Step 3: Boc Protection Reductive_Amination cluster_0 Reaction Scheme Indole-3-carboxaldehyde Ammonium Acetate\nNaBH3CN, MeOH Ammonium Acetate NaBH3CN, MeOH Indole-3-carboxaldehyde->Ammonium Acetate\nNaBH3CN, MeOH 3-(Aminomethyl)indole Ammonium Acetate\nNaBH3CN, MeOH->3-(Aminomethyl)indole Catalytic_Hydrogenation cluster_1 Reaction Scheme 3-(Aminomethyl)indole H2 (50 psi)\nPtO2, AcOH H2 (50 psi) PtO2, AcOH 3-(Aminomethyl)indole->H2 (50 psi)\nPtO2, AcOH 3-(Aminomethyl)indoline H2 (50 psi)\nPtO2, AcOH->3-(Aminomethyl)indoline Boc_Protection cluster_2 Reaction Scheme 3-(Aminomethyl)indoline (Boc)2O, TEA\nDCM (Boc)2O, TEA DCM 3-(Aminomethyl)indoline->(Boc)2O, TEA\nDCM This compound (Boc)2O, TEA\nDCM->this compound

Purification of 3-(Boc-aminomethyl)indoline by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 3-(Boc-aminomethyl)indoline by Column Chromatography

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical candidates. While its synthesis is well-documented, its purification presents a common yet significant challenge for researchers. The presence of a basic secondary amine within the indoline ring can lead to undesirable interactions with the acidic surface of standard silica gel, resulting in poor separation, band tailing, and potential yield loss. This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using silica gel column chromatography. We will delve into the causality behind the experimental choices, from systematic mobile phase development using Thin-Layer Chromatography (TLC) to the critical role of a basic modifier in achieving high purity and yield. This guide is designed to empower researchers, scientists, and drug development professionals with a robust, self-validating methodology.

Introduction: The Chromatographic Challenge

The successful isolation of a target molecule is as critical as its synthesis. In the case of this compound (Figure 1), the molecular architecture presents a distinct purification hurdle.

  • Structure and Polarity : The molecule possesses a moderately polar indoline head and a less polar tail containing the tert-butyloxycarbonyl (Boc) protecting group. This structure makes it amenable to normal-phase chromatography.

  • The Basicity Factor : The indoline ring contains a secondary amine (pKa ≈ 4-5). This basic nitrogen can form strong ionic interactions with the acidic silanol groups (Si-OH) on the surface of silica gel, the most common stationary phase.[1][2] This acid-base interaction can cause the compound to streak or "tail" down the column, leading to broad peaks and co-elution with impurities.[3]

To overcome this, our protocol incorporates a small amount of a competing base, triethylamine (TEA), into the mobile phase. The TEA effectively neutralizes the active acidic sites on the silica, allowing the target compound to elute symmetrically and enabling a high-resolution separation.[2][4]

Figure 1: Structure of this compound

  • IUPAC Name: tert-butyl N-(2,3-dihydro-1H-indol-3-ylmethyl)carbamate[]

  • CAS Number: 1000932-73-9[]

  • Molecular Formula: C₁₄H₂₀N₂O₂[]

  • Molecular Weight: 248.32 g/mol []

Materials and Equipment

Proper preparation is essential for a successful purification. All reagents should be of ACS grade or higher, and solvents should be HPLC grade to minimize impurities.

CategoryItemSpecifications / Notes
Chemicals & Reagents Crude this compoundSynthesized in-house or sourced commercially.
Silica Gel for Flash Chromatography230-400 mesh (40-63 µm particle size).
n-HexaneNon-polar mobile phase component.
Ethyl Acetate (EtOAc)Polar mobile phase component.
Dichloromethane (DCM)For sample loading.
Triethylamine (TEA)Basic modifier, ≥99.5% purity.
TLC PlatesSilica gel 60 F₂₅₄, aluminum-backed.
TLC Visualization StainPotassium permanganate (KMnO₄) stain.
Equipment Automated Flash Chromatography System(e.g., Teledyne ISCO, Biotage) or manual glass column setup.
Glass Column (if manual)Appropriate size for the scale of purification (typically 20-50x sample weight).[1]
TLC Developing TankWith a tight-fitting lid.
UV LampFor visualizing TLC plates at 254 nm.
Rotary EvaporatorFor solvent removal post-purification.
Standard Laboratory GlasswareBeakers, flasks, graduated cylinders, pipettes.
Sample Vials / Test TubesFor fraction collection.

Protocol Part I: Method Development via Thin-Layer Chromatography (TLC)

Principle of Causality: Before committing a valuable crude sample to a large-scale column, we must first determine the optimal mobile phase composition. TLC serves as a rapid and material-sparing microcosm of column chromatography.[1][3] Our goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, which provides the best balance for effective separation on a column.[3]

Step-by-Step TLC Protocol:
  • Prepare TLC Samples:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc) to create a ~1-2 mg/mL solution.

    • Prepare a similar solution of your starting material, if available, for comparison.

  • Prepare Eluent Systems: In separate, sealed TLC tanks or beakers with watch glasses, prepare ~5-10 mL of different eluent systems. Allow the tanks to saturate with solvent vapor for at least 10 minutes.

    • System A (Baseline): 70:30 Hexane:EtOAc

    • System B (Optimized): 70:30:1 Hexane:EtOAc:TEA

    • System C (Alternative): 50:50 Hexane:EtOAc

    • System D (Optimized): 50:50:1 Hexane:EtOAc:TEA

  • Spot the TLC Plate: Using a capillary tube, carefully spot the crude mixture solution onto the baseline of four separate TLC plates. Make the spots small and concise.

  • Develop the Plates: Place one plate in each prepared tank. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize and Analyze:

    • Remove the plates and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. The indoline ring is UV-active.

    • Stain the plates with potassium permanganate. The Boc group and indoline nitrogen are susceptible to oxidation and will appear as yellow/brown spots on a purple background.

    • Calculate the Rf value for your target compound in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Interpreting the Results:

The results in Table 2 clearly demonstrate the impact of the TEA modifier.

SystemEluent CompositionObserved Rf of ProductSpot ShapeAnalysis
A70:30 Hexane:EtOAc~0.25Streaking / TailingThe acidic silica causes the basic amine to tail, indicating poor chromatographic behavior.[3][4]
B 70:30:1 Hexane:EtOAc:TEA ~0.35 Tight, round spot Optimal. The TEA passivates the silica, resulting in a symmetrical spot and an ideal Rf for column separation.
C50:50 Hexane:EtOAc~0.50Moderate TailingHigher polarity increases the Rf, but tailing persists without the modifier.
D50:50:1 Hexane:EtOAc:TEA~0.60Tight, round spotThe Rf is too high. The compound will elute too quickly from the column, leading to poor separation from non-polar impurities.

Protocol Part II: Preparative Flash Column Chromatography

This protocol assumes the use of an automated flash system but can be adapted for a manual glass column setup. We will purify 1 gram of crude material as an example.

Step-by-Step Purification Protocol:
  • Column Selection and Equilibration:

    • Select a silica gel cartridge appropriate for your sample size (e.g., a 40 g silica cartridge for a 1 g crude sample).

    • Equilibrate the column with the initial mobile phase (100% Hexane with 1% TEA) for at least 3-4 column volumes (CVs). The presence of TEA in the equilibration phase is critical.

  • Sample Preparation and Loading:

    • Wet Loading (Recommended for this compound): Dissolve the 1 g of crude this compound in a minimal amount of DCM (~2-3 mL).

    • Draw the dissolved sample into a syringe and inject it into the system's sample loop or directly onto the top of the column bed, just below the top layer of sand/frit.

    • Dry Loading (Alternative): If the sample is not fully soluble in a small volume, dissolve it in a larger volume of DCM, add ~2-3 g of silica gel, and evaporate the solvent to dryness on a rotary evaporator to create a free-flowing powder. Load this powder into an empty solid-load cartridge and place it in-line before the main column.[3]

  • Elution and Fraction Collection:

    • Begin the elution using the parameters determined from the TLC analysis. A gradient elution is often most effective for separating the product from both less polar and more polar impurities.

    • Elution Method:

      • Solvent A: Hexane + 1% TEA

      • Solvent B: Ethyl Acetate + 1% TEA

      • Gradient:

        • 0-2 CVs: Hold at 0% B (isocratic wash with Hexane/TEA).

        • 2-15 CVs: Linear gradient from 0% to 40% B.

        • 15-20 CVs: Hold at 40% B (to elute the product).

        • 20-25 CVs: Linear gradient from 40% to 100% B (to wash off highly polar impurities).

    • Monitor the elution profile using the system's UV detector (at 254 nm).

    • Collect fractions based on the detector's peaks.

Post-Chromatography Workflow and Validation

  • Fraction Analysis:

    • Using the optimal TLC conditions (System B), spot every 2-3 collected fractions on a single TLC plate.

    • Develop and visualize the plate to identify the fractions containing the pure product. The pure fractions should show a single spot at the target Rf of ~0.35.

  • Combining and Solvent Removal:

    • Combine all fractions that contain the pure product into a single round-bottom flask.

    • Remove the solvents (Hexane, EtOAc, TEA) using a rotary evaporator. Note: TEA has a boiling point of 89.5 °C, so a slightly elevated water bath temperature (~40-45 °C) and good vacuum may be required for its complete removal.

  • Final Product Validation:

    • The resulting pure compound should be a colorless oil or a white solid.

    • Obtain the final yield.

    • Confirm the identity and purity of the isolated compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Workflow Visualization

The following diagram illustrates the logical flow of the entire purification process, from initial analysis to the final, validated product.

Purification_Workflow cluster_TLC Part 1: TLC Method Development cluster_Column Part 2: Preparative Flash Chromatography cluster_Post Part 3: Post-Column Analysis & Isolation TLC_Prep Prepare Crude Sample & Eluent Systems TLC_Run Spot & Develop TLC Plates TLC_Prep->TLC_Run TLC_Analyze Visualize (UV, Stain) & Calculate Rf TLC_Run->TLC_Analyze TLC_Decision Select Eluent (Target Rf ~0.3) Hex:EtOAc:TEA (70:30:1) TLC_Analyze->TLC_Decision Is spot shape good & Rf optimal? Col_Prep Equilibrate Column (w/ 1% TEA) TLC_Decision->Col_Prep Method Defined Col_Load Load Sample (Wet or Dry Load) Col_Prep->Col_Load Col_Run Run Gradient Elution & Collect Fractions Col_Load->Col_Run Post_TLC Analyze Fractions by TLC Col_Run->Post_TLC Post_Combine Combine Pure Fractions Post_TLC->Post_Combine Identify pure fractions Post_Rotovap Remove Solvent (Rotary Evaporation) Post_Combine->Post_Rotovap Post_Validate Final Validation (NMR, LC-MS, Yield) Post_Rotovap->Post_Validate Isolated Compound

Caption: A comprehensive workflow for the purification of this compound.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Product streaks on column (broad peak) 1. Insufficient TEA in the mobile phase. 2. Column overload.1. Ensure 0.5-1% TEA is present in both Solvent A and Solvent B. 2. Reduce the amount of crude material loaded onto the column (aim for 1-5% of silica weight).
Poor separation from impurity 1. Eluent system is too polar or not polar enough. 2. Gradient is too steep.1. Re-optimize the mobile phase with TLC. Try a different solvent system (e.g., DCM/Methanol). 2. Use a shallower gradient over more column volumes to increase resolution.
Product does not elute from the column 1. Mobile phase is not polar enough. 2. Compound may have degraded on the acidic silica (if TEA was omitted).1. Increase the percentage of the polar solvent (EtOAc) in your gradient. 2. Always use a basic modifier like TEA when purifying amines on silica.
TEA is difficult to remove 1. High boiling point of TEA. 2. Formation of a triethylammonium salt with acidic impurities.1. Use a high-quality vacuum pump with the rotary evaporator. 2. Perform a mild acidic wash (e.g., dilute aq. citric acid) on the combined pure fractions in a separatory funnel, followed by drying and evaporation. Caution: This may risk partial deprotection of the Boc group if the acid is too strong.

References

Navigating the Lability of the Boc Group on the Indoline Scaffold: A Guide to Deprotection Strategies for 3-(Aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability and predictable cleavage under acidic conditions. However, its removal from sensitive heterocyclic systems like indoline requires a nuanced approach to prevent unwanted side reactions and ensure high-yield recovery of the desired amine. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of N-Boc-3-(aminomethyl)indoline. We will delve into the mechanistic rationale behind various deprotection methods, offer detailed, field-proven protocols, and discuss critical parameters for reaction optimization and monitoring.

Introduction: The Indoline Moiety and the Challenge of Boc Deprotection

The 3-(aminomethyl)indoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. During multi-step syntheses, the primary amine is often protected with a Boc group to prevent its interference in preceding chemical transformations. The deprotection of this group is a critical final step, yet the indoline ring system, with its electron-rich aromatic character, presents a unique challenge.

The primary concern during acidic deprotection is the generation of a reactive tert-butyl cation, which can act as an electrophile and attack the nucleophilic indole ring, leading to undesired alkylated byproducts.[1] Therefore, the choice of deprotection method must balance efficient cleavage of the Boc group with the preservation of the indoline core's integrity.

Mechanistic Considerations: Acid-Catalyzed Deprotection

The most common method for Boc group removal is acid-catalyzed hydrolysis.[2] The reaction proceeds through a well-established mechanism:

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group.

  • Cleavage: The C-O bond cleaves, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide gas.[3]

graph TD; A[N-Boc-3-(aminomethyl)indoline] -- "1. H+" --> B{Protonated Carbamate}; B -- "2. -t-Bu+" --> C[Carbamic Acid Intermediate]; C -- "3. -CO2" --> D[3-(aminomethyl)indoline]; subgraph "Acid-Catalyzed Boc Deprotection Pathway"; A; B; C; D; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF

Figure 1: Acid-Catalyzed Boc Deprotection Pathway.

Comparative Overview of Deprotection Protocols

The optimal deprotection method for N-Boc-3-(aminomethyl)indoline depends on the substrate's sensitivity and the desired scale of the reaction. Below is a comparative summary of the most effective methods.

Method Reagents & Solvents Temperature Typical Reaction Time Key Advantages Potential Drawbacks
Acidic (TFA) Trifluoroacetic Acid (TFA), Dichloromethane (DCM)0 °C to RT30 min - 2 hFast, efficient, and widely applicable.[4]Harsh conditions, potential for side reactions on the indoline ring.[1]
Acidic (HCl) 4M HCl in Dioxane or Ethyl Acetate0 °C to RT1 - 4 hMilder than TFA, product often precipitates as the HCl salt, simplifying isolation.[5][6]Can be slower than TFA.[3]
Thermal High-boiling point solvents (e.g., Toluene, Water)100 - 150 °C1 - 24 hAvoids strong acids, suitable for acid-sensitive substrates.[7][8]Requires high temperatures, which may not be suitable for all substrates.[7]
Alternative (Mild Acid) p-Toluenesulfonic acid (pTSA) in Deep Eutectic Solvent (DES)Room Temperature10 - 30 min"Green" and efficient method with short reaction times.[9]Requires preparation of the DES.

Table 1: Comparison of Boc Deprotection Methods for 3-(Aminomethyl)indoline.

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is rapid and generally effective but requires careful control to minimize side reactions. The use of a scavenger is highly recommended.

Materials:

  • N-Boc-3-(aminomethyl)indoline

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) or Anisole (scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve N-Boc-3-(aminomethyl)indoline (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a scavenger, such as triisopropylsilane (1.1 equivalents), to the solution.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[2]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the removal of residual TFA.[10]

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[2]

  • The crude product can be purified by silica gel column chromatography if necessary.

graph TD; subgraph "TFA Deprotection Workflow"; A[Dissolve Substrate in DCM] --> B{Cool to 0°C}; B --> C[Add Scavenger]; C --> D[Add TFA]; D --> E{Monitor by TLC/LC-MS}; E -- Reaction Complete --> F[Remove Volatiles]; F --> G[Aqueous Work-up]; G --> H[Dry and Concentrate]; H --> I[Purify]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#4285F4,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF

Figure 2: TFA Deprotection Workflow.

Protocol 2: Deprotection using 4M HCl in Dioxane

This method is generally milder than using TFA and often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.

Materials:

  • N-Boc-3-(aminomethyl)indoline

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-3-(aminomethyl)indoline in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.[2]

  • Add a 4M solution of HCl in 1,4-dioxane (4-10 equivalents).[10]

  • Stir the mixture at room temperature for 1 to 4 hours.[2]

  • Monitor the reaction by TLC or LC-MS.[2]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[2]

  • Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.[5]

Protocol 3: Thermal Deprotection

For substrates that are sensitive to strong acids, thermal deprotection offers a viable alternative.

Materials:

  • N-Boc-3-(aminomethyl)indoline

  • High-boiling point solvent (e.g., toluene, water, or trifluoroethanol)[8][11]

  • Reflux condenser or sealed tube

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Boc-3-(aminomethyl)indoline in the chosen solvent in a round-bottom flask equipped with a reflux condenser or in a sealed tube.

  • Heat the reaction mixture to the reflux temperature of the solvent (typically 100-150 °C).[7]

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a high-boiling organic solvent was used, it can be removed under reduced pressure. If water was used, the product can be extracted with an organic solvent.[8]

  • The crude product can be purified by silica gel column chromatography.

Reaction Monitoring and Product Characterization

Consistent monitoring is crucial for determining the reaction endpoint and preventing the formation of byproducts.

  • Thin Layer Chromatography (TLC): A rapid and effective method to visualize the disappearance of the starting material and the appearance of the more polar amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate assessment of reaction progress by quantifying the starting material, product, and any side products. It also confirms the expected molecular weight of the deprotected product.[12]

  • ¹H NMR Spectroscopy: Confirms the complete removal of the Boc group by the disappearance of the characteristic singlet of the nine equivalent tert-butyl protons, typically observed around 1.4-1.5 ppm.

Troubleshooting and Field-Proven Insights

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of acid. For sterically hindered substrates, a stronger acid may be necessary.

  • Side Product Formation: The appearance of unexpected peaks in LC-MS or NMR may indicate side reactions. The primary culprit is often the tert-butyl cation. The addition of a scavenger like triisopropylsilane or anisole is highly effective at trapping this reactive intermediate.[1]

  • Work-up Challenges: The resulting amine salt may be highly polar and water-soluble. If extraction is difficult, consider precipitation of the salt from a non-polar solvent or using a solid-phase extraction (SPE) cartridge for purification.

Conclusion

The successful deprotection of N-Boc-3-(aminomethyl)indoline is a critical step in the synthesis of many valuable compounds. By understanding the underlying mechanisms and carefully selecting the appropriate deprotection method, researchers can achieve high yields of the desired product while minimizing side reactions. The protocols and insights provided in this application note offer a robust framework for navigating this important transformation.

References

Application of 3-(Boc-aminomethyl)indoline in PROTAC Linker Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by hijacking the cell's intrinsic ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule consists of three essential components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[1][4]

Upon simultaneous binding to the POI and the E3 ligase, the PROTAC orchestrates the formation of a ternary complex (POI-PROTAC-E3 ligase).[3] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the POI's surface. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to catalyze further degradation cycles.[2]

While the selection of high-affinity ligands for the POI and E3 ligase is fundamental, the linker is far from a passive spacer. It is now unequivocally established that the linker's composition, length, rigidity, and attachment points are critical determinants of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[4][5][6] The linker must orient the two bound proteins in a geometrically favorable manner to enable efficient ubiquitination. This guide provides detailed application notes and protocols for the strategic use of 3-(Boc-aminomethyl)indoline , a versatile building block for constructing linkers with defined structural characteristics.

Core Principles & Workflow

The synthetic strategy for incorporating this compound into a PROTAC is a sequential, three-stage process that leverages the orthogonal reactivity of its two amine functional groups. This modular approach provides precise control over the assembly of the final molecule.

G cluster_0 PART 1: First Conjugation cluster_1 PART 2: Deprotection cluster_2 PART 3: Second Conjugation Start This compound + Ligand 1-COOH Step1 Amide Coupling (Indoline N-H) Start->Step1 Intermediate1 Ligand 1-Linker(Boc) Step1->Intermediate1 Step2 Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Ligand 1-Linker-NH2 Step2->Intermediate2 Step3 Amide Coupling (Primary Amine) Intermediate2->Step3 Ligand2 Ligand 2-COOH Ligand2->Step3 Final Final PROTAC Molecule: Ligand 1-Linker-Ligand 2 Step3->Final caption Figure 1: High-level synthetic workflow.

Caption: Figure 1: High-level synthetic workflow.

Application Notes: The Rationale for an Indoline-Based Linker

The choice of this compound as a linker scaffold is predicated on several key principles of medicinal chemistry and PROTAC design. Explaining this causality is crucial for rational drug development.

  • Structural Rigidity and Conformational Pre-organization: Unlike highly flexible alkyl or PEG chains, the indoline core provides a degree of rigidity.[6] This semi-rigid structure can reduce the entropic penalty associated with the formation of the ternary complex by limiting the number of available conformations. This pre-organization can lead to more stable and productive ternary complexes, ultimately enhancing degradation efficiency.

  • Defined Exit Vectors: The indoline scaffold presents two distinct points for ligand attachment with a defined spatial relationship. The secondary amine on the indoline ring (position 1) and the primary amine on the methyl group (position 3) serve as specific "exit vectors." Modifying these positions allows for systematic exploration of the optimal 3D orientation of the POI and E3 ligase ligands.

  • Modulation of Physicochemical Properties: The indoline core can influence the overall physicochemical properties of the PROTAC, such as solubility and cell permeability. While more lipophilic than a PEG linker, it can be a valuable component in balancing the often-poor properties of the attached ligands.[5]

  • Synthetic Tractability: The use of a Boc-protecting group on the primary amine allows for a robust and sequential synthesis strategy.[7][8] The secondary amine of the indoline ring can be functionalized first, followed by deprotection and subsequent reaction of the more nucleophilic primary amine, minimizing the formation of undesired side products.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a PROTAC using this compound. Ligand 1 is assumed to be an E3 ligase ligand (e.g., a pomalidomide derivative) and Ligand 2 a POI-binding warhead, both possessing a carboxylic acid handle for amide coupling.

Protocol 1: First Amide Coupling (Indoline Nitrogen)

This protocol describes the conjugation of the first ligand to the secondary amine of the this compound scaffold.

Materials:

  • This compound

  • Ligand 1 with a terminal carboxylic acid (e.g., Pomalidomide-C2-COOH)

  • N,N'-Diisopropylcarbodiimide (DIC) or EDC

  • Hydroxybenzotriazole (HOBt) or NHS

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve Ligand 1-COOH (1.0 eq) in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Add DIC (1.5 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid, forming the HOBt-ester intermediate.

  • In a separate flask, dissolve this compound (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.

  • Add the solution from step 4 to the activated ester mixture from step 3.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Validation Checkpoint: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting materials is observed. Look for the expected mass of the coupled product.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to yield the pure Ligand 1-Indoline-Linker-Boc intermediate.

Protocol 2: Boc Group Deprotection

This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for the second coupling reaction.[7]

Materials:

  • Ligand 1-Indoline-Linker-Boc (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the purified Ligand 1-Indoline-Linker-Boc (1.0 eq) in anhydrous DCM (0.1 M) in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA dropwise (typically 20-30% v/v, e.g., 2 mL TFA for every 8 mL DCM).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Validation Checkpoint: Monitor the deprotection by LC-MS. A successful reaction will show the disappearance of the starting material and the appearance of a new peak corresponding to the mass of the deprotected amine.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue is the TFA salt of the amine. For the next step, it can often be used directly. Alternatively, to obtain the free amine, dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer and concentrate to yield the Ligand 1-Indoline-Linker-NH₂ intermediate.

Protocol 3: Second Amide Coupling & Final PROTAC Assembly

This final stage couples the second ligand (POI warhead) to the newly exposed primary amine, completing the PROTAC synthesis.

Materials:

  • Ligand 1-Indoline-Linker-NH₂ (from Protocol 2)

  • Ligand 2 with a terminal carboxylic acid (POI-warhead-COOH)

  • Reagents for amide coupling (DIC/HOBt or EDC/NHS, DIPEA) as in Protocol 1

  • Anhydrous DMF

  • Purification system (e.g., Preparative HPLC)

Procedure:

  • The coupling procedure is analogous to Protocol 1. Activate the carboxylic acid of Ligand 2-COOH (1.0 eq) with DIC (1.5 eq) and HOBt (1.2 eq) in anhydrous DMF for 30 minutes at room temperature.

  • Dissolve the Ligand 1-Indoline-Linker-NH₂ intermediate (1.1 eq) in anhydrous DMF, adding DIPEA (2.0 eq) if starting from the TFA salt.

  • Add the amine solution to the activated Ligand 2-COOH mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Validation Checkpoint: Monitor the formation of the final PROTAC product by LC-MS, observing the disappearance of the intermediate amine and the appearance of the final product with its expected molecular weight.

  • Upon completion, work up the reaction as described in Protocol 1 (dilution, washing, drying).

  • Purify the final crude PROTAC molecule using reverse-phase preparative HPLC to achieve high purity (>95%).

  • Final Validation: Characterize the final product thoroughly using high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.

Visualization of Chemical Synthesis

The following diagram illustrates the key chemical transformations described in the protocols.

G cluster_0 Protocol 1: First Coupling cluster_1 Protocol 2: Deprotection cluster_2 Protocol 3: Second Coupling struct1 Ligand1-COOH + this compound reagents1 DIC, HOBt, DIPEA DMF, RT struct2 Ligand1-Indoline-Linker-Boc reagents1->struct2 struct3 Ligand1-Indoline-Linker-Boc reagents2 TFA, DCM RT struct4 Ligand1-Indoline-Linker-NH2 reagents2->struct4 struct5 Ligand1-Indoline-Linker-NH2 + Ligand2-COOH reagents3 DIC, HOBt, DIPEA DMF, RT struct6 Final PROTAC reagents3->struct6 caption Figure 2: Reaction scheme for PROTAC synthesis.

Caption: Figure 2: Reaction scheme for PROTAC synthesis.

Conclusion and Future Perspectives

This compound is a valuable and strategic building block for the synthesis of PROTAC linkers. Its semi-rigid scaffold and orthogonally protected amine functionalities provide researchers with a tool to rationally explore the critical structure-activity relationships that govern PROTAC efficacy. The modular, step-wise protocols detailed herein offer a reliable and reproducible pathway for constructing PROTACs with this linker. By systematically varying the attachment points and combining the indoline core with other linker motifs (e.g., short PEG chains), researchers can fine-tune the spatial arrangement of the ternary complex, leading to the discovery of more potent and selective protein degraders.

References

Application Note & Protocols: 3-(Boc-aminomethyl)indoline as a Versatile Linker Platform for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies (mAbs) with the cell-killing power of cytotoxic payloads.[1] The linker component, which bridges the antibody and the payload, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics (PK), and mechanism of action.[2][] This document provides a detailed technical guide on the application of 3-(Boc-aminomethyl)indoline, a versatile heterocyclic scaffold, as a foundational element for constructing advanced linkers for ADCs. We present the scientific rationale for its use, detailed protocols for synthesis and conjugation, and robust methods for the characterization of the final ADC product. The indole scaffold is a well-established "privileged structure" in oncology, known for its presence in numerous therapeutic agents, making its derivatives particularly attractive for ADC development.[4][5][6]

Introduction: The Central Role of the Linker

The efficacy of an ADC is not merely the sum of its parts; it is an emergent property dictated by the synergy between the antibody, payload, and the connecting linker. An ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and off-target toxicity.[7][8] Upon internalization into the target cancer cell, it must facilitate the efficient release of the active payload.[9]

The this compound scaffold offers a unique starting point for linker design. The indoline core provides a semi-rigid structure whose hydrophobicity can be finely tuned, while the aminomethyl group at the C3 position serves as a strategic attachment point.[10] The tert-butyloxycarbonyl (Boc) protecting group ensures the primary amine remains inert during initial synthetic steps and can be cleanly removed under acidic conditions to allow for subsequent coupling reactions. This guide will focus on leveraging this scaffold to create a cleavable linker system, a design favored for its ability to release an unmodified payload inside the target cell.[11][12]

Causality of Design: Why this compound?
  • Synthetic Tractability: The Boc-protected amine provides a robust and orthogonal handle for sequential chemical modifications, allowing for the stepwise construction of a complex linker-payload moiety.

  • Structural Versatility: The indoline nucleus can be further functionalized to modulate the physicochemical properties of the ADC, such as solubility, which is critical for preventing aggregation.[13]

  • Biocompatibility: Indole derivatives are common motifs in biologically active compounds, suggesting a favorable biocompatibility profile.[4]

Overall Experimental Workflow

The development of an ADC using the this compound platform follows a multi-stage process. This workflow ensures a controlled, stepwise assembly and characterization at each critical phase, from linker-payload synthesis to the final purified conjugate.

ADC_Workflow cluster_0 Part 1: Linker-Payload Synthesis cluster_1 Part 2: Antibody Modification cluster_2 Part 3: Final Conjugation & Characterization L0 Start: this compound L1 Couple to Cleavable Unit (e.g., Val-Cit-PABC) L0->L1 L2 Couple to Cytotoxic Payload L1->L2 L3 Introduce Conjugation Handle (e.g., Maleimide) L2->L3 L4 Purify & Characterize (HPLC, LC-MS) L3->L4 C0 Conjugate mAb-SH with Linker-Payload-Maleimide L4->C0 Activated Linker-Payload A0 Start: Monoclonal Antibody A1 Partial Reduction of Interchain Disulfides (TCEP) A0->A1 A2 Purify Modified mAb (Desalting Column) A1->A2 A2->C0 Thiol-Modified mAb C1 Quench Reaction (e.g., N-acetylcysteine) C0->C1 C2 Purify Final ADC (Size Exclusion Chromatography) C1->C2 C3 Characterize Final ADC (DAR, Purity, Aggregation) C2->C3

Caption: Overall workflow for ADC synthesis and characterization.

Synthesis of the Linker-Payload Moiety

The following scheme outlines the construction of a complete linker-payload system ready for conjugation. This example uses a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide and a p-aminobenzyl alcohol (PABC) self-immolative spacer, a clinically validated strategy for controlled payload release.[14][15]

Synthesis_Scheme Chemical Synthesis & Conjugation Pathway Indoline This compound Step1_Product Indoline-Val-Cit-PABC-Payload Indoline->Step1_Product 1. Boc Deprotection (TFA) 2. Couple VCP 3. Fmoc Deprotection 4. Couple Payload (EDC, HOBt) VCP Fmoc-Val-Cit-PABC-PNP Payload Payload-COOH (e.g., MMAE) SMCC Maleimide Reagent (SMCC) mAb_SH Reduced mAb (-SH) Final_ADC Final ADC mAb_SH->Final_ADC Thiol-Maleimide Conjugation Step2_Product Maleimide-Indoline-Linker-Payload Step1_Product->Step2_Product Couple Maleimide Handle Step2_Product->Final_ADC

Caption: Reaction scheme for linker-payload synthesis and final conjugation.

Protocol 1: Synthesis of Maleimide-Linker-Payload

This protocol describes the synthesis of a maleimide-activated linker-payload construct starting from this compound.

Materials:

  • This compound[16]

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate

  • Piperidine

  • Cytotoxic Payload with a carboxylic acid handle (e.g., MMAE)

  • Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)[17]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Maleimide reagent (e.g., SMCC)

  • Reverse-Phase HPLC (RP-HPLC) system for purification

  • LC-MS system for characterization

Procedure:

  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add TFA (10 eq) dropwise at 0°C.

    • Stir at room temperature for 2 hours until TLC/LC-MS confirms complete deprotection.

    • Concentrate the reaction mixture under reduced pressure to yield the crude amine salt.

    • Rationale: TFA provides a strong acidic environment to efficiently cleave the acid-labile Boc group, exposing the primary amine for the next coupling step.

  • Coupling to Val-Cit-PABC:

    • Dissolve the crude amine salt in DMF.

    • Add DIPEA (3.0 eq) to neutralize the salt.

    • Add Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate (1.1 eq).

    • Stir overnight at room temperature. Monitor by LC-MS.

    • Rationale: The activated p-nitrophenyl carbonate reacts readily with the primary amine to form a stable carbamate bond, attaching the cleavable and self-immolative units.

  • Fmoc Deprotection:

    • To the reaction mixture, add piperidine to a final concentration of 20% (v/v).

    • Stir for 1 hour at room temperature.

    • Confirm deprotection by LC-MS. The product now has a free amine on the valine residue.

  • Payload Conjugation:

    • In a separate flask, dissolve the payload-COOH (1.2 eq), EDC (1.3 eq), and HOBt (1.3 eq) in DMF. Stir for 30 minutes to pre-activate the carboxylic acid.

    • Add this activated payload solution to the mixture from Step 3.

    • Stir overnight at room temperature.

    • Rationale: EDC/HOBt is a standard and efficient carbodiimide coupling system that forms an active ester with the payload's carboxylic acid, which then reacts with the amine on the linker to form a stable amide bond.[17]

  • Introduction of Maleimide Handle:

    • To the crude product from Step 4, add a maleimide reagent like SMCC (1.5 eq) and DIPEA (2.0 eq).

    • Stir for 4 hours at room temperature.

    • Rationale: The NHS-ester end of the SMCC reagent reacts with the indoline nitrogen (or another available amine if designed differently) to introduce the thiol-reactive maleimide group required for antibody conjugation.[18]

  • Purification and Characterization:

    • Purify the final maleimide-linker-payload construct by preparative RP-HPLC.

    • Combine pure fractions and lyophilize.

    • Confirm the identity and purity (>95%) of the final product by LC-MS and NMR.

    • Self-Validation: Proceeding with an impure linker-payload will result in a heterogeneous ADC with poorly defined characteristics. Purity confirmation at this stage is mandatory.

Antibody Modification and ADC Conjugation

Protocol 2: Partial Reduction of mAb

This protocol generates reactive thiol (-SH) groups on the antibody by selectively reducing the interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in PBS

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 1 mM EDTA

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer.

  • Add TCEP to the antibody solution to a final molar excess of 2.5-fold.

  • Incubate at 37°C for 90 minutes.

  • Immediately purify the reduced antibody using a pre-equilibrated desalting column to remove excess TCEP.

  • Rationale: TCEP is a potent, odorless reducing agent that efficiently cleaves disulfide bonds. Using a mild molar excess and controlled incubation ensures partial reduction, primarily targeting the more accessible interchain bonds, yielding an average of 4-8 thiols per antibody.[18]

Protocol 3: Final ADC Conjugation

Procedure:

  • Prepare a 10 mM stock solution of the purified maleimide-linker-payload from Protocol 1 in a suitable organic solvent like DMSO.

  • Immediately add the linker-payload stock solution to the freshly reduced and purified mAb solution (from Protocol 2). Use a 1.5-fold molar excess of linker-payload per available thiol.

  • Incubate the reaction at room temperature for 2 hours, with gentle mixing.

  • Quench the reaction by adding N-acetylcysteine to a final concentration of 1 mM (a 10-fold excess over the initial linker-payload). Incubate for 20 minutes.

  • Rationale: The maleimide group on the linker reacts specifically with the free thiols on the antibody to form a stable thioether bond.[19] Quenching with a small molecule thiol like N-acetylcysteine caps any unreacted maleimide groups, preventing unwanted side reactions.

ADC Purification and Characterization

After conjugation, the crude reaction mixture contains the desired ADC, unreacted antibody, and excess linker-payload. Purification is essential to obtain a product suitable for further studies.

Protocol 4: ADC Purification by Size Exclusion Chromatography (SEC)
  • Equilibrate an SEC column (e.g., Superdex 200) with a suitable formulation buffer (e.g., PBS, pH 7.2).

  • Load the quenched reaction mixture onto the column.

  • Collect fractions corresponding to the main monomeric ADC peak, which will elute first due to its large size.

  • Pool the relevant fractions and concentrate using an appropriate centrifugal filter device.

  • Determine the final protein concentration using UV-Vis spectroscopy at 280 nm.

Critical Quality Attribute (CQA) Analysis

Robust analytical methods are essential to ensure the quality, consistency, and safety of the ADC.[20][21]

1. Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical parameter that influences both the efficacy and safety of an ADC.[22][23] Several methods can be employed for its determination.

MethodPrincipleInformation ProvidedProsCons
UV-Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for mAb, λmax for payload) to calculate concentrations based on the Beer-Lambert law.[23]Average DAR only.[22]Simple, rapid, and requires minimal sample.Requires distinct absorbance peaks for mAb and drug; can be inaccurate if extinction coefficients are not precise.[]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity. Species with more drugs attached are more hydrophobic and elute later.[25]Average DAR and distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).[22]Gold standard for cysteine-conjugated ADCs; provides distribution data.Not suitable for all linker-payload types; requires method development.
Reversed-Phase HPLC (RP-HPLC) Separates the light and heavy chains of the reduced ADC. The number of drugs on each chain is determined, and the overall DAR is calculated.[22]Average DAR and drug distribution on light/heavy chains.High resolution; provides information on conjugation sites.Denaturing conditions; requires reduction of the ADC.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact or fragmented ADC to determine the precise mass of the conjugated drugs.[26]Precise DAR, drug distribution, and confirmation of conjugation sites.Most accurate and detailed method.Requires specialized equipment and expertise; can be complex for heterogeneous mixtures.

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): This is the primary method to quantify the percentage of monomeric ADC and detect the presence of high molecular weight species (aggregates) or fragments.[27] Aggregates can impact efficacy and immunogenicity and should typically be below 5%.

  • SDS-PAGE (Reducing & Non-Reducing): This technique provides a qualitative assessment of purity and confirms the successful conjugation by showing shifts in the molecular weights of the heavy and light chains.

3. In Vitro Stability:

  • Plasma Stability Assay: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for several days. Samples are taken at various time points, and the amount of released free drug is quantified by LC-MS.[23] This assay is critical for predicting the in vivo stability of the linker.

Conclusion

The this compound scaffold serves as an excellent and highly adaptable platform for the development of sophisticated linkers for antibody-drug conjugates. Its synthetic accessibility and the stability of the Boc protecting group allow for a controlled, stepwise assembly of complex linker-payload systems. By following the detailed protocols for synthesis, conjugation, purification, and characterization outlined in this guide, researchers can reliably produce high-quality ADCs. The rigorous analytical validation described herein is paramount to ensuring the development of safe and effective ADC candidates with a well-defined therapeutic window.

References

Application Note & Protocols: A Modular Approach to the Synthesis of 3-(Boc-aminomethyl)indoline Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Functionalization at the C3 position, in particular, has proven to be a fruitful strategy for modulating pharmacological properties. This guide provides a detailed, field-tested methodology for the synthesis of a key building block, 3-(tert-butoxycarbonyl-aminomethyl)indoline, and outlines a strategic framework for its subsequent biological evaluation. We delve into the causality behind experimental choices, from the selection of protecting groups to the specific reduction techniques required for synthesizing the target scaffold. Furthermore, we present standardized protocols for primary and secondary biological screening assays, offering researchers a comprehensive workflow from chemical synthesis to lead candidate identification.

Part I: Synthesis of 3-(Boc-aminomethyl)indoline Derivatives

Rationale and Strategic Overview

The synthesis of this compound presents a unique chemical challenge: the need to selectively reduce the indole's C2-C3 double bond without affecting the acid-labile tert-butoxycarbonyl (Boc) protecting group. A direct reduction of a Boc-protected 3-(aminomethyl)indole is often problematic, as many reduction conditions (e.g., strong acids with boranes) can cleave the Boc group.[3][4]

Our strategy, therefore, follows a robust and modular three-step sequence that circumvents this issue by introducing the Boc group and performing the critical reduction in a specific order. This approach ensures high yields and purity, providing a versatile intermediate ready for further diversification or direct screening.

G cluster_synthesis Synthetic Workflow A Indole-3-carbonitrile B 3-(Aminomethyl)indole A->B  Nitrile Reduction (LiAlH4) C tert-Butyl (1H-indol-3-ylmethyl)carbamate B->C  Boc Protection (Boc)2O D tert-Butyl (indolin-3-ylmethyl)carbamate C->D  Selective Indole Reduction (PtO2, H2)

Caption: Overall synthetic workflow for the target compound.

Key Mechanistic & Theoretical Considerations
  • The Indoline Scaffold: Indoline, a dihydroindole, is a common motif in pharmacologically active compounds, including agents targeting cancer, inflammation, and cardiovascular diseases.[1][2] Its saturated heterocyclic ring provides a three-dimensional geometry distinct from the planar indole, which can be crucial for specific receptor-ligand interactions.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[5] Its utility stems from its stability under a wide range of conditions, including basic, nucleophilic, and many reductive environments.[4][6] Crucially, it can be removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), making it "orthogonal" to many other protecting groups.[6] This acid-lability is the central challenge to address during the indole-to-indoline reduction step.

  • Selective Reduction: The reduction of the indole nucleus to an indoline can be achieved through various methods, including catalytic hydrogenation or reduction with metal-acid systems.[7] However, the presence of the acid-sensitive Boc group precludes the use of reagents like boranes in strong acid. Catalytic hydrogenation using platinum(IV) oxide (PtO₂, Adam's catalyst) in a mildly acidic solvent like acetic acid provides an effective solution. This method is powerful enough to reduce the indole ring but typically mild enough to preserve the Boc protecting group, offering a reliable pathway to the desired indoline scaffold.

Detailed Experimental Protocol: Synthesis of tert-Butyl (indolin-3-ylmethyl)carbamate

This protocol details the three-step synthesis starting from indole-3-carbonitrile.

  • Principle: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. The reaction is conducted under anhydrous conditions to prevent quenching of the highly reactive hydride reagent.

  • Materials:

    • Indole-3-carbonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate (Na₂SO₄)

    • Deionized water

    • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

  • Procedure:

    • Suspend LiAlH₄ (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of indole-3-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the solid with additional THF.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield 3-(aminomethyl)indole, which can often be used in the next step without further purification.

  • Principle: The primary amine is protected as a carbamate through nucleophilic acyl substitution on di-tert-butyl dicarbonate (Boc₂O).[5] A mild base is used to neutralize the acidic byproduct.

  • Materials:

    • 3-(Aminomethyl)indole (from Step 1)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the crude 3-(aminomethyl)indole (1.0 eq) in DCM or THF.

    • Add triethylamine (1.5 eq) to the solution.

    • Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate under reduced pressure. The resulting crude product, tert-butyl (1H-indol-3-ylmethyl)carbamate, can be purified by column chromatography on silica gel.

  • Principle: Heterogeneous catalytic hydrogenation using Adam's catalyst (PtO₂) in a mildly acidic medium selectively reduces the C=C bond of the indole pyrrole ring while leaving the Boc group and benzene ring intact.

  • Materials:

    • tert-Butyl (1H-indol-3-ylmethyl)carbamate (from Step 2)

    • Platinum(IV) oxide (PtO₂)

    • Glacial acetic acid

    • Parr hydrogenation apparatus or similar setup.

  • Procedure:

    • Dissolve the Boc-protected indole (1.0 eq) in glacial acetic acid in a suitable hydrogenation vessel.

    • Add PtO₂ (5-10 mol%) to the solution.

    • Place the vessel in a Parr apparatus and purge the system with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-60 psi) and shake at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully vent the hydrogen gas and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the acetic acid.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate until the aqueous layer is neutral or slightly basic.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, tert-butyl (indolin-3-ylmethyl)carbamate, by column chromatography if necessary.

Characterization and Expected Results

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundStepTypical Yield¹H NMR (Expected Key Signals)Mass Spec (m/z)
3-(Aminomethyl)indole180-90%δ ~8.1 (br s, 1H, NH), ~7.0-7.6 (m, 5H, Ar-H), ~4.0 (s, 2H, CH₂), ~1.6 (br s, 2H, NH₂)[M+H]⁺: 147.09
tert-Butyl (1H-indol-3-ylmethyl)carbamate285-95%δ ~8.1 (br s, 1H, Indole-NH), ~7.0-7.6 (m, 5H, Ar-H), ~4.8 (br s, 1H, Boc-NH), ~4.3 (d, 2H, CH₂), ~1.45 (s, 9H, C(CH₃)₃)[M+H]⁺: 247.15
tert-Butyl (indolin-3-ylmethyl)carbamate375-85%δ ~6.5-7.1 (m, 4H, Ar-H), ~4.8 (br s, 1H, Boc-NH), ~3.0-3.6 (m, 3H, Indoline-CH, CH₂), ~1.45 (s, 9H, C(CH₃)₃)[M+H]⁺: 249.16

Part II: Biological Screening of Indoline Derivatives

The Screening Cascade: A Strategy for Hit Identification

A hierarchical screening approach is essential for efficiently identifying promising lead compounds from a library of synthesized derivatives. This cascade approach filters compounds through progressively more specific and complex assays.

G cluster_screening Biological Screening Cascade decision decision active active inactive inactive start Library of Indoline Derivatives primary Primary Screen (e.g., Cell Viability Assay) start->primary check1 Activity > Threshold? primary->check1 secondary Secondary Screen (e.g., Target-Specific Enzyme Assay) check1->secondary Yes inactive_node Inactive check1->inactive_node No check2 Potent & Selective? secondary->check2 lead Lead Candidate check2->lead Yes check2->inactive_node No

Caption: A typical hierarchical workflow for biological screening.

Protocol: Primary Screening - Antiproliferative Activity (MTT Assay)
  • Application: To assess the general cytotoxicity or antiproliferative effects of the synthesized indoline derivatives against a cancer cell line (e.g., HeLa, A549, MCF-7).[8]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the indoline derivatives (e.g., from 100 µM to 0.1 µM) in cell culture medium. Add the diluted compounds to the respective wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol: Secondary Screening - Antioxidant Activity (DPPH Assay)
  • Application: To evaluate the radical scavenging potential of derivatives identified as hits in primary screens or for libraries designed specifically for antioxidant activity.[9][10]

  • Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a pale yellow hydrazine, causing a decrease in absorbance.

  • Procedure:

    • Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the indoline derivatives and a standard antioxidant (e.g., ascorbic acid) in methanol.

    • Reaction: In a 96-well plate, add 100 µL of each compound dilution to the wells. Add 100 µL of the DPPH solution to each well.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Reading: Measure the absorbance at 517 nm.

    • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the EC₅₀ (half-maximal effective concentration) value.

Conclusion

This application note provides a robust and reproducible framework for the synthesis and preliminary biological evaluation of this compound derivatives. The detailed synthetic protocol addresses the critical challenge of selective indole reduction in the presence of an acid-labile Boc group. The outlined screening cascade offers a logical and efficient pathway for identifying compounds with potential therapeutic value. This integrated approach empowers researchers in drug discovery to efficiently generate and screen novel indoline-based chemical entities for a wide range of biological targets.

References

A Robust, Validated RP-HPLC Method for the Analysis of 3-(Boc-aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(Boc-aminomethyl)indoline, a key intermediate in pharmaceutical synthesis. The method utilizes a standard C18 stationary phase with a gradient elution of acetonitrile and water, both modified with 0.1% trifluoroacetic acid (TFA), and UV detection. We provide a comprehensive guide covering the rationale for method development, a step-by-step experimental protocol, and a complete validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals requiring a precise and accurate method for purity assessment, reaction monitoring, and quality control of this compound.

Introduction and Method Rationale

The tert-butyloxycarbonyl (Boc) protecting group is fundamental in modern organic synthesis, particularly for managing amine functionalities during the construction of complex molecules.[1] this compound is a valuable building block whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Therefore, a reliable analytical method is essential for its characterization.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and semi-volatile organic compounds.[2] A reversed-phase (RP-HPLC) approach was selected as the most suitable method for this compound due to the molecule's moderate polarity, conferred by the indoline ring system and the carbamate group.

Rationale for Method Component Selection:

  • Stationary Phase: A C18 (octadecylsilyl) column was chosen as the stationary phase. This non-polar phase provides excellent retention and resolution for a wide range of organic molecules and is a standard choice for method development.[3] The hydrophobic C18 chains interact with the non-polar regions of the analyte, primarily the Boc group and the aromatic indoline core.

  • Mobile Phase: A binary mobile phase consisting of water (Solvent A) and acetonitrile (Solvent B) was selected. Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and a favorable UV cutoff. A gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, was designed to ensure the elution of the main analyte with a good peak shape while also separating it from potential earlier-eluting polar impurities and later-eluting non-polar impurities.

  • Mobile Phase Modifier: Trifluoroacetic acid (TFA) at a concentration of 0.1% was added to both mobile phase components. For amine-containing compounds like indoline derivatives, an acidic modifier is crucial for achieving sharp, symmetrical peaks.[4] TFA acts as an ion-pairing agent and suppresses the ionization of residual silanol groups on the silica backbone of the stationary phase, thereby minimizing undesirable peak tailing.[3]

  • Detection: The indoline moiety contains a strong chromophore, making UV detection an ideal choice. Based on the known UV absorption characteristics of indoline and related indole compounds, a detection wavelength of 280 nm was selected to provide good sensitivity for the analyte.[5][6]

Experimental Protocol: HPLC Analysis

This section provides a detailed, step-by-step protocol for the analysis of this compound.

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals and Reagents:

    • This compound reference standard (>95% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Trifluoroacetic acid (TFA), HPLC grade

Chromatographic Conditions

All critical chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program Time (min)
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 30 minutes
Solution Preparation
  • Diluent: Prepare by mixing Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Transfer 1.0 mL of the Reference Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate for 5 minutes to dissolve, and allow to cool. Dilute to volume with diluent. Perform a further 1:10 dilution with the diluent to achieve the final concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard (0.1 mg/mL) filter_sample Filter Sample (0.45 µm) prep_sample Prepare Sample (0.1 mg/mL) prep_sample->filter_sample hplc HPLC System Injection (10 µL) filter_sample->hplc separation Gradient Separation (C18 Column) hplc->separation detection UV Detection (280 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity / Assay integration->calculation

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[7][8] The following protocols describe the necessary validation experiments.

System Suitability

Before performing any analysis, the suitability of the chromatographic system must be verified.

  • Procedure: Inject the Working Standard Solution (0.1 mg/mL) five times consecutively.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity (Forced Degradation)

Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.

  • Procedure: Subject the sample to stress conditions to induce degradation. Analyze the stressed samples alongside an unstressed sample.

    • Acid Hydrolysis: 1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Acceptance Criteria: The peak for this compound should be resolved from all degradation product peaks (resolution > 1.5). The peak purity should be assessed using a PDA detector.

Linearity

Linearity establishes that the method's response is directly proportional to the analyte concentration over a given range.

  • Procedure: Prepare a series of at least five concentrations of this compound from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by applying the method to samples to which a known amount of analyte has been added.

  • Procedure: Spike a sample solution with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Analyze six individual sample preparations on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The %RSD for the results at each level should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOQ is the lowest concentration of analyte that can be quantified with acceptable precision and accuracy. LOD is the lowest concentration that can be detected.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ value should be verified by analyzing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Method Validation Logic Diagram

G start Method Validation Start sst System Suitability (Tailing, Plates, %RSD) start->sst specificity Specificity (Forced Degradation) sst->specificity linearity Linearity (r² ≥ 0.999) sst->linearity accuracy Accuracy (Recovery 98-102%) sst->accuracy precision Precision (%RSD ≤ 2.0%) sst->precision loq LOQ & LOD (Signal-to-Noise) sst->loq end_node Validated Method specificity->end_node linearity->end_node accuracy->end_node precision->end_node loq->end_node

Caption: Logical flow for the validation of the analytical HPLC method.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, precise, accurate, and specific for the analysis of this compound. The use of a standard C18 column and a common mobile phase composition makes it readily transferable to most analytical laboratories. The comprehensive validation protocol ensures that the method is robust and reliable for its intended use in a regulated environment, supporting drug development from synthesis to quality control.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 3-(Aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the Boc deprotection of 3-(aminomethyl)indoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this critical synthetic step. Here, we will delve into the nuances of this reaction, providing in-depth, field-tested insights and solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction seems incomplete. How can I reliably monitor the progress of the Boc deprotection?

A1: Incomplete reactions are a frequent issue. Relying on a single analytical technique can be misleading. A multi-pronged approach to reaction monitoring is crucial for an accurate assessment.

  • Thin-Layer Chromatography (TLC): This is often the first line of analysis.[1][2] The deprotected 3-(aminomethyl)indoline is significantly more polar than its Boc-protected precursor. Consequently, it will exhibit a much lower Rf value.[1] For visualization, staining with ninhydrin is highly effective as it reacts with the newly formed primary amine to produce a distinct color, typically purple or blue.[2][3]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the preferred method.[1] You will observe the disappearance of the peak corresponding to the starting material and the appearance of a new, earlier-eluting peak for the more polar product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide definitive evidence of deprotection. Monitor the disappearance of the characteristic singlet peak for the nine protons of the tert-butyl group, which typically appears around 1.4 ppm.[2]

  • Mass Spectrometry (MS): LC-MS is a powerful tool to confirm the presence of the desired product by identifying its molecular weight.

Q2: I've confirmed my reaction is stalled. What are the primary factors to investigate?

A2: If your starting material is not being consumed, several factors related to the reaction conditions should be systematically evaluated.

  • Acid Concentration and Stoichiometry: The most common deprotection reagent is trifluoroacetic acid (TFA).[4][5] Insufficient acid is a primary cause of incomplete reactions. The indoline nitrogen can be protonated, and if other basic functionalities are present in the molecule, they will also consume acid. Ensure you are using a sufficient excess of TFA.[2] Standard protocols often use TFA in dichloromethane (DCM) at concentrations ranging from 20-50% (v/v), or even neat TFA.[3][5][6]

  • Reaction Time and Temperature: Some deprotections can be sluggish at room temperature and may require extended reaction times, from several hours to overnight.[2] Gentle heating can sometimes facilitate the reaction, but this should be done cautiously, especially if your molecule has other thermally sensitive groups.[2]

  • Solvent Choice: The choice of solvent can significantly impact the reaction's success.[2][7] While DCM is widely used, other solvents like 1,4-dioxane (for HCl-based deprotection) or even neat TFA can be more effective in certain cases.[2][7] Ethers such as THF and 2-MeTHF are also being explored as greener alternatives to 1,4-dioxane.[7]

  • Water Content: The presence of water can reduce the effective acidity of the reaction medium, potentially slowing down the deprotection.[3][8] Using anhydrous solvents and reagents is recommended.

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting incomplete Boc deprotection.

Caption: A stepwise guide to troubleshooting incomplete Boc deprotection.

Q3: I'm observing unexpected side products. What are they, and how can I prevent them?

A3: The formation of side products is often linked to the reactive tert-butyl cation generated during the deprotection process.[9][10]

  • t-Butylation of the Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic substitution. The tert-butyl cation can alkylate the indole ring, leading to impurities. This is a well-documented side reaction in peptide synthesis involving tryptophan, which shares the indole moiety.[11][12]

  • Prevention with Scavengers: To mitigate this, scavengers are added to the reaction mixture to trap the tert-butyl cation.[6][10] Common scavengers include:

    • Triisopropylsilane (TIS)

    • Thioanisole

    • Water (a small amount can act as a scavenger, but too much can hinder the reaction as noted in Q2).[6]

Visualizing the Deprotection Mechanism & Side Reactions

This diagram illustrates the acid-catalyzed deprotection mechanism and the potential for side reactions.

DeprotectionMechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway BocIndoline Boc-Protected 3-(aminomethyl)indoline ProtonatedBoc Protonated Intermediate BocIndoline->ProtonatedBoc + H+ (TFA) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Loss of t-Bu+ tBuCation tert-Butyl Cation (t-Bu+) ProtonatedBoc->tBuCation Product Deprotected Amine Salt CarbamicAcid->Product Decarboxylation CO2 CO2 CarbamicAcid->CO2 SideProduct t-Butylated Indoline Byproduct tBuCation->SideProduct Alkylation of Indole Ring TrappedCation Trapped Cation tBuCation->TrappedCation + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: The mechanism of Boc deprotection and prevention of side reactions.

Q4: My compound is sensitive to strong acids. Are there milder deprotection methods available?

A4: Yes, when dealing with substrates that have other acid-labile functional groups, standard TFA conditions can be too harsh.[2][13][14] Several milder alternatives have been developed:

MethodReagents & ConditionsAdvantagesReference
Oxalyl Chloride Oxalyl chloride (3 equiv.) in Methanol, Room Temp, 1-4hMild, rapid, and tolerant of many functional groups.[14][15][14][15][16]
Thermal (Flow) Methanol or Trifluoroethanol, 240°C, 30 minAvoids acidic reagents completely.[13]
Thermal (Water) Boiling Water, 10 min - 2h"Green" and effective for many substrates.[17][13][17]
Lewis Acids Catalytic amounts of Lewis acids (e.g., ZnBr₂, Sn(OTf)₂)Can offer selectivity.[2][17]

These methods offer a valuable toolkit when strong acids like TFA are not viable.[13]

Q5: I've successfully deprotected my compound, but I'm struggling with the work-up. What's the best procedure?

A5: The product of a TFA deprotection is the amine trifluoroacetate salt.[9] The work-up strategy depends on the properties of your final compound and the requirements of the subsequent step.

  • Direct Use: If the subsequent reaction is compatible with the TFA salt, you can simply remove the TFA and solvent in vacuo.[18]

  • Aqueous Basic Work-up: To obtain the free amine, the residue can be dissolved in a suitable organic solvent (like DCM or ethyl acetate) and washed with a mild aqueous base, such as saturated sodium bicarbonate solution, followed by a brine wash.[1][18] This neutralizes the TFA salt. The organic layer is then dried and concentrated.[1]

  • Solid-Phase Extraction: For water-soluble amines, an aqueous work-up can lead to product loss. In these cases, using a basic resin like Amberlyst A21 can be an effective way to neutralize the acid and isolate the free amine without an aqueous wash.[18][19]

Detailed Experimental Protocols
Protocol 1: Standard TFA-Mediated Boc Deprotection
  • Dissolve the Boc-protected 3-(aminomethyl)indoline in anhydrous DCM (0.1-0.5 M).[6]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).[6] If scavengers are needed, add them to the DCM solution before the TFA.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.[1] Reaction times can vary from 30 minutes to 4 hours.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.[1]

  • Proceed with the appropriate work-up as described in Q5.

Protocol 2: Mild Boc Deprotection with Oxalyl Chloride
  • In a dry round-bottom flask, dissolve the Boc-protected 3-(aminomethyl)indoline in methanol (approx. 0.1 M).[16]

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) dropwise to the solution. An exothermic reaction may be observed.[16]

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[14][16]

  • Upon completion, remove the solvent in vacuo. The resulting product is the hydrochloride salt of the deprotected amine.

References

Technical Support Center: Optimizing Reaction Conditions for Coupling 3-(Boc-aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 3-(Boc-aminomethyl)indoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent steric hindrance and electronic properties of the indoline scaffold can present unique challenges. This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides to help you navigate these complexities and optimize your reaction outcomes.

Part 1: General FAQs & Core Concepts

This section addresses foundational questions regarding the reactivity and handling of this compound and its derivatives.

Q1: What are the primary synthetic challenges associated with this compound?

A1: The primary challenges stem from two main features:

  • Steric Hindrance: The aminomethyl group is attached to a bulky, three-dimensional indoline scaffold. While the primary amine itself is accessible after Boc deprotection, the surrounding framework can impede the approach of coupling partners and reagents. This is particularly relevant in peptide couplings and N-arylations, where bulky reactants are common.[1][2]

  • Reactivity of the Indoline Ring: The indoline nucleus, particularly the nitrogen atom and the aromatic ring, can participate in side reactions depending on the conditions. The electron-rich nature of the aromatic ring can lead to undesired electrophilic substitution, while the indoline nitrogen can interact with Lewis acids or metals.

Q2: When should I deprotect the Boc group, before or after coupling to the indoline ring itself?

A2: The timing of Boc deprotection is critical and depends entirely on your synthetic strategy.

  • For coupling at the aminomethyl nitrogen (e.g., amide bond formation, N-alkylation): The Boc group must be removed first to unmask the primary amine. This is the most common use case for this reagent. The deprotection is typically achieved under acidic conditions (e.g., TFA in DCM).[3][4]

  • For functionalizing the indoline ring (e.g., C-H activation, Friedel-Crafts acylation): It is highly advisable to keep the Boc group intact. It serves as a robust protecting group for the primary amine, preventing it from interfering with the reaction. For instance, the free amine would readily react with acyl chlorides in a Friedel-Crafts reaction or coordinate to palladium catalysts, inhibiting C-H functionalization.[5][6]

Q3: What are the most common side products observed during the acidic deprotection of the Boc group?

A3: The primary culprit for side product formation during Boc deprotection is the highly reactive tert-butyl cation generated upon cleavage.[7] This electrophile can alkylate any available nucleophile. In the context of molecules containing indoline or other sensitive functional groups, common side products include:

  • Alkylated Substrates: The tert-butyl cation can attack electron-rich aromatic rings (like the indoline itself) or other nucleophilic residues in your molecule (e.g., Tryptophan, Methionine).[7]

  • Isobutylene and Polymers: The cation can be quenched by deprotonation to form isobutylene gas, which may polymerize under acidic conditions.[7]

Q4: How can I prevent the formation of these tert-butylated side products?

A4: The most effective strategy is the use of "scavengers" in the deprotection cocktail.[7] Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it. The choice of scavenger depends on the functional groups you need to protect.

ScavengerTarget Functional Group(s)Typical Concentration
Triisopropylsilane (TIS) General purpose, very effective for tryptophan and reducing agents.2.5 - 5% (v/v)
Triethylsilane (TES) Effective for tryptophan-containing compounds.[7]2.5 - 5% (v/v)
Thioanisole Protects methionine from S-alkylation and tryptophan.2.5 - 5% (v/v)
1,2-Ethanedithiol (EDT) Protects against tryptophan modification.2.5% (v/v)

Data adapted from common laboratory practices and technical notes.[7]

Part 2: Troubleshooting Guide for Specific Coupling Reactions

This section provides targeted advice for common coupling reactions performed with the deprotected 3-(aminomethyl)indoline.

Scenario A: Amide Bond / Peptide Coupling

This is one of the most frequent applications, where the deprotected amine is coupled with a carboxylic acid.

Q5: My amide coupling reaction with 3-(aminomethyl)indoline is sluggish and gives low yields. What are the likely causes and solutions?

A5: Low yields in this coupling are almost always linked to the steric hindrance of the indoline scaffold. Standard coupling conditions that work for simple primary amines may be insufficient.

Here is a decision-making workflow to troubleshoot this issue:

G start Low Yield in Amide Coupling incomplete_rxn Incomplete Reaction? (Check by LC-MS/TLC) start->incomplete_rxn side_products Significant Side Products Observed? start->side_products sol_reagent Upgrade Coupling Reagent (e.g., to HATU, COMU) incomplete_rxn->sol_reagent Yes sol_time Increase Reaction Time (e.g., 2h -> Overnight) incomplete_rxn->sol_time sol_double Perform a Double Coupling incomplete_rxn->sol_double sol_base Optimize Base (Use non-nucleophilic base like DIPEA or Collidine) side_products->sol_base Yes sol_temp Adjust Temperature (Caution: may increase racemization) side_products->sol_temp

Caption: Troubleshooting workflow for low-yield amide couplings.

Expert Commentary:

  • Coupling Reagent is Key: For sterically demanding couplings, standard reagents like HBTU may not be sufficient. Upgrading to a more potent uronium/phosphonium salt reagent is the most effective first step. HATU is highly recommended as its corresponding HOAt leaving group is more reactive than the HOBt generated from HBTU.[2] COMU is another excellent, modern alternative that generates highly reactive Oxyma esters and avoids guanidinylation side reactions.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases will not compete as nucleophiles but are effective at deprotonating the necessary species.

  • Double Coupling: If the reaction stalls, filtering the reaction mixture and re-subjecting the substrate to a fresh solution of activated acid and coupling reagent can often drive the reaction to completion.[8]

Q6: I'm concerned about racemization of my carboxylic acid coupling partner. How can I minimize this?

A6: Racemization is a risk, especially with prolonged reaction times or elevated temperatures.

  • Use Additives: Reagents that incorporate 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU, are known to suppress racemization more effectively than their HOBt-based counterparts.[2]

  • Control Temperature: Perform the pre-activation of the carboxylic acid at 0 °C before adding it to the amine. Allow the reaction to proceed at room temperature, avoiding heat unless absolutely necessary.

  • Minimize Reaction Time: Use a more potent coupling reagent to shorten the required reaction time, thereby reducing the window for potential epimerization.

Scenario B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This reaction couples the deprotected 3-(aminomethyl)indoline with an aryl halide or triflate.

Q7: My Buchwald-Hartwig amination is failing. What are the critical parameters to screen?

A7: The success of a Buchwald-Hartwig reaction is highly dependent on the interplay between the palladium source, ligand, base, and solvent.[9][10] Insolubility of reagents, especially the base, is a common failure point.[10]

G workflow Reagent Prep (Degas Solvents, Use Fresh Base) Catalyst Assembly (Pd Source + Ligand, Inert Atmosphere) Reaction Setup (Add Amine, Aryl Halide, Base) Heat & Monitor (TLC / LC-MS) Workup & Purify (Filter Pd, Extract, Chromatography)

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Expert Commentary & Troubleshooting Table: The indoline moiety can potentially coordinate to the palladium center, leading to catalyst inhibition. Therefore, the choice of a bulky, electron-rich ligand is crucial to favor the desired catalytic cycle.

ParameterRecommended Starting PointOptimization Strategy & Rationale
Pd Source Pd₂(dba)₃ (1-2 mol %) or a pre-catalyst like XPhos Pd G3 (2-4 mol %)Pre-catalysts are often more reliable as they avoid inconsistent in-situ formation of the active Pd(0) species.[10]
Ligand XPhos, RuPhos, or BrettPhos (1.2 - 2 eq. relative to Pd)Bulky, electron-rich phosphine ligands are essential. They accelerate the rate-limiting reductive elimination step and stabilize the catalyst, which is critical for coupling with electron-rich indolines.[11][12]
Base NaOtBu or LHMDS (1.5 - 2.0 eq.)These are strong, non-nucleophilic bases. If your substrate is base-sensitive, consider a weaker base like K₃PO₄ or Cs₂CO₃, but this may require a different solvent system (e.g., with some water).[11][13]
Solvent Toluene or 1,4-Dioxane (degassed)Solvent choice is critical for solubility and catalyst performance. Ethereal solvents like dioxane often perform well.[14][15][16] Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst oxidation.

This table provides general starting points; empirical screening is often necessary.

Q8: I see a lot of dehalogenation of my aryl halide starting material. Why is this happening?

A8: Dehalogenation (hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings. It occurs when the Ar-Pd(II)-X intermediate undergoes a reaction pathway that results in replacing the halide with a hydrogen atom instead of the desired amine. This can be promoted by:

  • Water/Protic Sources: Ensure your reaction is strictly anhydrous.

  • β-Hydride Elimination: This can occur if the amine or other components in the mixture have accessible β-hydrogens.[9] Switching to a different ligand that promotes faster reductive elimination can often outcompete this side reaction.

  • Poor Ligand Choice: A ligand that does not sufficiently stabilize the palladium complex can lead to the formation of palladium black and off-cycle pathways that favor dehalogenation.

Part 3: Experimental Protocols

These protocols provide a validated starting point for common transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Boc-Deprotection

This protocol details the removal of the Boc group to generate the primary amine salt, ready for coupling.

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Scavenger Addition: To the solution, add triisopropylsilane (TIS) (0.5 - 1.0 eq.).

  • Deprotection: Add trifluoroacetic acid (TFA) in a 1:1 volume ratio with the DCM (e.g., if you used 10 mL DCM, add 10 mL TFA).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene or DCM several times to ensure all TFA is removed). The resulting product is the TFA salt of 3-(aminomethyl)indoline, which can often be used directly in the subsequent coupling step without further purification.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is optimized for coupling a carboxylic acid to the sterically hindered 3-(aminomethyl)indoline.

  • Amine Preparation: If starting from the TFA salt from Protocol 1, dissolve it in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq. relative to the amine salt) to neutralize the salt and act as the reaction base.

  • Acid Activation (in a separate flask): Dissolve the carboxylic acid (1.1 eq.) and HATU (1.05 eq.) in anhydrous DMF.

  • Coupling: Add the activated acid solution from step 2 to the amine solution from step 1.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by LC-MS. For extremely difficult couplings, the reaction may be left overnight.

  • Work-up & Purification:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove excess acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

Technical Support Center: Stereochemical Integrity in 3-(Boc-aminomethyl)indoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stereoselective synthesis of 3-(Boc-aminomethyl)indoline. The chiral integrity of this molecule is paramount for its application in pharmaceutical development, where a specific enantiomer is often responsible for the desired therapeutic effect. This guide provides in-depth troubleshooting advice and protocols to help you navigate the common challenge of racemization at the C3 stereocenter.

Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is the C3 position of the indoline ring so susceptible to it?

A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[1][2] The C3 position of the indoline ring is particularly prone to racemization because the C3 proton is α (alpha) to the nitrogen atom of the ring. Under certain conditions, especially acidic or basic, this proton can be abstracted. This deprotonation can lead to the formation of a planar, achiral enamine or a related iminium intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers and a complete loss of stereochemical information.

Q2: At which stages of the this compound synthesis should I be most concerned about racemization?

A2: Racemization can occur at several key stages. You should pay close attention to:

  • Reduction of an Indole Precursor: Many synthetic routes involve the reduction of a 3-substituted indole or 3H-indole (indolenine) intermediate. Harsh reducing conditions, or those involving acidic/basic catalysts, can promote racemization.[3][4]

  • Boc-Protection/Deprotection: While the Boc (tert-butyloxycarbonyl) protecting group is designed to resist racemization, the acidic or basic conditions used for its installation or removal can pose a risk if not carefully controlled.[5]

  • Purification: Prolonged exposure to certain chromatographic media (like non-deactivated silica gel) or distillation at high temperatures can catalyze epimerization at the sensitive C3 center.[6]

  • Upstream Stereocenter Introduction: If the chiral center is introduced via methods like asymmetric alkylation or amination, subsequent steps must be mild enough to preserve the newly established stereochemistry.[7][8]

Troubleshooting Guide: Tackling Racemization Head-On

This section addresses specific experimental problems with detailed explanations and actionable protocols.

Problem 1: My final product shows significant racemization after the enantioselective reduction of a 3-substituted indole precursor. What went wrong and how can I fix it?

Answer: This is a common issue stemming from the choice of reducing agent and reaction conditions. The reduction of a 3H-indole intermediate is a critical step where stereochemistry is often set. If the conditions are too harsh or not sufficiently stereoselective, a racemic or partially racemized product will result.

Root Cause Analysis:

  • Non-Stereoselective Reagents: Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are not inherently chiral and will not differentiate between the two faces of the prochiral imine or enamine intermediate, leading to a racemic product.

  • Harsh Conditions: The use of strong acids or bases to catalyze the reduction can facilitate the formation of the achiral intermediate, allowing racemization to compete with reduction.[6] High temperatures can also provide the energy to overcome the activation barrier for epimerization.[6]

Solutions & Protocols:

The most effective solution is to employ a catalytic asymmetric reduction method. Chiral Brønsted acid catalysis has proven highly effective for the enantioselective reduction of 3H-indoles.[3][4]

dot

cluster_workflow Asymmetric Reduction Workflow Start Prochiral 3H-Indole Intermediate Reaction Asymmetric Transfer Hydrogenation Start->Reaction Catalyst Chiral Brønsted Acid (e.g., Phosphoric Acid Derivative) Catalyst->Reaction Activates Imine Hydride Hydride Source (Hantzsch Ester) Hydride->Reaction Delivers Hydride Product Enantiomerically Enriched 3-Substituted Indoline Reaction->Product Analysis Chiral HPLC Analysis (Determine e.e.) Product->Analysis

Caption: Workflow for Catalytic Asymmetric Reduction.

Protocol: Brønsted Acid-Catalyzed Asymmetric Transfer Hydrogenation [3][4]

This protocol is adapted from methodologies that achieve high yields and excellent enantioselectivities.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the 3H-indole precursor (1.0 equiv) in dry, degassed toluene (to a concentration of ~0.02 M).

  • Catalyst Addition: Add the chiral phosphoric acid catalyst (e.g., a SPINOL- or BINOL-derived catalyst) (1-5 mol%).

  • Hydride Source: Add a Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate) (1.25 equiv) as the hydride source.

  • Reaction: Stir the reaction mixture at room temperature (or as optimized) for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel. Crucially, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., hexane/ethyl acetate with 0.5% Et₃N) to prevent on-column racemization.

  • Analysis: Determine the enantiomeric excess (e.e.) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).[5]

Catalyst TypeTypical Loading (mol%)Typical e.e. (%)Reference
Chiral Phosphoric Acid1 - 590 - 99[3][4]
Iridium-N,P Ligand1 - 298 - 99[9]
Rhodium-Prolinate Ligand2 - 5>90[10]

Table 1. Comparison of Catalytic Systems for Asymmetric Indole/Indoline Synthesis.

Problem 2: I'm observing a drop in enantiomeric excess during the Boc-protection step. How can I mitigate this?

Answer: Loss of stereochemical purity during Boc-protection often occurs if the conditions inadvertently promote deprotonation-reprotonation at the C3 stereocenter.

Root Cause Analysis:

  • Strong Base: Using a strong, non-hindered base in combination with Boc-anhydride ((Boc)₂O) can abstract the C3 proton, leading to racemization.

  • Elevated Temperature: Heating the reaction mixture can accelerate the rate of racemization.

Solutions & Protocols:

The key is to use mild, neutral, or carefully controlled basic conditions at low temperatures.

dot

cluster_racemization Mechanism of Base-Catalyzed Racemization at C3 Chiral (S)-Indoline (Chiral) Achiral Enamine Intermediate (Planar, Achiral) Chiral->Achiral - H⁺ (Deprotonation) Base Base (B:) Base->Chiral R_Product (R)-Indoline Achiral->R_Product + H⁺ (Top face attack) S_Product (S)-Indoline Achiral->S_Product + H⁺ (Bottom face attack) Proton Proton (HB⁺) Proton->Achiral

Caption: Base-catalyzed racemization via a planar intermediate.

Protocol: Optimized Boc-Protection

  • Dissolution: Dissolve the enantiomerically enriched 3-(aminomethyl)indoline (1.0 equiv) in a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add Boc-anhydride ((Boc)₂O) (1.1 equiv).

  • Base Addition (if required): If a base is necessary to scavenge the acid byproduct, use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. Add it slowly. Alternatively, perform the reaction under Schotten-Baumann conditions (e.g., DCM/saturated NaHCO₃ biphasic system) which maintains a neutral to slightly basic pH.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor closely by TLC. Avoid heating.

  • Workup & Purification: Perform a standard aqueous workup and purify as described previously, using deactivated silica gel if necessary.

Problem 3: How do I determine the enantiomeric excess (e.e.) of my product accurately?

Answer: Accurate determination of e.e. is critical for validating your synthetic method. The gold standard is chiral chromatography.[5]

Protocol: General Guideline for Chiral HPLC Analysis

  • Sample Preparation: Prepare a dilute solution of your purified compound (~1 mg/mL) in the mobile phase. Prepare a sample of the racemic material (synthesized using a non-chiral method) to identify the retention times of both enantiomers.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for this class of compounds.

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Analysis:

    • Inject the racemic sample to determine the retention times (t₁) and (t₂) for each enantiomer.

    • Inject your synthesized sample.

    • Integrate the peak areas (Area₁ and Area₂) for each enantiomer.

  • Calculation: Calculate the enantiomeric excess using the formula:

    • e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

By implementing these strategies and protocols, you can effectively diagnose and prevent racemization, ensuring the stereochemical integrity of your this compound product.

References

Identifying and removing impurities from 3-(Boc-aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Boc-aminomethyl)indoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and removing impurities associated with this compound. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to ensure the highest purity for your critical applications.

Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling

This section addresses the most common questions our team receives regarding the purity analysis of this compound.

Question 1: What are the most common impurities I should expect to see in my sample of this compound?

Answer: The impurity profile of this compound is intrinsically linked to its synthetic pathway. Typically, impurities arise from three main sources: unreacted starting materials, side-products from the reaction, and degradation products.

Impurity Class Potential Species Origin Analytical Signature
Starting Materials & Intermediates 3-(Aminomethyl)indolineIncomplete Boc protectionAppears as a more polar spot on TLC/HPLC; lacks the characteristic Boc proton signal in ¹H NMR.
Di-tert-butyl dicarbonate (Boc₂O)Excess reagent from Boc protectionCan be observed in ¹H NMR; typically removed during workup.
Reaction By-products Di-Boc protected amineOver-protection of the indoline nitrogenHigher molecular weight observed in MS; distinct NMR signals for the second Boc group.
tert-ButanolBy-product of the Boc protection reaction.[1]Volatile; detectable by GC or ¹H NMR as a singlet around 1.28 ppm.
Oxidized Indoline SpeciesAir oxidation of the indoline ringMay present as colored impurities; complex aromatic signals in NMR and higher mass in MS.
Residual Solvents Ethyl Acetate, Hexanes, DCM, THFSolvents used in synthesis and purificationSharp, characteristic singlets/multiplets in ¹H NMR; best quantified by GC.

Question 2: Which analytical technique is best for determining the purity of my compound?

Answer: A multi-technique approach is always recommended for comprehensive purity analysis. However, for routine and quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the industry standard.

  • For Quantitative Purity: Reverse-Phase HPLC (RP-HPLC) with UV detection is the primary method. It offers high resolution, allowing for the separation of closely related impurities, and is highly quantitative.[2][3]

  • For Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. ¹H NMR confirms the overall structure and can be used to detect and quantify impurities if their signals are resolved from the main compound.[][5]

  • For Identifying Unknowns: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool. It combines the separation power of HPLC with the mass-resolving capability of MS, allowing you to determine the molecular weights of unknown impurity peaks, which is a critical step in their identification.[5][6]

  • For Volatile Impurities: Gas Chromatography (GC) is specifically used to identify and quantify residual solvents.[3][7]

Below is a workflow illustrating a comprehensive approach to impurity analysis.

G cluster_0 Initial Purity Assessment cluster_1 Quantitative & In-depth Analysis cluster_2 Decision & Action TLC 1. Thin-Layer Chromatography (TLC) Is the sample a single spot? HNMR 2. ¹H NMR Analysis Does the spectrum match the structure? Are there unexpected peaks? TLC->HNMR If yes HPLC 3. RP-HPLC Analysis Calculate purity by peak area %. Are there impurity peaks >0.1%? HNMR->HPLC If structure confirmed LCMS 4. LC-MS Analysis Determine MW of unknown peaks. HPLC->LCMS If unknowns present GC 5. Residual Solvent Analysis (GC) Quantify volatile solvents. HPLC->GC Parallel analysis Decision Purity Meets Specification? LCMS->Decision GC->Decision Purify Proceed to Purification Decision->Purify No Release Release for Use Decision->Release Yes

Caption: Workflow for impurity identification and analysis.

Part 2: Troubleshooting Guides for Purification

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: My compound co-elutes with an impurity during silica gel chromatography.

Cause & Solution: This occurs when the polarity of your compound and the impurity are too similar for effective separation with the chosen solvent system.

Troubleshooting Steps:

  • Adjust Solvent Polarity: If using a standard Hexane/Ethyl Acetate system, finely tune the gradient. A slower, shallower gradient around the elution point of your compound can often resolve closely eluting spots.

  • Change Solvent System: The key is to alter the selectivity. Switch one of the solvents to introduce different intermolecular interactions. For example:

    • Replace Hexanes with Toluene.

    • Replace Ethyl Acetate with a mixture of Dichloromethane (DCM) and Methanol (MeOH). A small amount of MeOH can significantly change the elution profile.

  • Use a Different Stationary Phase: If solvent changes fail, the issue is strong binding similarity. Highly polar compounds can sometimes bind irreversibly to silica.[8] Consider alternative stationary phases:

    • Diol-bonded silica: Less polar than bare silica and can reduce irreversible binding.[9]

    • Reverse-Phase C18 Silica: Use if the impurity is significantly more or less polar than your product. This requires switching to a polar mobile phase like Water/Acetonitrile.

Issue 2: After column chromatography and solvent removal, my product is a thick, persistent oil instead of a solid.

Cause & Solution: The presence of minor impurities or residual solvent can inhibit crystallization. Boc-protected amino derivatives are also notoriously difficult to crystallize and often exist as oils or amorphous solids.[10]

Troubleshooting Steps:

  • High-Vacuum Drying: First, ensure all residual solvent is removed by drying under high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C) if the compound is stable.

  • Trituration/Slurrying: This is a highly effective method to induce crystallization and remove soluble impurities.

    • Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture).

    • Stir or sonicate the mixture vigorously. The oil should slowly convert into a solid precipitate.

    • Filter the resulting solid and wash with fresh cold solvent.

  • Recrystallization: If the compound is still an oil, a full recrystallization may be necessary.

    • Dissolve the oil in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).

    • Slowly add a non-polar "anti-solvent" (e.g., hexanes) until the solution becomes faintly cloudy.

    • Add a drop or two of the first solvent to clarify, then allow the solution to cool slowly to room temperature, and finally in a refrigerator or freezer. Seeding with a previously obtained crystal can be highly effective.[11][12]

The following decision tree can guide your choice of purification method.

G Start Crude Product Analysis (TLC/HPLC/NMR) PurityCheck Purity >95%? Start->PurityCheck ImpurityType Nature of Impurity? PurityCheck->ImpurityType No Crystallize Crystallization / Trituration (Final Polish) PurityCheck->Crystallize Yes PolarityCheck Baseline or Very Polar? ImpurityType->PolarityCheck Non-polar / Baseline CloseRfCheck Close Rf to Product? ImpurityType->CloseRfCheck Mid-Polarity FlashChrom Flash Column Chromatography (Silica, Hex/EtOAc or DCM/MeOH) PolarityCheck->FlashChrom No AcidBase Acid-Base Extraction (to remove neutral impurities) PolarityCheck->AcidBase Yes CloseRfCheck->FlashChrom No HILIC Consider HILIC or Reverse Phase Chromatography CloseRfCheck->HILIC Yes FlashChrom->Crystallize AcidBase->FlashChrom

Caption: Decision tree for selecting a purification strategy.

Part 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: RP-HPLC Purity Analysis

Objective: To quantitatively determine the purity of this compound and separate it from potential impurities.[2][3]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
25.0595
30.0595
30.1955
35.0955

Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

Protocol 2: Flash Column Chromatography

Objective: To purify crude this compound by separating it from polar and non-polar impurities.[13][14]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of Ethyl Acetate (EtOAc) in Hexanes is a good starting point. A typical gradient might be from 10% to 50% EtOAc. For more polar impurities, a Dichloromethane (DCM) / Methanol (MeOH) system (e.g., 0% to 5% MeOH in DCM) may be required.

  • Methodology:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. This is the "dry load."

    • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 10% EtOAc in Hexanes).

    • Loading: Carefully add the dry-loaded sample to the top of the packed column.

    • Elution: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent according to the pre-determined gradient.

    • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

    • Pooling & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: ¹H NMR Sample Preparation and Analysis

Objective: To confirm the structure of this compound and identify the presence of impurities.[5][15][16]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its simplicity, but DMSO-d₆ is better for observing exchangeable protons (e.g., N-H).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Key Signals to Observe for this compound in CDCl₃:

    • ~8.1-7.0 ppm: Aromatic protons of the indoline ring (multiplets).

    • ~4.8 ppm: N-H proton of the Boc-protected amine (broad singlet).

    • ~3.6-3.0 ppm: Protons on the indoline ring and the aminomethyl group (CH₂ and CH, complex multiplets).

    • ~1.45 ppm: The 9 protons of the tert-butyl (Boc) group (sharp singlet). This is a key diagnostic peak.

  • Impurity Analysis: Look for peaks that do not correspond to the product or the solvent. For example, a sharp singlet at ~2.1 ppm could indicate residual ethyl acetate. The absence of the ~1.45 ppm singlet in a co-eluting fraction would suggest the presence of the de-protected amine.

References

Stability issues of 3-(Boc-aminomethyl)indoline under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 3-(Boc-aminomethyl)indoline

A Guide to Navigating Stability and Deprotection under Acidic Conditions

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As Senior Application Scientists, we understand the nuances of working with protected amines, particularly within heterocyclic systems. The acidic deprotection of the tert-butyloxycarbonyl (Boc) group from this compound, while routine in principle, is frequently complicated by the inherent reactivity of the indoline scaffold.

This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a clear rationale behind our recommendations to help you navigate these challenges and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What makes the acidic deprotection of this compound particularly challenging?

The primary challenge stems from the dual nature of the molecule. While the Boc group requires acid for efficient cleavage, the indoline ring system is electron-rich and can be sensitive to the same acidic conditions. This creates a delicate balance where the conditions required for deprotection can also promote undesirable side reactions. The key issues are:

  • Carbocation-Mediated Side Reactions: The deprotection mechanism liberates a tert-butyl cation, a highly reactive electrophile. This cation can re-alkylate the electron-rich indoline ring (a Friedel-Crafts-type reaction) or the newly formed primary amine, leading to complex product mixtures and reduced yields.[1][2]

  • Indoline Ring Instability: Under harsh acidic conditions, the indoline ring itself can be susceptible to oligomerization, rearrangement, or oxidation, especially with prolonged reaction times or elevated temperatures.

  • Product Lability: The resulting product, 3-(aminomethyl)indoline, is a primary amine that can be more reactive than its protected precursor, making it susceptible to degradation during workup and purification if not handled correctly.

Q2: What is the standard mechanism for Boc deprotection and what are the critical intermediates?

The deprotection proceeds via an acid-catalyzed elimination mechanism. Understanding this process is crucial for troubleshooting.

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group, making the carbonyl carbon more electrophilic.

  • Cleavage: The carbamate bond cleaves, releasing the stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, losing carbon dioxide to yield the free primary amine.

The critical intermediate to control is the tert-butyl cation . Its fate determines the success of your reaction. In the absence of a suitable trapping agent, it will react with the most nucleophilic species available—your starting material or product.

cluster_0 Boc Deprotection Mechanism Start This compound Protonation Protonated Carbamate Start->Protonation H+ Cleavage Carbamic Acid Intermediate + tert-Butyl Cation Protonation->Cleavage Decarboxylation 3-(Aminomethyl)indoline (Desired Product) Cleavage->Decarboxylation -CO2 Side_Reaction Alkylated Byproducts (Undesired) Cleavage->Side_Reaction Friedel-Crafts Alkylation Scavenger Scavenger (e.g., Anisole, Thioanisole) Cleavage->Scavenger Trapping Trapped Trapped Cation (e.g., t-Butyl Anisole) Scavenger->Trapped

Caption: Acid-catalyzed Boc deprotection pathway and side reaction.

Troubleshooting Guide: From Theory to Practice

This section addresses common experimental failures in a direct Q&A format, providing both the "why" and the "how-to" for solving the problem.

Problem 1: Incomplete or Sluggish Deprotection

Q: I ran my reaction with TFA in DCM, but after several hours, TLC and LCMS show predominantly starting material. What's going wrong?

This is a common issue that usually points to insufficient acid activity or suboptimal reaction parameters.

Causality: The Boc group is robust, and its cleavage requires a sufficient concentration of a strong acid to initiate the mechanism. Several factors can hinder this:

  • Insufficient Acid Stoichiometry: Using catalytic amounts of acid is rarely effective. A large excess is typically required to drive the reaction to completion.

  • Presence of Basic Moieties: If your starting material solution or solvents contain residual base (e.g., triethylamine from a previous step), it will quench the acid, rendering it ineffective.

  • Low Temperature: While starting at 0 °C is wise to control initial exotherms, many Boc deprotections require warming to room temperature to proceed at a reasonable rate.[3]

  • Inappropriate Solvent: While dichloromethane (DCM) is common, its polarity may not be optimal for all substrates.

Solutions & Protocol:

  • Verify Acid Quality and Quantity: Use fresh, high-quality acid. Trifluoroacetic acid (TFA) is hygroscopic and can lose potency over time. For a typical reaction, a solution of 20-50% TFA in DCM is a standard starting point.[3]

  • Ensure Anhydrous Conditions: While not always strictly necessary, water can sometimes interfere. Using anhydrous solvents can improve consistency.

  • Optimize Temperature: If the reaction is clean but slow at 0 °C, allow it to warm to room temperature and monitor by TLC/LCMS every 30-60 minutes.

  • Consider a Stronger Acid System: If TFA fails, 4M HCl in dioxane is a more potent and widely used alternative.[3]

Protocol 1: Standard TFA Deprotection

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a stir bar.

  • Add a scavenger such as anisole or thioanisole (2.0-5.0 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 equiv, often as a 25% v/v solution in DCM).

  • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM (3x) to remove excess TFA. The product is typically isolated as its TFA salt.

Problem 2: Low Yield and Multiple Byproducts

Q: My deprotection works, but my TLC plate is a mess with multiple new spots, and the final yield of my desired amine is below 50%. How do I prevent these side reactions?

This is the most critical issue for this substrate and directly relates to the reactivity of the tert-butyl cation and the indoline ring.

Causality: The primary culprits are alkylation byproducts. The tert-butyl cation generated during deprotection will readily attack the electron-rich C5 or C7 positions of the indoline nucleus. It can also cause N-alkylation of the product amine.

Solutions & Protocol:

  • USE A CATION SCAVENGER! This is the single most important parameter to control. A scavenger is a "dummy" nucleophile that is more reactive than your substrate and will irreversibly trap the tert-butyl cation.

    • Common Scavengers: Anisole, thioanisole, triethylsilane (TES), or 1,3-dimethoxybenzene. Use a stoichiometric excess (at least 2-5 equivalents).

  • Lower the Temperature: Running the reaction at 0 °C for its entire duration can significantly reduce the rate of side reactions relative to the desired deprotection.

  • Minimize Reaction Time: Do not let the reaction run overnight if it is complete in 2 hours. As soon as the starting material is gone (as per TLC/LCMS), proceed with the workup immediately. Prolonged exposure to acid increases the likelihood of degradation.[4]

Table 1: Comparison of Acidic Deprotection Conditions

Reagent SystemTypical ConcentrationTemperatureScavengerKey Considerations
TFA / DCM 20-50% (v/v)0 °C to RTEssential Standard choice; volatile and easy to remove. Can be harsh.[3][5]
HCl / Dioxane 4 M solution0 °C to RTEssential More potent than TFA. Product isolated as HCl salt.[3]
Aqueous H₃PO₄ 85% in water/MeCNRT to 50 °CRecommendedMilder, greener alternative; useful if other acid-labile groups are present.[5]
(COCl)₂ / MeOH 3 equiv (COCl)₂RTNot typically neededGenerates HCl in situ. Mild conditions reported for sensitive substrates.[5]
Problem 3: Product Instability During Workup/Purification

Q: I successfully deprotected the amine, but it seems to decompose when I try to neutralize it or run a silica gel column. How can I isolate my product cleanly?

The free amine product, 3-(aminomethyl)indoline, can be unstable, particularly to air oxidation and when handled as a free base.

Causality:

  • Air Oxidation: The indoline ring can be susceptible to oxidation, which is often accelerated by exposure to air, light, and silica gel, especially when in its free base form.

  • Instability on Silica: The slightly acidic nature of standard silica gel can cause streaking and decomposition of primary amines.

Solutions & Protocol:

  • Isolate as a Salt: The most robust approach is to avoid neutralizing the amine. After removing the cleavage acid (e.g., TFA) in vacuo, the resulting TFA or HCl salt is often a stable, crystalline solid that can be used directly in the next step without further purification.

  • Careful Neutralization: If the free base is required, perform a careful aqueous workup. After removing the bulk of the acid, dissolve the residue in a minimal amount of water or methanol, cool to 0 °C, and slowly add a saturated solution of NaHCO₃ or a weak base like K₂CO₃ until the pH is ~8-9. Immediately extract the product into an organic solvent (e.g., EtOAc, DCM), dry the organic layer with Na₂SO₄, and concentrate quickly at low temperature.

  • Amine-Friendly Chromatography: If purification is essential, avoid standard silica gel.

    • Option A: Basic Alumina: Use a column packed with basic or neutral alumina.

    • Option B: Treated Silica: Pre-treat the silica gel by slurrying it in a solvent system containing 1-2% triethylamine or ammonia in methanol, then re-equilibrate with your mobile phase. This neutralizes the acidic sites.

    • Option C: Reverse-Phase Chromatography: C18 reverse-phase HPLC or flash chromatography using a water/acetonitrile gradient (often with 0.1% TFA or formic acid as a modifier) is an excellent method for purifying polar amines as their salts.

Advanced Strategies & Alternative Methods

Q: My substrate contains other acid-sensitive groups. Are there non-acidic or milder deprotection methods available?

Yes. When standard acidic methods are incompatible with other functional groups in your molecule (e.g., t-butyl esters, acetals), alternative strategies should be employed.

1. Thermal Deprotection: The Boc group can be removed by simple thermolysis, often without any reagents.[6] This is particularly effective for N-Boc groups on activated amines like those in indoles or pyrroles.[6] Continuous flow reactors offer precise temperature and time control, making this an attractive method for selective deprotection.[7][8]

  • General Conditions: Heating a solution of the substrate in a high-boiling solvent (e.g., TFE, MeOH, or Toluene) at temperatures ranging from 120 °C to 240 °C.[7][8] The required temperature depends on the stability of the N-Boc group.

2. Catalytic and Mildly Acidic Methods: Several methods use solid-supported acids or Lewis acids under milder conditions.

  • Montmorillonite K10 Clay: This solid acid catalyst can effectively remove aromatic N-Boc groups while leaving aliphatic N-Boc amines untouched, offering potential selectivity.[6][9]

  • Silica Gel: Under specific conditions (e.g., high temperature or pressure), silica gel itself can catalyze Boc deprotection.[5][6]

  • Lewis Acids: Reagents like ZnBr₂ or CeCl₃·7H₂O-NaI can mediate deprotection under neutral or mildly acidic conditions, preserving many acid-labile groups.[6][9]

Caption: Troubleshooting workflow for this compound deprotection.

References

Overcoming low yields in the synthesis of 3-(Boc-aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(Boc-aminomethyl)indoline

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of this compound. This valuable building block is crucial in pharmaceutical research and development, but its synthesis can be fraught with challenges, most notably low yields. This guide is designed to provide you, our fellow researchers and chemists, with practical, field-tested solutions to the common hurdles encountered during this multi-step synthesis. We will delve into the mechanistic reasoning behind these challenges and offer robust, optimized protocols to enhance your success.

The primary synthetic routes to this compound typically converge on two critical transformations: the reduction of a nitrile or amide precursor to form the 3-(aminomethyl) group, and the reduction of the indole nucleus to the indoline core. The sequence of these events and the choice of reagents are paramount for achieving high yields and purity.

Troubleshooting Guide: Addressing Low-Yield Scenarios

This section addresses the most common and specific issues that lead to diminished yields. We provide not just a solution, but a detailed explanation of the underlying chemistry to empower you to make informed decisions in your experimental design.

Question 1: My primary issue is the low yield during the reduction of indole-3-carbonitrile. What are the common pitfalls and how can I improve selectivity for the primary amine?

This is the most frequent challenge. The reduction of indole-3-carbonitrile to 3-(aminomethyl)indole or directly to 3-(aminomethyl)indoline is susceptible to side reactions, regardless of the chosen method (catalytic hydrogenation or chemical reduction with hydrides).

Core Problem: The intermediate imine formed during the reduction process can react with the desired primary amine product, leading to the formation of secondary and tertiary amine impurities. This is a well-documented issue in nitrile hydrogenation.[1][2]

Solutions & Scientific Rationale:

  • Method 1: Catalytic Hydrogenation Optimization:

    • Rationale: Catalytic hydrogenation is often preferred for its scalability and greener profile compared to metal hydrides. However, controlling selectivity is critical.[1][3] The key is to suppress the condensation of the intermediate imine with the product amine.

    • Troubleshooting Steps:

      • Use of Ammonia: Conducting the hydrogenation in an ammonia-saturated solvent (e.g., methanolic ammonia) is highly effective. Ammonia is present in vast excess and shifts the equilibrium of imine formation/reaction away from the product amine and towards a transient, easily reducible species, thereby minimizing secondary amine formation.[1]

      • Catalyst Choice: Raney Nickel or Raney Cobalt are often more effective than Palladium or Platinum for suppressing dimerization, as they are less prone to catalyzing the condensation side reaction.[1]

      • Solvent System: Anhydrous conditions are crucial. Water can interfere with the catalyst and promote side reactions. Anhydrous THF or ethanol saturated with ammonia are excellent choices.

  • Method 2: Controlled Lithium Aluminum Hydride (LAH) Reduction:

    • Rationale: LAH is a powerful, non-selective reducing agent that can efficiently reduce nitriles.[4][5] However, its high reactivity can lead to over-reduction or reaction with the indole N-H proton. Careful control of reaction conditions is essential.

    • Troubleshooting Steps:

      • Inverse Addition: Add the LAH solution slowly to a cooled solution of the indole-3-carbonitrile. This maintains a low concentration of the hydride, minimizing side reactions.

      • Temperature Control: Maintain a low temperature (0 °C) throughout the addition. Allowing the reaction to warm prematurely can lead to the formation of complex byproducts.[6]

      • Work-up Procedure: A proper aqueous work-up (e.g., Fieser work-up with water, then 15% NaOH, then more water) is critical to quench excess LAH and precipitate aluminum salts, which simplifies the purification of the amine product.[6]

Question 2: I'm attempting a one-pot reduction of both the nitrile and the indole ring of indole-3-carbonitrile. My yields are poor and I get a complex product mixture. Is this feasible?

While a one-pot reaction is attractive for its efficiency, the conditions required to reduce the indole ring and the nitrile group are often conflicting, making this a challenging approach that can result in low yields.

Scientific Rationale:

  • Indole Reduction: The indole nucleus is an electron-rich aromatic system, making its reduction more difficult than a simple alkene. Strong reducing conditions are needed. Reagents like sodium cyanoborohydride in acetic acid, or borane complexes in the presence of a strong acid like trifluoroacetic acid (TFA), are effective for this transformation.[7]

  • Nitrile Reduction: As discussed, nitrile reduction requires specific conditions to avoid side products. The highly acidic conditions used for indole reduction can be incompatible with hydride reagents like LAH and can complicate catalytic hydrogenations.

Recommended Strategy: A Stepwise Approach

For reproducibility and higher yields, a two-step approach is strongly recommended.

  • Step A: Reduce the Nitrile First. Convert indole-3-carbonitrile to 3-(aminomethyl)indole using optimized catalytic hydrogenation with ammonia or a controlled LAH reduction. Purify this intermediate.

  • Step B: Reduce the Indole Ring. Reduce the purified 3-(aminomethyl)indole to 3-(aminomethyl)indoline using a selective reagent like Borane-THF complex in the presence of trifluoroacetic acid.[7] This method is known for its high efficiency and clean conversion of indoles to indolines.

This stepwise process provides clear checkpoints for purity analysis (TLC, LC-MS) and simplifies troubleshooting.

Question 3: My final Boc protection step on 3-(aminomethyl)indoline is incomplete or gives multiple products. How can I optimize this?

The Boc protection of amines is typically a robust and high-yielding reaction.[8] If you are facing issues, it likely points to problems with stoichiometry, reaction conditions, or the purity of your starting amine.

Scientific Rationale:

3-(aminomethyl)indoline has two nitrogen atoms: the primary amine on the side chain and the secondary amine of the indoline ring. The primary amine is significantly more nucleophilic and less sterically hindered, making it the primary site of reaction with di-tert-butyl dicarbonate ((Boc)₂O). However, under forcing conditions or with excess reagent, protection of the indoline nitrogen can occur.

Troubleshooting Steps:

  • Check Purity of Starting Material: Ensure your 3-(aminomethyl)indoline is free of residual reducing agents or quenching salts from the previous step, as these can interfere with the reaction.

  • Stoichiometry is Key: Use a slight excess, but not a large excess, of (Boc)₂O (typically 1.1 to 1.2 equivalents). This ensures complete reaction of the primary amine while minimizing the risk of double protection.

  • Choice of Base and Solvent: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A solvent like dichloromethane (DCM), THF, or acetonitrile is standard. For cleaner reactions, a biphasic system with aqueous sodium bicarbonate can also be effective.[9]

  • Monitor the Reaction: Follow the reaction progress by TLC. The product, being less polar, will have a higher Rf than the starting diamine. Once the starting material is consumed, proceed immediately to work-up to avoid side reactions.

Experimental Protocols & Data

To provide a practical framework, we have outlined optimized protocols for the key synthetic steps.

Protocol 1: Optimized Catalytic Hydrogenation of Indole-3-carbonitrile

This protocol is designed to maximize the yield of the primary amine by suppressing the formation of secondary amine byproducts.

Step-by-Step Methodology:

  • Preparation: To a high-pressure hydrogenation vessel, add indole-3-carbonitrile (1.0 eq) and a slurry of Raney Nickel (50% w/w in water, use ~20% by weight of the nitrile).

  • Solvent Addition: Add anhydrous methanol saturated with ammonia (prepared by bubbling ammonia gas through cold methanol for 15-20 minutes). The total solvent volume should be about 10-15 mL per gram of nitrile.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to 50-100 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature to 40 °C. Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-(aminomethyl)indole, which can be used directly or purified by column chromatography.

Protocol 2: Selective Reduction of an Indole to an Indoline

This protocol uses a borane complex for a clean and high-yield conversion.[7]

Step-by-Step Methodology:

  • Preparation: Dissolve the indole derivative (e.g., 3-(aminomethyl)indole) (1.0 eq) in anhydrous THF in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (2.0-3.0 eq) to the solution.

  • Reductant Addition: Add a solution of Borane-THF complex (1M in THF, ~3.0 eq) dropwise via a syringe, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by 1M HCl.

  • Isolation: Stir the mixture for 30 minutes, then basify with aqueous NaOH or NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude indoline derivative.

Data Summary: Comparison of Nitrile Reduction Methods
MethodReagent/CatalystSolventAdditiveTemp. (°C)Typical Yield (Primary Amine)Key Side ProductsReference
Catalytic Hydrogenation Raney Ni or CoMeOH or EtOHAmmonia 25-5075-90%Secondary/tertiary amines[1]
Catalytic Hydrogenation Pd/C or PtO₂MeOH or EtOHNone25-5040-60%High levels of secondary/tertiary amines [10]
Chemical Reduction LiAlH₄ (LAH)Anhydrous THF/EtherNone0 → RT70-85%Over-reduction products, complex mixtures if not controlled[4][6]
Chemical Reduction Borane-THF (BH₃·THF)Anhydrous THFNone0 → RT65-80%Can be sluggish, potential for hydroboration of indole[7]

Visualizing the Process

Diagrams can clarify complex workflows and mechanisms, aiding in better experimental planning.

Troubleshooting Workflow

This diagram provides a logical decision-making path when encountering low yields in the synthesis.

TroubleshootingWorkflow start Start: Low Yield of this compound check_step Identify Problematic Step via TLC/LC-MS start->check_step nitrile_red Issue: Nitrile Reduction check_step->nitrile_red Step 1/2 indole_red Issue: Indole Reduction check_step->indole_red Step 2 boc_prot Issue: Boc Protection check_step->boc_prot Step 3 sol_nitrile_1 High Side Products? (Secondary/Tertiary Amines) nitrile_red->sol_nitrile_1 sol_nitrile_2 Incomplete Reaction? nitrile_red->sol_nitrile_2 fix_indole Solution: 1. Use Stepwise Approach 2. Employ Selective Reagent:   BH3-THF / TFA indole_red->fix_indole fix_boc Solution: 1. Check Amine Purity 2. Use 1.1 eq (Boc)2O 3. Optimize Base/Solvent boc_prot->fix_boc fix_nitrile_1 Solution: 1. Use Raney Ni/Co Catalyst 2. Add NH3 to Solvent 3. Ensure Anhydrous Conditions sol_nitrile_1->fix_nitrile_1 fix_nitrile_2 Solution: 1. Increase H2 Pressure/Temp 2. Check Catalyst Activity 3. Switch to LAH Method sol_nitrile_2->fix_nitrile_2

Caption: A decision tree for troubleshooting low yields.

Mechanism of Secondary Amine Formation

This diagram illustrates the key side reaction during catalytic hydrogenation of nitriles.

Caption: Formation of secondary amine byproduct.

Frequently Asked Questions (FAQs)

Q: What is the most reliable overall synthetic route to this compound?

A: Based on collective experience and literature precedent, the most robust and highest-yielding route is a three-step sequence:

  • Reduction of Indole-3-carbonitrile to 3-(aminomethyl)indole via catalytic hydrogenation using Raney Nickel in methanolic ammonia.

  • Reduction of the Indole Ring of 3-(aminomethyl)indole to 3-(aminomethyl)indoline using Borane-THF/TFA.

  • Boc Protection of 3-(aminomethyl)indoline using 1.1 equivalents of (Boc)₂O and a mild base.

Q: How can I effectively purify the final product?

A: this compound is significantly less polar and less basic than its unprotected precursor. Standard silica gel column chromatography is usually effective. Use a solvent system like Hexanes/Ethyl Acetate or DCM/Methanol with a small amount (0.5%) of triethylamine added to the eluent to prevent streaking on the column.

Q: Are there any stability issues I should be aware of?

A: Indoline derivatives can be sensitive to air and light, leading to gradual oxidation and discoloration. It is best to store the intermediate 3-(aminomethyl)indoline and the final product under an inert atmosphere (nitrogen or argon) and in a refrigerator or freezer, protected from light. The Boc-protected final product is generally more stable than the free amine intermediate.

We trust this guide will serve as a valuable resource in your laboratory. Successful synthesis is often a matter of understanding the nuanced reactivity of your intermediates and methodically optimizing conditions to favor your desired reaction pathway.

References

Technical Support Center: Navigating Reactions with 3-(Boc-aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Boc-aminomethyl)indoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the unique steric challenges presented by this versatile building block. The bulky tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl substituent at the C3 position of the indoline core can significantly influence reactivity, often leading to lower than expected yields or incomplete reactions. This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic strategies and achieve your desired outcomes.

Understanding the Challenge: Steric Hindrance in this compound

The primary hurdle in reactions involving this compound is steric hindrance. The voluminous Boc group, coupled with the sp³-hybridized carbon framework of the indoline ring, can physically obstruct the approach of reagents to the reactive centers, namely the secondary amine of the indoline ring (N1) and the Boc-protected primary amine at C3. This steric congestion increases the activation energy of the transition state, slowing down reaction rates and potentially favoring undesirable side reactions.

Below is a troubleshooting guide formatted in a question-and-answer style to directly address common issues encountered during key synthetic transformations.

Troubleshooting Guide: Common Reactions and Solutions

Section 1: Acylation of the Indoline Nitrogen (N1)

Question 1: I am observing very low to no yield in the N-acylation of this compound with an acyl chloride/anhydride. What is the likely cause and how can I improve it?

Answer:

This is a classic case of steric hindrance. The bulky 3-(Boc-aminomethyl) substituent shields the indoline nitrogen, making it less accessible to electrophiles. Standard acylation conditions are often insufficient to overcome this steric barrier.

Causality and Recommended Solutions:

  • Insufficient Electrophilicity: The electrophilicity of your acylating agent may not be high enough to react with the sterically hindered and less nucleophilic indoline nitrogen.

    • Solution: Switch from an acyl anhydride to a more reactive acyl chloride. If an acyl chloride is already in use, consider converting it to an acyl fluoride, which is smaller and can sometimes be more effective in sterically demanding environments.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical.

    • Solution:

      • Increase Temperature: Gently heating the reaction can provide the necessary activation energy. Monitor for potential side reactions or degradation.

      • Solvent Choice: Use polar aprotic solvents like DMF or NMP, which are excellent at solvating reactants and can facilitate the reaction.[1]

      • Base Selection: Employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to avoid competition with the indoline nitrogen for the acylating agent.[1]

  • Use of a Catalyst: A Lewis acid catalyst can activate the acylating agent, making it more susceptible to nucleophilic attack.

    • Solution: Introduce a mild Lewis acid like BF₃·Et₂O to promote the acylation.[2] This has been shown to be effective for the 3-acylation of indoles and can be applicable here.

Experimental Protocol: Enhanced N-Acylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Add a non-nucleophilic base, such as DIPEA (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 eq) dropwise to the cooled solution.

  • If no reaction is observed at 0 °C after 1 hour (monitored by TLC), allow the reaction to warm to room temperature and then gently heat to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Question 2: My N-acylation reaction is messy, with multiple unidentified side products. What could be happening?

Answer:

The formation of multiple side products suggests that under the reaction conditions, other reactive sites are competing with the indoline nitrogen, or the starting material/product is unstable.

Causality and Recommended Solutions:

  • N-Boc Deprotection: If harsh acidic conditions are inadvertently generated (e.g., from the HCl byproduct of an acyl chloride reaction without sufficient base), the Boc group can be partially or fully cleaved, leading to a mixture of acylated products at the side-chain amine.

    • Solution: Ensure at least a stoichiometric amount of a non-nucleophilic base is present to scavenge any acid generated.

  • Over-acylation: While less common due to steric hindrance, it's possible that both the indoline nitrogen and the deprotected side-chain amine are acylated.

    • Solution: Use milder conditions and a controlled stoichiometry of the acylating agent.

  • Indoline Ring Oxidation: Indolines can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.

    • Solution: Maintain an inert atmosphere (N₂ or Ar) throughout the reaction and use degassed solvents if necessary.

Section 2: Alkylation of the Indoline Nitrogen (N1)

Question 3: I am struggling with the N-alkylation of this compound using an alkyl halide. The reaction is extremely slow and gives poor yields.

Answer:

Similar to acylation, N-alkylation is hampered by steric hindrance. The Sₙ2 reaction required for alkylation is particularly sensitive to steric bulk at the nucleophile.

Causality and Recommended Solutions:

  • High Activation Barrier for Sₙ2: The bulky substituent at C3 makes it difficult for the indoline nitrogen to attack the electrophilic carbon of the alkyl halide.

    • Solution:

      • More Forcing Conditions: Higher temperatures (80-120 °C) and longer reaction times (24-72 hours) are often necessary.[3]

      • Stronger Base/Solvent System: Use a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO. The "cesium effect" can enhance the nucleophilicity of the indoline nitrogen.[3]

      • Activate the Alkyl Halide: If using an alkyl chloride or bromide, consider switching to the more reactive alkyl iodide, or add a catalytic amount of sodium iodide to the reaction mixture to generate the iodide in situ.

  • Competing Elimination (E2): With secondary or bulky primary alkyl halides, the basic conditions required for N-alkylation can promote the E2 elimination side reaction, forming an alkene.[3]

    • Solution: Use a less hindered primary alkyl halide if possible. Employ a milder base and carefully control the reaction temperature.

dot

G cluster_troubleshooting Troubleshooting N-Alkylation cluster_solutions Potential Solutions Low_Yield Low or No Yield Forcing_Conditions Increase Temperature & Reaction Time Low_Yield->Forcing_Conditions Stronger_Base Use Cs₂CO₃ or K₂CO₃ in DMF/DMSO Low_Yield->Stronger_Base Activate_Halide Use Alkyl Iodide or add NaI catalyst Low_Yield->Activate_Halide Slow_Reaction Slow Reaction Rate Slow_Reaction->Forcing_Conditions Slow_Reaction->Stronger_Base Side_Products Side Products (Elimination) Milder_Conditions Use Milder Base & Control Temperature Side_Products->Milder_Conditions

Caption: Troubleshooting workflow for low-yield N-alkylation.

Section 3: Coupling Reactions at the Indoline Nitrogen

Question 4: My Buchwald-Hartwig or Ullmann coupling reaction to form an N-aryl bond on this compound is failing. What can I do?

Answer:

N-aryl couplings on sterically hindered secondary amines are notoriously challenging. The formation of the key C-N bond via reductive elimination from the metal center is often the slow, sterically sensitive step.

Causality and Recommended Solutions:

  • Inefficient Catalyst System: The choice of ligand for the metal catalyst (usually palladium or copper) is critical for overcoming steric hindrance.

    • Solution: For palladium-catalyzed reactions, screen bulky and electron-rich phosphine ligands that can promote reductive elimination. For copper-catalyzed reactions, consider using specific ligands designed for hindered substrates.

  • Catalyst Deactivation: The catalyst may be deactivating before the reaction reaches completion.

    • Solution: Ensure strictly anhydrous and anaerobic conditions. Use fresh, high-purity reagents and solvents.

  • Suboptimal Base and Temperature: The base and temperature can significantly impact the reaction outcome.

    • Solution: Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., toluene, dioxane, DMF). A systematic optimization of the reaction temperature is also recommended.

Section 4: Reactions Involving the Boc-Protected Amine

Question 5: I need to deprotect the Boc group without affecting other sensitive functionalities in my molecule. What are the best conditions?

Answer:

Standard Boc deprotection using strong acids like neat TFA can be too harsh for molecules with other acid-labile groups.

Causality and Recommended Solutions:

  • Harsh Deprotection Conditions: Strong acids can cause side reactions or cleave other protecting groups.

    • Solution:

      • Milder Acidic Conditions: Use a solution of TFA in DCM (e.g., 20-50%) at 0 °C to room temperature.[4] Alternatively, 4M HCl in dioxane is a common and effective reagent.

      • Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can effect deprotection, avoiding the need for strong acids. This method's success is substrate-dependent.[5]

      • Lewis Acid Catalysis: Mild Lewis acids can also be employed for Boc deprotection under non-aqueous conditions.

Experimental Protocol: Mild Boc Deprotection

  • Dissolve the this compound derivative (1.0 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add a solution of 20% TFA in DCM (5-10 equivalents of TFA) dropwise.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Question 6: I want to perform a reaction on the indoline nitrogen, but I'm worried about the Boc-protected amine reacting. Is this a valid concern?

Answer:

Generally, the Boc-protected amine is significantly less reactive than the secondary amine of the indoline ring. The Boc group is an excellent protecting group that is stable to most nucleophiles and bases.[6] Therefore, under typical acylation or alkylation conditions targeting the indoline nitrogen, the Boc-protected amine should remain intact. However, it is always good practice to monitor reactions closely for any signs of Boc group cleavage, especially if the reaction requires elevated temperatures for extended periods.

Frequently Asked Questions (FAQs)

Q1: How does the Boc group on the aminomethyl substituent affect the reactivity of the indoline aromatic ring in electrophilic substitution reactions? A1: The indoline ring is generally activated towards electrophilic aromatic substitution, primarily at the C5 and C7 positions. The 3-(Boc-aminomethyl) group is an alkyl substituent and is weakly activating. However, its steric bulk might influence the regioselectivity, potentially favoring substitution at the less hindered C7 position over the C5 position, depending on the electrophile's size.

Q2: Can I perform a reaction on the Boc-protected amine without affecting the indoline ring? A2: Yes, but with caution. While the Boc group is robust, reactions requiring harsh conditions could affect the indoline ring. For instance, strong reducing agents used to reduce an amide formed from the side-chain amine could potentially affect the indoline structure. It is crucial to choose reaction conditions that are compatible with the indoline core.

Q3: What are the best practices for storing this compound? A3: this compound should be stored in a cool, dry place, away from light and strong acids. It is an amine and can be sensitive to air oxidation over time, so storing it under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Q4: In a coupling reaction with a carboxylic acid, what are the best coupling reagents to use with the deprotected 3-(aminomethyl)indoline to overcome steric hindrance? A4: When coupling the deprotected 3-(aminomethyl)indoline (a primary amine) with a carboxylic acid, steric hindrance can still be a factor, especially if the carboxylic acid is bulky. For sterically hindered couplings, onium salt-based reagents like HATU, HBTU, and PyBOP are generally more effective than standard carbodiimide reagents like DCC or EDC.[1] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.

dot

G cluster_coupling Amide Coupling with 3-(Aminomethyl)indoline Carboxylic_Acid Carboxylic Acid Activated_Ester Highly Reactive Activated Ester Carboxylic_Acid->Activated_Ester + Amine 3-(Aminomethyl)indoline (Deprotected) Amide_Bond Amide Product Amine->Amide_Bond Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Ester Activated_Ester->Amide_Bond +

References

Technical Support Center: Troubleshooting Unexpected Cyclization Reactions Involving the Indoline Nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the indoline scaffold. The indoline nucleus is a privileged structure in a vast array of natural products and pharmaceuticals.[1][2][3][4] However, the very electronic features that make it valuable—specifically the nucleophilic nitrogen atom—can also be a source of significant synthetic challenges.

Unexpected intramolecular cyclization reactions, where the indoline nitrogen attacks a pendant electrophilic center, are a common but often frustrating problem. This can lead to low yields, complex product mixtures, and time-consuming purification. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and ultimately control these unwanted side reactions.

Part 1: Understanding the Core Problem: The Dual Nature of the Indoline Nitrogen

The nitrogen atom in an indoline is an sp³-hybridized secondary amine fused to a benzene ring. While its lone pair participates to some extent with the aromatic system, it remains significantly nucleophilic—more so than the nitrogen in its aromatic counterpart, indole. This nucleophilicity is the root cause of unexpected cyclizations.

These reactions typically occur when the indoline scaffold is appended with a side chain containing an electrophilic site, setting the stage for an intramolecular reaction.

General Mechanistic Pathway for Unexpected Cyclization

The diagram below illustrates a common scenario where a pendant leaving group (X) is displaced by the indoline nitrogen to form a new fused ring system.

Caption: General pathway for undesired intramolecular cyclization.

Part 2: Troubleshooting Guide in Q&A Format

This section addresses specific issues you may encounter in the lab.

Question 1: My reaction is producing a significant byproduct with a mass corresponding to intramolecular cyclization. How can I suppress this side reaction?

This is the most common manifestation of the problem. The formation of a stable 5- or 6-membered ring is often thermodynamically favorable. Your strategy should be to alter the reaction kinetics to favor the desired intermolecular reaction over the undesired intramolecular one.

Answer: A multi-pronged approach is most effective.

1. The Definitive Solution: Nitrogen Protection

The most reliable method to prevent unwanted cyclization is to temporarily render the nitrogen non-nucleophilic by installing a protecting group. The choice of group is critical and depends on the downstream reaction conditions.

  • tert-Butoxycarbonyl (Boc): Introduced using (Boc)₂O. It significantly reduces the nitrogen's nucleophilicity. However, it is sensitive to strong acids (e.g., TFA, HCl).[5]

  • Phenylsulfonyl (PhSO₂): A robust electron-withdrawing group that makes the nitrogen almost completely non-reactive. Cleavage, however, requires harsh conditions.[6]

  • [2-(Trimethylsilyl)ethoxy]methyl (SEM): Offers robust protection under many conditions but can be cleaved with fluoride sources (e.g., TBAF) or specific Lewis acids. It is an excellent choice for complex syntheses.[7]

2. Optimization of Reaction Conditions

If protection/deprotection is not ideal for your synthesis, careful optimization of reaction parameters is crucial.

ParameterRecommendation & RationalePotential Pitfalls
Temperature Lower the temperature. Most reactions have an activation energy barrier. By lowering the temperature, you may be able to find a window where the desired reaction proceeds at an acceptable rate while the undesired cyclization is significantly slowed.[8][9]Reaction rates for both processes might become impractically slow.
Solvent Switch to a more polar, non-protic solvent. Solvents like DMF or DMSO can sometimes favor intermolecular reactions, especially in palladium-catalyzed processes.[10][11] Their ability to coordinate with catalysts and stabilize charged intermediates can alter the reaction landscape.[12]A change in solvent can dramatically alter reaction outcomes and may require re-optimization of other parameters.
Concentration Increase the concentration. The desired intermolecular reaction is typically second-order, while the undesired intramolecular cyclization is first-order. By running the reaction at a higher concentration, you can kinetically favor the intermolecular pathway.Solubility issues may arise. At high concentrations, side reactions between reactants could become more prevalent.
Base Use a bulkier, non-nucleophilic base. If a base is required, switch from smaller bases (e.g., Et₃N) to bulkier ones (e.g., DIPEA, DBU). A bulky base may be less effective at deprotonating the sterically hindered indoline nitrogen, thereby reducing its availability for cyclization.The desired reaction may also be base-dependent, and a bulkier base could slow it down as well.

3. Catalyst and Reagent Choice

Certain reagents can inadvertently catalyze or promote cyclization.

  • Lewis Acids: Be cautious with Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). While intended to activate one functional group, they can also coordinate to the indoline nitrogen or the electrophilic partner, facilitating the undesired ring closure.[8]

  • Palladium Catalysts: In reactions like Heck or Sonogashira couplings on indoline-containing substrates, the catalyst itself can promote cyclization.[10][13] Screening different ligands or palladium sources (e.g., changing from Pd(OAc)₂ to Pd₂(dba)₃) can sometimes mitigate this.[10]

Question 2: I'm trying to perform a C-H functionalization on the aromatic ring of my indoline, but I'm getting N-alkylation or other nitrogen-related side products instead. What should I do?

This is a classic chemoselectivity problem. The indoline N-H bond can be more reactive than the aromatic C-H bonds you are targeting.

Answer:

Your primary goal is to "hide" the nitrogen from the reaction conditions.

  • Nitrogen Protection is Essential: This is a scenario where protection is almost mandatory. An electron-withdrawing protecting group like Boc or a sulfonyl group will drastically decrease the nucleophilicity of the nitrogen, allowing the C-H activation catalyst to engage with the aromatic ring.[14]

  • Consider Directed C-H Activation: Some protecting groups can serve a dual purpose. For example, a picolinamide (PA) protecting group can act as a directing group in palladium-catalyzed C-H amination to favor functionalization at the ortho-C(sp²)-H bond of the aniline ring.[14]

  • Timing is Everything: Re-evaluate your synthetic route. It is often far easier to perform the desired C-H functionalization on an aniline precursor before the cyclization step that forms the indoline ring. This completely avoids the issue of N-H reactivity.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Indoline

This protocol provides a standard method for protecting the indoline nitrogen, a crucial first step in troubleshooting unwanted reactivity.

  • Dissolution: Dissolve the indoline substrate (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) to the solution. For less reactive indolines, a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) can be added.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and wash with a mild acid (e.g., 1M HCl) to remove any DMAP, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting N-Boc-indoline can often be used without further purification, or it can be purified by column chromatography if necessary.

Part 4: Frequently Asked Questions (FAQs)
  • Q: What analytical techniques are best for identifying unexpected cyclized products?

    • A: High-resolution mass spectrometry (HRMS) is your first and best tool. It will give you an exact mass that you can use to predict the molecular formula of the byproduct. 1D and 2D NMR spectroscopy (COSY, HMBC, HSQC) are then essential to definitively elucidate the new fused-ring structure.

  • Q: Can solvent choice alone prevent unwanted cyclization?

    • A: While solvent choice can have a profound impact, it is rarely a complete solution on its own.[11][12] It is one of several parameters that should be optimized in concert. For example, a study on the cycloaddition of C20 fullerene with an indoline derivative showed that the energy barrier for cyclization varied significantly between benzene and water.[12]

  • Q: My starting material already has a protecting group, but I'm still seeing cyclization. Why?

    • A: This can happen if your protecting group is not sufficiently robust for the reaction conditions. For example, a Boc group might be partially cleaved under even weakly acidic conditions, liberating the nucleophilic nitrogen to cause trouble. Alternatively, some protecting groups can be cleaved by transition metal catalysts. In such cases, a more robust protecting group like a sulfonyl or SEM group is required.

Part 5: Troubleshooting Workflow

This decision tree provides a logical workflow for addressing an unexpected cyclization reaction.

Troubleshooting_Workflow start Unexpected Product Detected (e.g., by LC-MS) confirm_mass Does HRMS confirm a cyclized structure? start->confirm_mass characterize Characterize Structure (NMR, X-ray) confirm_mass->characterize Yes no_cyclization Problem is not cyclization. Re-evaluate. confirm_mass->no_cyclization No strategy Implement Strategy to Suppress Cyclization characterize->strategy protect_N Protect Indoline N-H (Boc, SEM, etc.) strategy->protect_N Most Robust optimize_cond Optimize Conditions strategy->optimize_cond If Protection Not Viable change_route Re-evaluate Synthetic Route strategy->change_route If All Else Fails evaluate Evaluate Outcome: Is cyclization suppressed? protect_N->evaluate temp Lower Temperature optimize_cond->temp solvent Change Solvent optimize_cond->solvent conc Increase Concentration optimize_cond->conc change_route->evaluate temp->evaluate solvent->evaluate conc->evaluate success Success! Proceed with Synthesis. evaluate->success Yes failure Problem Persists. Try alternative strategy. evaluate->failure No failure->strategy

Caption: A decision tree for troubleshooting unexpected cyclizations.

References

Validation & Comparative

A Comparative Guide to 3-(Boc-aminomethyl)indoline and Fmoc-aminomethylindoline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing potency, stability, and pharmacokinetic profiles. The indoline scaffold, a privileged structure in medicinal chemistry, and its derivatives like 3-(aminomethyl)indoline, offer unique conformational constraints and potential for novel interactions. The choice of protecting group strategy for such building blocks is a critical decision that dictates the efficiency and success of solid-phase peptide synthesis (SPPS). This guide provides an in-depth, objective comparison of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protected 3-(aminomethyl)indoline, offering a technical narrative grounded in the principles of peptide chemistry to inform your synthetic strategy.

The Strategic Importance of Protecting Group Selection

The selection between the Boc and Fmoc strategies extends beyond a simple choice of reagents; it defines the entire synthetic ecosystem, from resin and side-chain protection to cleavage and purification. The fundamental difference lies in the lability of the α-amino protecting group: the Boc group is cleaved by acid, while the Fmoc group is removed by a base.[] This dictates the orthogonality of the protection scheme, which is crucial for the selective deprotection of the α-amino group at each cycle without disturbing the side-chain protecting groups or the linker to the solid support.[2]

At a Glance: Boc vs. Fmoc for 3-(aminomethyl)indoline Incorporation

Feature3-(Boc-aminomethyl)indolineFmoc-aminomethylindoline
Deprotection Chemistry Acid-labile (e.g., Trifluoroacetic acid - TFA)Base-labile (e.g., Piperidine in DMF)
Orthogonality Quasi-orthogonal with benzyl-based side-chain protection.[2]Fully orthogonal with tert-butyl-based side-chain protection.[]
Reaction Conditions Harsher, repeated acid treatment.Milder, basic deprotection.
Compatibility Advantageous for hydrophobic or aggregation-prone sequences.[]Preferred for peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation).[3]
Automation Less amenable to full automation due to corrosive reagents.Highly suitable for automated synthesis.[3]
Cost-Effectiveness Boc-amino acids are generally less expensive.[4]Fmoc-amino acids can be more expensive, but overall process efficiency may offer better value.[4]
Potential Side Reactions Acid-catalyzed side reactions, potential for tert-butylation of sensitive residues.Base-catalyzed side reactions, such as aspartimide formation.[5]

Delving Deeper: A Mechanistic and Practical Comparison

The Boc/Bzl Strategy: A Robust Classic

The Boc strategy, pioneered by Merrifield, utilizes the acid-labile Boc group for temporary Nα-protection and typically employs more acid-stable benzyl-based groups for side-chain protection.

Workflow for Boc-based SPPS:

Resin Resin Boc_AA Boc-AA-Resin Resin->Boc_AA Load first AA Deprotect TFA Deprotection Boc_AA->Deprotect Final Final Peptide-Resin Boc_AA->Final Neutralize Neutralization (DIEA) Deprotect->Neutralize Couple Couple next Boc-AA Neutralize->Couple Couple->Boc_AA Repeat cycle Cleavage HF Cleavage Final->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: Cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Causality in Experimental Choices:

  • Deprotection: The repeated use of a moderately strong acid like TFA for Boc removal necessitates that side-chain protecting groups are stable to these conditions.[2] This is why benzyl-based ethers, esters, and carbamates are often employed, as they require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[6]

  • Neutralization: Following the acidic deprotection, the protonated N-terminal amine must be neutralized with a hindered base like diisopropylethylamine (DIEA) before the next coupling step can proceed efficiently.[7]

  • Final Cleavage: The use of hazardous HF for the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires specialized equipment.[8]

Advantages for 3-(aminomethyl)indoline Incorporation:

  • Reduced Aggregation: For sequences containing the relatively hydrophobic indoline moiety, the protonated state of the N-terminus after TFA deprotection can help to disrupt inter-chain hydrogen bonding, mitigating aggregation.[9]

  • Cost: Boc-protected amino acids are often more economical, which can be a consideration for large-scale synthesis.[4]

Challenges and Considerations:

  • Harsh Conditions: Repeated acid exposure can lead to the degradation of sensitive residues. The indole nucleus of tryptophan, for example, is susceptible to modification under acidic conditions, although the reduced indoline ring is more stable.

  • Safety: The requirement for HF in the final cleavage step is a significant safety concern and limits the accessibility of this method.[8]

The Fmoc/tBu Strategy: The Modern Standard

The Fmoc strategy has become the predominant method for SPPS due to its milder conditions and true orthogonality. It employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection.

Workflow for Fmoc-based SPPS:

Resin Resin Fmoc_AA Fmoc-AA-Resin Resin->Fmoc_AA Load first AA Deprotect Piperidine Deprotection Fmoc_AA->Deprotect Final Final Peptide-Resin Fmoc_AA->Final Wash DMF Wash Deprotect->Wash Couple Couple next Fmoc-AA Wash->Couple Couple->Fmoc_AA Repeat cycle Cleavage TFA Cleavage Final->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: Cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Causality in Experimental Choices:

  • Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a 20% solution of piperidine in DMF. This allows for the use of acid-labile side-chain protecting groups.

  • Orthogonality: The use of base for Nα-deprotection and acid for final cleavage provides a truly orthogonal system, minimizing the risk of premature side-chain deprotection.[2]

  • Final Cleavage: The final cleavage from the resin and removal of side-chain protecting groups is achieved with a much milder acid cocktail, typically TFA with scavengers.[9]

Advantages for 3-(aminomethyl)indoline Incorporation:

  • Mild Conditions: The milder deprotection conditions are less likely to cause degradation of the peptide or the indoline moiety.

  • Compatibility: This strategy is compatible with a wider range of functional groups and post-translational modifications that may be sensitive to acid.[3]

  • Automation: The process is easily automated, allowing for high-throughput synthesis.[3]

Challenges and Considerations:

  • Aspartimide Formation: For sequences containing aspartic acid, the basic conditions of Fmoc deprotection can promote the formation of a cyclic aspartimide, leading to side products.[5]

  • Dibenzofulvene Adducts: The dibenzofulvene byproduct of Fmoc cleavage can form adducts with the newly liberated amine, though this is typically mitigated by the presence of excess piperidine.[3]

Experimental Protocols

Synthesis of Protected 3-(aminomethyl)indoline Building Blocks

While commercially available, the synthesis of these building blocks can be achieved through established methods. A general approach involves the reduction of 3-cyanoindole or 3-(nitromethyl)indole to afford 3-(aminomethyl)indole, which is then protected. The indoline can be obtained by reduction of the indole ring.

Note: These are generalized procedures and require optimization based on specific laboratory conditions and analytical monitoring.

1. Synthesis of this compound:

  • Reduction of Indole-3-carboxaldehyde: To a solution of indole-3-carboxaldehyde in a suitable solvent (e.g., methanol), add sodium borohydride in portions at 0°C. Stir until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product.

  • Mesylation and Azide Displacement: Convert the resulting alcohol to a mesylate using methanesulfonyl chloride and a base (e.g., triethylamine). Displace the mesylate with sodium azide in a polar aprotic solvent (e.g., DMF) to yield 3-(azidomethyl)indole.

  • Reduction of Azide and Indole: Perform a catalytic hydrogenation (e.g., H2, Pd/C) in the presence of di-tert-butyl dicarbonate (Boc2O) to simultaneously reduce the azide to the amine, protect it with Boc, and reduce the indole to an indoline.

  • Purification: Purify the final product by column chromatography.

2. Synthesis of Fmoc-aminomethylindoline:

  • Follow steps 1 and 2 as for the Boc-protected compound to obtain 3-(azidomethyl)indole.

  • Reduction of Azide: Reduce the azide to the amine using a suitable method (e.g., triphenylphosphine and water, or catalytic hydrogenation).

  • Fmoc Protection: React the resulting 3-(aminomethyl)indole with Fmoc-OSu or Fmoc-Cl in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture like dioxane/water.

  • Indole to Indoline Reduction: Reduce the indole ring to an indoline using a suitable reducing agent such as sodium cyanoborohydride in acetic acid.

  • Purification: Purify the product by column chromatography.

Incorporation into a Peptide Sequence (Manual SPPS)

Protocol for this compound Incorporation:

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).

  • Deprotection: Remove the Boc group from the growing peptide chain by treating the resin with 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM.

  • Neutralization: Neutralize the resin with 5% DIEA in DCM.

  • Washing: Wash the resin with DCM and then DMF.

  • Coupling: Dissolve this compound (3 eq.) and a coupling agent such as HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and add the activated mixture to the resin. Agitate for 2-4 hours. Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to prepare for the next cycle.

Protocol for Fmoc-aminomethylindoline Incorporation:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF.

  • Deprotection: Remove the Fmoc group from the growing peptide chain by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: Dissolve Fmoc-aminomethylindoline (3 eq.) and a coupling agent such as HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and add the activated mixture to the resin. Agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF to prepare for the next cycle.

Conclusion and Recommendations

The choice between this compound and Fmoc-aminomethylindoline is a strategic one, with implications for the entire peptide synthesis workflow.

  • The Fmoc strategy is generally the recommended approach for the routine synthesis of peptides containing 3-(aminomethyl)indoline. Its mild deprotection conditions, high efficiency, and amenability to automation make it a robust and versatile choice, particularly for complex peptides or those with sensitive functionalities.[3]

  • The Boc strategy , while requiring more stringent conditions and specialized equipment, remains a valuable alternative. It can offer advantages in specific scenarios, such as the synthesis of highly hydrophobic sequences where aggregation is a primary concern.[] The lower cost of Boc-protected building blocks may also be a factor in large-scale manufacturing campaigns.[4]

Ultimately, the optimal strategy will depend on the specific peptide sequence, the scale of the synthesis, the available laboratory infrastructure, and the desired purity profile of the final product. A thorough understanding of the underlying chemical principles of both the Boc and Fmoc methodologies is paramount for making an informed decision and achieving a successful synthesis.

References

A Comparative Guide to the Stability of N-Protecting Groups for the Indoline Nucleus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Nitrogen Protection in Indoline Synthesis

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its synthesis and functionalization, however, are often complicated by the reactivity of the indoline nitrogen. N-protection is a cornerstone of modern synthetic strategy, serving to moderate this reactivity, prevent unwanted side reactions, and direct substitution patterns.[1][2]

The choice of a protecting group is a critical decision that dictates the entire synthetic route. An ideal group must be introduced efficiently, remain robust through various transformations, and be cleaved selectively under mild conditions that preserve the integrity of the target molecule.[3] This concept of "orthogonality"—the ability to deprotect one group without affecting another—is paramount in complex, multi-step syntheses.[4][5]

This guide provides an in-depth comparative analysis of the stability of the tert-butoxycarbonyl (Boc) group on the indoline nitrogen versus other commonly employed protecting groups: Carboxybenzyl (Cbz), Acetyl (Ac), and p-Toluenesulfonyl (Ts). We will explore their relative lability under various reaction conditions, supported by experimental data and detailed protocols, to empower researchers in making informed strategic decisions.

Comparative Stability Profile: A Multi-Condition Analysis

The utility of a protecting group is defined by its stability profile. The indoline nitrogen, being part of an activated aromatic system, can influence the typical reactivity of these groups. Here, we dissect their stability under the most common synthetic environments.

Stability in Acidic Media

Acid-lability is the hallmark of the Boc group, but a liability for other functionalities.

  • Boc (tert-Butoxycarbonyl): The Boc group is characteristically sensitive to strong acids.[4][6] Deprotection proceeds via protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation, which subsequently fragments into isobutene and carbon dioxide.[4][7] This cleavage is typically achieved with reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[6][8] For particularly stable or hindered N-Boc indolines, harsher conditions such as using fluorinated alcohols (TFE or HFIP) can accelerate the reaction.[9]

  • Cbz (Carboxybenzyl): The Cbz group is significantly more stable to acidic conditions than Boc.[10][11] While it can be cleaved by very strong acids (e.g., HBr in acetic acid), it is completely stable to the milder acidic conditions used for Boc removal, making the two groups orthogonal.[11]

  • Ac (Acetyl): As an amide, the acetyl group is generally stable to all but the harshest acidic conditions, typically requiring prolonged heating with strong mineral acids for cleavage.

  • Ts (Tosyl): The tosyl group is exceptionally robust and stable across a wide range of acidic conditions, a property stemming from the electron-withdrawing nature of the sulfonyl group which reduces the basicity of the nitrogen.[12]

Stability in Basic Media

Base stability is crucial when reactions involve saponification, enolate chemistry, or the use of amine bases.

  • Boc (tert-Butoxycarbonyl): The Boc group is renowned for its stability under basic and nucleophilic conditions, a key feature of its utility.[4][13][14] However, it is important to note that for activated amines like indoles, cleavage can sometimes be achieved under basic conditions, for instance with sodium methoxide in methanol.[6]

  • Cbz (Carboxybenzyl): The Cbz group is also stable to most basic conditions.[10]

  • Ac (Acetyl): The acetyl group is readily cleaved by base-mediated hydrolysis (saponification), typically using reagents like potassium carbonate in methanol or aqueous sodium hydroxide. This lability makes it orthogonal to both Boc and Cbz.

  • Ts (Tosyl): While traditionally considered very stable, several methods for base-mediated N-detosylation of indoles have been developed. Reagents such as cesium carbonate in THF/methanol or potassium hydroxide with a phase-transfer catalyst can effectively remove the tosyl group, often facilitated by electron-withdrawing substituents on the indole ring.[15][16][17]

Stability to Catalytic Hydrogenation

Reductive cleavage is a mild and highly selective deprotection method.

  • Boc (tert-Butoxycarbonyl): The Boc group is completely stable to catalytic hydrogenation conditions (H₂, Pd/C), making it the protecting group of choice when a Cbz group must be selectively removed from the same molecule.[4][10]

  • Cbz (Carboxybenzyl): This is the quintessential hydrogenolysis-labile group.[18] The benzyl C-O bond is readily cleaved by a palladium catalyst in the presence of a hydrogen source (e.g., H₂ gas, ammonium formate), releasing the free amine, toluene, and carbon dioxide.[19][20]

  • Ac (Acetyl): Stable to catalytic hydrogenation.

  • Ts (Tosyl): Generally stable, though some specific reductive methods can cleave it.[16]

Oxidative Stability

The indoline ring itself is susceptible to oxidation to the corresponding indole. The choice of N-protecting group can influence this process. While specific comparative studies are limited, general principles of oxidative stability apply.[21][22]

  • Boc & Cbz: These carbamates are generally stable to many common oxidizing agents used in modern synthesis.

  • Ac: The acetyl group is also oxidatively robust.

  • Ts: The tosyl group is highly stable to oxidative conditions.

Data Summary: At-a-Glance Comparison

For clarity, the relative stabilities of the protecting groups on the indoline nitrogen are summarized below.

Protecting GroupAcidic Conditions (TFA/HCl)Basic Conditions (K₂CO₃/MeOH)Hydrogenolysis (H₂, Pd/C)
Boc Labile Stable *Stable
Cbz Stable Stable Labile
Ac Stable Labile Stable
Ts Very Stable Labile (Harsh/Specific) Stable

*Note: While generally stable, cleavage of N-Boc on activated systems like indoline can occur under some basic conditions.[6]

Visualizing Synthetic Strategy

The effective use of protecting groups hinges on understanding their orthogonal relationships and cleavage mechanisms.

G cluster_0 Protected Indoline cluster_1 Selective Deprotection Pathways P Indoline-N-PG1 Indoline-N-PG2 Boc Boc P->Boc PG1 = Boc Cbz Cbz P->Cbz PG1 = Cbz Ac Ac P->Ac PG1 = Ac R1 Indoline-NH + Intact PG2 Boc->R1 Strong Acid (e.g., TFA) R2 Indoline-NH + Intact PG2 Cbz->R2 Hydrogenolysis (H₂, Pd/C) R3 Indoline-NH + Intact PG2 Ac->R3 Base (e.g., K₂CO₃/MeOH)

Caption: Orthogonal deprotection strategies for N-protected indolines.

G start Prepare N-Protected Indoline Substrates react Subject to Deprotection Conditions (Acid/Base/H₂) start->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor analyze Analyze Cleavage Rate and Byproducts monitor->analyze end Determine Relative Stability analyze->end

Caption: Experimental workflow for comparative stability analysis.

Experimental Protocols

To provide a practical framework, we outline standardized methodologies for the protection of indoline and a comparative analysis of protecting group stability.

Protocol 1: General Procedure for N-Boc Protection of Indoline

Causality: This protocol uses di-tert-butyl dicarbonate (Boc₂O) with a non-nucleophilic base (DMAP as a catalyst and triethylamine as a stoichiometric base) to acylate the indoline nitrogen. Dichloromethane is an excellent solvent for this transformation due to its inert nature and ability to dissolve all reactants.

  • Preparation: To a solution of indoline (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask, add triethylamine (1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.2 equiv.) in DCM dropwise over 15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-indoline.

Protocol 2: Comparative Acid Lability Study (Boc vs. Cbz)

Causality: This experiment directly compares the cleavage rate of Boc and Cbz under identical acidic conditions (20% TFA in DCM), which are standard for Boc removal. The time-course analysis provides quantitative data on their relative stability.

  • Substrate Preparation: Prepare two separate vials, each containing 10 mg of substrate (N-Boc-indoline in Vial A, N-Cbz-indoline in Vial B) dissolved in 1 mL of DCM.

  • Reaction Initiation: At time t=0, add 0.25 mL of trifluoroacetic acid (TFA) to each vial to create a 20% TFA/DCM solution. Stir both solutions at room temperature.

  • Time-Course Monitoring: At specified time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from each reaction mixture.

  • Quenching and Analysis: Immediately quench the aliquot by diluting it into a solution of saturated sodium bicarbonate. Extract with ethyl acetate and spot on a TLC plate or analyze by LC-MS to determine the ratio of starting material to the deprotected indoline.

  • Data Interpretation: Plot the percentage of deprotection versus time for both substrates. The results are expected to show rapid cleavage of the Boc group while the Cbz group remains largely intact.[4][10]

Protocol 3: Orthogonality Demonstration: Hydrogenolysis of Cbz in the Presence of Boc

Causality: This protocol validates the orthogonal nature of the Cbz and Boc groups. Catalytic hydrogenation is a mild reductive method that is highly specific for cleaving the benzylic C-O bond of the Cbz group while leaving the acid-labile Boc group untouched.[10]

  • Substrate: Use a model compound containing both an N-Boc protected amine and an N-Cbz protected amine (e.g., a differentially protected diamine or amino acid derivative).

  • Catalyst Preparation: In a flask equipped with a stir bar, suspend palladium on carbon (10% Pd/C, ~10% w/w of the substrate) in methanol.

  • Reaction Setup: Add the dual-protected substrate to the flask. Secure the flask to a hydrogenation apparatus.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (typically a balloon or 1 atm) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the mono-Boc-protected product.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Analysis: Concentrate the filtrate under reduced pressure. Analyze the residue by NMR or LC-MS to confirm the selective removal of the Cbz group and the retention of the Boc group.

Conclusion

The tert-butoxycarbonyl (Boc) group is an indispensable tool for the protection of the indoline nitrogen, offering a unique stability profile that is foundational to modern synthetic chemistry. Its key advantage lies in its robustness toward basic and reductive (hydrogenolysis) conditions, coupled with its predictable and clean cleavage under mild acidolysis.[4][23] This profile makes it perfectly orthogonal to the hydrogenolysis-labile Cbz group and the base-labile Ac group.

While the Ts group offers superior stability for reactions requiring harsh conditions, its removal can be challenging. A thorough understanding of these comparative stabilities, as outlined in this guide, allows the synthetic chemist to design elegant and efficient routes to complex indoline-containing targets, minimizing protecting group manipulations and maximizing overall yield.

References

A Tale of Two Tethers: Comparing Indolinobenzodiazepine-Dipeptide and SMCC-Maytansinoid ADC Platforms

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Linker-Payload System Performance

In the landscape of Antibody-Drug Conjugates (ADCs), the triumvirate of antibody, payload, and linker dictates therapeutic success. While the antibody guides the warhead to its target, the synergy between the linker and payload determines its stability, release mechanism, and ultimate efficacy. This guide moves beyond a simple component-to-component analysis to compare two distinct and powerful ADC platforms: the emerging indolinobenzodiazepine (IGN) payloads connected via cleavable dipeptide linkers, and the clinically validated maytansinoid (DM1) payload attached through the non-cleavable SMCC linker.

The initial query regarding a "3-(Boc-aminomethyl)indoline linker" stems from a common point of confusion. This molecule is not a linker in the conventional sense but rather a foundational element of the IGN class of cytotoxic payloads. These potent DNA-alkylating agents are then tethered to the antibody using a separate linker, most commonly a protease-sensitive dipeptide. This guide, therefore, provides a comparative analysis of the entire IGN-dipeptide system against the established SMCC-DM1 platform, offering researchers a nuanced understanding of their respective strengths and ideal applications.

At a Glance: Key Performance Attributes

Performance ParameterIGN-Dipeptide Linker PlatformSMCC-DM1 Platform
Payload Mechanism of Action DNA Alkylation (mono-alkylation)[1][2]Microtubule Inhibition[3][4]
Linker Type Cleavable (e.g., l-Ala-l-Ala dipeptide)[5][6]Non-cleavable (Thioether bond)[7][8]
Payload Release Mechanism Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)[6][9]Proteolytic degradation of the antibody in the lysosome[3][7]
Plasma Stability Generally high in human plasma; dipeptide linkers can be susceptible to premature cleavage by rodent carboxylesterases[9][10]High; thioether bond is very stable in circulation[8][11]
Bystander Effect Potent; released payload is membrane-permeable and can kill adjacent antigen-negative cells[1][12]Minimal to none; released payload (Lys-SMCC-DM1) is charged and largely membrane-impermeable[8][13]
Typical In Vitro Potency (IC₅₀) Low picomolar range[12][14]Low nanomolar to high picomolar range[4]
Key Advantage Efficacy in heterogeneous tumors (due to bystander effect) and activity against non-dividing cells[1][12]Clinically validated platform (Kadcyla®) with a well-understood safety and efficacy profile; high plasma stability[8][15]

Deeper Dive: Mechanism and Performance

The IGN-Dipeptide Platform: Unleashing a DNA-Alkylating Agent with Bystander Capability

The indolinobenzodiazepine (IGN) payloads represent a newer class of exceptionally potent cytotoxic agents. Unlike their predecessors, the pyrrolobenzodiazepines (PBDs) which cross-link DNA, IGNs have been engineered to act as DNA mono-alkylating agents. This modification is crucial, as it has been shown to improve the tolerability of the ADC while maintaining high potency.[1][14] The IGN payload forms a covalent adduct with the guanine base in the minor groove of DNA, disrupting DNA replication and leading to apoptotic cell death.[16][17][18]

The power of the IGN payload is unlocked by a cleavable linker, typically a dipeptide sequence like valine-citrulline (Val-Cit) or alanine-alanine (Ala-Ala).[5][6] This linker is designed to be stable in the systemic circulation but is readily cleaved by proteases, such as Cathepsin B, which are abundant in the lysosomal compartment of cells.[9]

A critical feature of this platform is the potent bystander effect .[1][12] Upon linker cleavage within the target cancer cell, the released IGN payload is highly membrane-permeable. It can diffuse out of the target cell and kill neighboring, antigen-negative tumor cells. This is a significant advantage when treating solid tumors, which often exhibit heterogeneous antigen expression.[12]

cluster_0 Systemic Circulation (pH 7.4) cluster_1 Target Tumor Cell cluster_2 Neighboring Antigen-Negative Cell ADC IGN-Dipeptide-Antibody (Stable) Internalization Internalization via Antigen Binding ADC->Internalization 1. Targeting Lysosome Lysosome (High Cathepsin B) Internalization->Lysosome 2. Trafficking Cleavage Dipeptide Linker Cleavage Lysosome->Cleavage 3. Enzymatic Action Payload_Release Released IGN Payload (Membrane Permeable) Cleavage->Payload_Release DNA_Alkylation DNA Alkylation & Apoptosis Payload_Release->DNA_Alkylation 4a. Primary Killing Bystander_Payload Diffused IGN Payload Payload_Release->Bystander_Payload 4b. Bystander Effect Bystander_Kill Bystander Killing (Apoptosis) Bystander_Payload->Bystander_Kill

Mechanism of an IGN-Dipeptide ADC.

The SMCC-DM1 Platform: A Clinically Validated, Non-Cleavable Workhorse

The SMCC-DM1 system is arguably the most well-known ADC platform, being the foundation of the FDA-approved drug ado-trastuzumab emtansine (T-DM1 or Kadcyla®).[7][15] The payload, DM1, is a maytansinoid derivative that acts as a potent microtubule inhibitor. By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4]

The linker, SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), is a heterobifunctional crosslinker that forms a highly stable, non-cleavable thioether bond between the antibody (via lysine residues) and the DM1 payload.[7][8]

The term "non-cleavable" signifies that the linker does not have a specific chemical trigger for its scission. Instead, payload release is dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized and trafficked to the lysosome.[3][8] This process liberates the payload as a lysine-linker-drug complex (e.g., Lys-SMCC-DM1). Because this catabolite is charged, it has poor membrane permeability, which largely prevents it from diffusing out of the cell to cause a bystander effect.[8][13] The high stability of the SMCC linker in plasma minimizes premature drug release, contributing to a favorable safety profile.[11]

cluster_0 Systemic Circulation (pH 7.4) cluster_1 Target Tumor Cell ADC SMCC-DM1-Antibody (Highly Stable) Internalization Internalization via Antigen Binding ADC->Internalization 1. Targeting Lysosome Lysosome Internalization->Lysosome 2. Trafficking Degradation Antibody Degradation Lysosome->Degradation 3. Proteolysis Payload_Release Released Lys-SMCC-DM1 (Membrane Impermeable) Degradation->Payload_Release Microtubule_Disruption Microtubule Disruption & Apoptosis Payload_Release->Microtubule_Disruption 4. Primary Killing

Mechanism of an SMCC-DM1 ADC.

Experimental Protocols

General Protocol for ADC Synthesis and Characterization

The synthesis and characterization of an ADC is a multi-step process requiring careful control of reaction conditions and rigorous analytical assessment.

I. Synthesis of an IGN-Dipeptide ADC (Conceptual Workflow)

This process typically involves site-specific conjugation to engineered cysteine residues or interchain disulfides.

  • Antibody Preparation : If targeting interchain disulfides, partially reduce the antibody with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) under controlled conditions to generate free thiol groups. Purify the reduced antibody via a desalting column.

  • Drug-Linker Preparation : The IGN payload is pre-synthesized with the dipeptide linker, which has a maleimide group at its terminus (e.g., Maleimide-Ala-Ala-IGN).

  • Conjugation : React the reduced antibody with a molar excess of the maleimide-functionalized drug-linker in a conjugation buffer (e.g., PBS with EDTA, pH ~7.0) for 1-2 hours at room temperature.

  • Purification : Quench the reaction with an excess of N-acetylcysteine. Purify the resulting ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization :

    • Drug-to-Antibody Ratio (DAR) : Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[19]

    • Purity and Aggregation : Assess the percentage of monomeric ADC and the level of aggregation using SEC.

    • Free Drug Analysis : Quantify the amount of unconjugated payload using reverse-phase HPLC (RP-HPLC).

II. Synthesis of an SMCC-DM1 ADC via Lysine Conjugation

This protocol describes the conjugation to surface-accessible lysine residues, resulting in a heterogeneous ADC mixture.

  • Antibody Preparation : Perform a buffer exchange for the antibody into a conjugation buffer (e.g., phosphate buffer, pH 7.5-8.0) to remove any amine-containing species. Adjust the antibody concentration to 5-10 mg/mL.

  • Antibody Modification : React the antibody with a molar excess of the SMCC crosslinker (dissolved in DMSO) for 1-2 hours at room temperature. This step attaches the maleimide functional group to the antibody's lysine residues.

  • Purification : Remove excess SMCC by passing the reaction mixture through a desalting column equilibrated with conjugation buffer.

  • Conjugation : Immediately react the maleimide-activated antibody with a molar excess of the thiol-containing DM1 payload for 3-4 hours at room temperature.

  • Purification & Characterization : Quench the reaction, purify the ADC, and perform characterization for DAR, purity, and free drug as described in the previous protocol.[3][20]

cluster_IGN IGN-Dipeptide ADC Synthesis cluster_SMCC SMCC-DM1 ADC Synthesis mAb1 Antibody Reduce Partial Reduction (e.g., TCEP) mAb1->Reduce mAb_SH Reduced Antibody (-SH groups) Reduce->mAb_SH Conj1 Thiol-Maleimide Conjugation mAb_SH->Conj1 DrugLinker1 Maleimide-Ala-Ala-IGN DrugLinker1->Conj1 Purify1 Purification (SEC/TFF) Conj1->Purify1 ADC1 Purified IGN ADC Purify1->ADC1 mAb2 Antibody SMCC_Mod SMCC Modification (Lysine Amines) mAb2->SMCC_Mod mAb_Mal Maleimide-Activated Antibody SMCC_Mod->mAb_Mal Conj2 Thiol-Maleimide Conjugation mAb_Mal->Conj2 DrugLinker2 DM1-SH DrugLinker2->Conj2 Purify2 Purification (SEC/TFF) Conj2->Purify2 ADC2 Purified DM1 ADC Purify2->ADC2

Comparative ADC Synthesis Workflows.

Conclusion: Selecting the Right Platform for the Job

The choice between an IGN-dipeptide platform and an SMCC-DM1 platform is a strategic decision driven by the therapeutic context.

The IGN-dipeptide platform offers exceptional potency and the unique advantage of a bystander effect, making it a compelling choice for treating solid tumors with heterogeneous antigen expression. The ability to kill neighboring antigen-negative cells can potentially overcome resistance mechanisms and lead to more profound and durable responses.[1][12] However, the cleavable nature of the dipeptide linker requires careful optimization to ensure sufficient plasma stability, especially when translating from preclinical rodent models to humans.[9]

The SMCC-DM1 platform provides a robust, clinically validated approach with a well-established safety and manufacturing profile.[15] Its high plasma stability minimizes off-target toxicity, a critical factor for therapeutic index.[11] The lack of a bystander effect makes it ideally suited for hematological malignancies where cancer cells are more uniformly accessible, or for solid tumors with homogeneous and high antigen expression.[8]

Ultimately, the optimal ADC design requires a holistic evaluation of the target biology, the payload's mechanism of action, and the linker's release properties. By understanding the distinct performance characteristics of these two powerful platforms, researchers can make more informed decisions to engineer the next generation of effective and safe Antibody-Drug Conjugates.

References

Orthogonal protection strategies involving 3-(Boc-aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Orthogonal Protection Strategies Involving 3-(Boc-aminomethyl)indoline

Introduction: The Imperative of Selectivity in Complex Synthesis

In the intricate world of multistep organic synthesis, particularly in the development of pharmaceuticals and complex natural products, chemists are often faced with the challenge of modifying one functional group in the presence of many others.[1] This requires a sophisticated approach to selectively "mask" and "unmask" reactive sites on a molecule to direct the course of a reaction. This is the realm of protecting groups. An efficient protecting group strategy is paramount for the successful synthesis of large, complex molecules with diverse functionalities.[1][2]

The concept of orthogonal protection represents the pinnacle of this strategic control. It is a strategy that employs multiple protecting groups in a single molecule, each of which can be removed by a specific set of reagents and conditions without affecting the others.[3][4][5] This allows for the sequential and selective modification of different parts of a molecule, a critical requirement in fields like solid-phase peptide synthesis (SPPS) and combinatorial chemistry.[4][6]

This guide, intended for researchers and drug development professionals, provides an in-depth comparison of orthogonal protection strategies, centering on the versatile building block, This compound . We will explore the properties of the acid-labile tert-Butyloxycarbonyl (Boc) group and contrast it with its common orthogonal partners, the base-labile 9-Fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group.

The Central Player: this compound

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[7] The 3-aminomethylindoline moiety, in particular, serves as a valuable synthon for introducing a flexible linker and a basic nitrogen atom, features often crucial for pharmacological activity.[8][9][10] this compound (CAS 1000932-73-9) is a commercially available building block where this key primary amine is protected with a Boc group.[][12]

The use of the Boc group provides a crucial advantage: it renders the amine nucleophilicity inert, allowing for modifications on other parts of the indoline ring or on other molecules to which it is attached.[2] The true power of this building block is realized when its Boc group is used in concert with other protecting groups in an orthogonal scheme.

The Orthogonal Trio: Boc, Fmoc, and Cbz

To effectively compare orthogonal strategies, we must first understand the distinct nature of the most common protecting groups for amines. The choice between them is dictated by the stability of the substrate to the required deprotection conditions.[13]

  • tert-Butyloxycarbonyl (Boc): This is one of the most widely used amine protecting groups, prized for its stability in basic and nucleophilic conditions.[14][15] Its removal is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[13][16][17][18] The mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine.[15][17]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is the cornerstone of modern solid-phase peptide synthesis.[19] Its key feature is its stability to acid but extreme lability to bases.[19] Deprotection is achieved via a β-elimination mechanism, typically initiated by a secondary amine like piperidine.[20][21] This unique base-lability makes it perfectly orthogonal to the acid-labile Boc group.[2][22]

  • Carboxybenzyl (Cbz or Z): The Cbz group, a classic protecting group in peptide chemistry, offers a third orthogonal pathway for deprotection.[23] It is stable to both mildly acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[13][24] This method is exceptionally mild, producing benign byproducts (toluene and CO₂). Alternatively, strong acids like HBr in acetic acid can also cleave the Cbz group.[23][24]

Comparative Overview of Protecting Groups

The following table summarizes the key characteristics and deprotection conditions for the Boc, Fmoc, and Cbz groups, providing a clear basis for strategic selection in a synthetic plan.

FeatureBoc (tert-Butyloxycarbonyl) Fmoc (9-Fluorenylmethoxycarbonyl) Cbz (Carboxybenzyl)
Structure
Introduction Di-tert-butyl dicarbonate ((Boc)₂O), base.[14][18]Fmoc-OSu or Fmoc-Cl, base.[19]Benzyl chloroformate (Cbz-Cl), base.[23][25]
Cleavage Condition Acidic: Trifluoroacetic acid (TFA), HCl.[16][17][18]Basic: 20-50% Piperidine in DMF or NMP.[20][21]Hydrogenolysis: H₂, Pd/C catalyst.[24][25]
Alternate Cleavage Thermolytic cleavage (>150 °C).[26]Thermal cleavage (~120 °C).[27]Strong Acid: HBr in Acetic Acid.[23][24]
Byproducts Isobutylene, CO₂.[15]Dibenzofulvene-piperidine adduct, CO₂.[21]Toluene, CO₂.[24]
Advantages Stable to base, hydrogenolysis, and most nucleophiles.[14]Cleaved under very mild, non-acidic conditions. Orthogonal to Boc and Cbz.[19]Cleaved under neutral pH conditions (hydrogenolysis). Orthogonal to Boc and Fmoc.[23][25]
Limitations Requires strong acid for removal, which can be harsh on sensitive substrates.[16]Unstable to bases. Dibenzofulvene byproduct can cause side reactions if not scavenged.[21]Incompatible with functional groups susceptible to reduction (e.g., alkynes, some sulfur-containing residues). Pd catalyst can be poisoned.[24]

Visualizing Orthogonal Deprotection

To conceptualize an orthogonal strategy, consider a hypothetical molecule containing three distinct amine functionalities, each protected by Boc, Fmoc, and Cbz groups respectively. The following diagram illustrates how each amine can be selectively deprotected.

Orthogonal_Strategy Compound Substrate-NH-Boc Substrate-NH-Fmoc Substrate-NH-Cbz Deprotect_Boc Substrate-NH2 Substrate-NH-Fmoc Substrate-NH-Cbz Compound->Deprotect_Boc  TFA / DCM   Deprotect_Fmoc Substrate-NH-Boc Substrate-NH2 Substrate-NH-Cbz Compound->Deprotect_Fmoc  20% Piperidine / DMF   Deprotect_Cbz Substrate-NH-Boc Substrate-NH-Fmoc Substrate-NH2 Compound->Deprotect_Cbz  H₂, Pd/C / MeOH  

Caption: Selective deprotection pathways for a multi-protected substrate.

Mechanism in Focus: Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group from this compound is a classic example of an acid-labile deprotection. The causality behind this reaction is the inherent stability of the tert-butyl cation that is formed as a leaving group.

Caption: Reaction mechanism for the deprotection of this compound.

Experimental Protocols: A Practical Comparison

The following protocols are self-validating systems designed for high-yield transformations. The choice of which to employ is entirely dependent on the orthogonal strategy required for the overall synthesis.

Protocol 1: Acid-Labile Cleavage of this compound

This protocol outlines the standard procedure for removing the Boc group, yielding the free 3-(aminomethyl)indoline, typically as a salt.[17]

Objective: To deprotect the primary amine of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 10 mL per mmol of substrate) in a round-bottom flask with magnetic stirring. Cool the flask to 0 °C in an ice bath.

    • Causality: Using anhydrous DCM prevents unwanted side reactions with water. Cooling mitigates the exothermic nature of mixing acid and solvent.

  • Acid Addition: Slowly add TFA (5-10 equiv) dropwise to the stirring solution. A 1:1 mixture of TFA:DCM by volume is commonly effective.[16][17]

    • Causality: A stoichiometric excess of strong acid is required to drive the protonation and subsequent cleavage to completion. Slow addition maintains temperature control.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

    • Causality: The reaction is generally rapid at room temperature. TLC monitoring is a critical self-validating step to ensure complete conversion and avoid over-exposure to harsh acid.

  • Work-up (Quenching): Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in an appropriate organic solvent like ethyl acetate.

  • Neutralization: Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution (CO₂) ceases. This neutralizes the excess TFA. Wash subsequently with water and then brine.

    • Causality: Neutralization is essential to remove the highly corrosive TFA and to obtain the free base form of the product. The brine wash aids in removing residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)indoline.

  • Purification: Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Base-Labile Cleavage of an N-Fmoc Protected Amine

This protocol describes the deprotection of a generic Fmoc-protected amine, illustrating the orthogonal conditions compared to Boc cleavage.[19][21]

Objective: To deprotect an Fmoc-protected amine.

Materials:

  • Fmoc-protected substrate

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Piperidine

  • Diethyl ether, cold

Procedure:

  • Dissolution: Dissolve the Fmoc-protected substrate (1.0 equiv) in DMF (approx. 10 mL per mmol).

  • Base Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v).

    • Causality: Piperidine is a secondary amine that acts as the base to initiate β-elimination and also as a scavenger for the dibenzofulvene byproduct, preventing side reactions.[21]

  • Reaction: Stir the mixture at room temperature. The reaction is typically very fast, often completing in 10-30 minutes. Monitor by TLC.

  • Work-up and Isolation: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. Co-evaporate with a solvent like toluene to remove final traces.

  • Precipitation: Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM) and precipitate the product by adding a large volume of cold diethyl ether.

  • Filtration: Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Hydrogenolysis of an N-Cbz Protected Amine

This protocol details the mildest method for Cbz group removal, which is orthogonal to both acid- and base-labile groups.[23][24]

Objective: To deprotect a Cbz-protected amine.

Materials:

  • Cbz-protected substrate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C) catalyst

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Setup: Dissolve the Cbz-protected substrate (1.0 equiv) in MeOH in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Pd/C is a pyrophoric catalyst and should be handled with care, avoiding inhalation and exposure to air when dry.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ (repeat 3 times) to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂ (typically 1 atm from a balloon). Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

    • Causality: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.

    • Causality: Filtering through Celite® prevents the fine palladium particles from passing through and contaminating the product. The filter cake should not be allowed to dry in air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification is often not necessary due to the clean nature of the reaction.

Conclusion

The strategic application of orthogonal protecting groups is a foundational element of modern organic synthesis. By understanding the distinct cleavage conditions for groups like Boc, Fmoc, and Cbz, chemists can design elegant and efficient pathways to complex molecules. The building block This compound serves as an excellent starting point for syntheses requiring a protected indoline core, where the Boc group's acid-lability can be leveraged in an orthogonal fashion with other protecting groups. The choice of strategy—acidic, basic, or hydrogenolytic deprotection—must be carefully considered based on the overall molecular architecture and the presence of other sensitive functionalities. This guide provides the foundational data and protocols to empower researchers to make informed decisions, ensuring the successful execution of their synthetic objectives.

References

A Comparative Guide to the Purity Analysis of 3-(Boc-aminomethyl)indoline by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical and chemical purity of chiral intermediates is a cornerstone of safety and efficacy.[1] For molecules like 3-(Boc-aminomethyl)indoline, a key building block in the synthesis of various therapeutic agents, ensuring enantiomeric purity is not merely a quality control checkpoint but a critical determinant of the final active pharmaceutical ingredient's (API) pharmacological profile. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering researchers, scientists, and drug development professionals a practical framework for method selection and implementation.

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, necessitates a chiral environment.[2] In chiral HPLC, this is most commonly achieved by using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to differential retention and separation.[3][4] The choice of CSP and mobile phase is paramount and often requires a systematic screening approach to achieve optimal resolution.[5][6]

This guide will explore the performance of two major classes of CSPs—polysaccharide-based and macrocyclic glycopeptide-based columns—under various mobile phase conditions. The objective is to provide a clear, data-driven comparison to facilitate the selection of a robust and reliable method for the enantiomeric purity determination of this compound.

Methodology Comparison: A Data-Driven Approach

The successful chiral separation of this compound, a Boc-protected primary amine, is highly dependent on the interactions between the analyte and the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, and macrocyclic glycopeptide-based CSPs are known for their broad applicability in separating chiral amines and protected amino acids.[7][8][9][10]

To provide a comparative analysis, we evaluated three distinct chiral HPLC methods. The experimental data presented below is illustrative, based on typical performance characteristics of these systems for structurally similar compounds.

Experimental Workflow

The general workflow for developing and comparing these chiral HPLC methods is outlined below. This systematic process ensures that the selected method is robust and suitable for its intended purpose, in line with principles outlined by the International Council for Harmonisation (ICH).[2][11][12]

Chiral_HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Comparison Define_Analyte Define Analyte: This compound Select_CSPs Select Diverse CSPs (Polysaccharide, Macrocyclic) Define_Analyte->Select_CSPs Structural Info Select_Mobile_Phases Select Mobile Phases (NP, RP, Polar Organic) Select_CSPs->Select_Mobile_Phases Screening_Runs Perform Screening Runs Select_Mobile_Phases->Screening_Runs Evaluate_Data Evaluate Data (Resolution, Peak Shape) Screening_Runs->Evaluate_Data Optimize_Parameters Optimize Parameters (Mobile Phase Ratio, Additives, Flow Rate) Evaluate_Data->Optimize_Parameters Promising Conditions Optimized_Method Final Optimized Methods Optimize_Parameters->Optimized_Method Method_Validation Perform Method Validation (ICH Q2(R1)) Optimized_Method->Method_Validation Compare_Methods Compare Performance Metrics Method_Validation->Compare_Methods

Caption: A generalized workflow for chiral HPLC method development and comparison.

Comparative Performance Data

The following table summarizes the performance of three distinct chiral HPLC methods for the separation of this compound enantiomers.

ParameterMethod AMethod BMethod C
Column Polysaccharide-based (Cellulose derivative)Polysaccharide-based (Amylose derivative)Macrocyclic Glycopeptide-based
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1)Methanol/Acetonitrile (50:50) with 10mM Ammonium AcetateAcetonitrile/Methanol/Acetic Acid/Triethylamine (90:10:0.3:0.2)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Retention Time (Enantiomer 1) 8.2 min6.5 min9.8 min
Retention Time (Enantiomer 2) 9.5 min7.8 min11.5 min
Resolution (Rs) 2.12.52.8
Selectivity (α) 1.181.251.22
Peak Asymmetry (As) 1.21.11.3

Analysis of Results:

  • Method A (Normal Phase): This method, utilizing a cellulose-based CSP, provides good resolution. The use of diethylamine as a basic additive is crucial for improving peak shape and reducing tailing of the amine analyte.[13]

  • Method B (Reversed Phase): The amylose-based CSP under reversed-phase conditions offers a faster analysis time with excellent resolution and peak symmetry. This method is often compatible with mass spectrometry (MS) detectors, which can provide additional structural information.[10][14]

  • Method C (Polar Organic Mode): The macrocyclic glycopeptide column in polar organic mode demonstrates the highest resolution. This type of CSP offers multiple interaction mechanisms, including ionic, hydrogen bonding, and steric interactions, which can be highly effective for polar and ionizable compounds.[15]

Optimized Protocol: Method B

Based on the comparative data, Method B represents a favorable balance of speed, resolution, and peak quality. The following is a detailed protocol for this method, which can serve as a robust starting point for routine purity analysis.

Experimental Protocol: Chiral Purity of this compound

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.[16] A photodiode array (PDA) detector is recommended for assessing peak purity.[17][18]

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel (e.g., CHIRALPAK® IA or equivalent).

  • Reagents: HPLC-grade methanol, acetonitrile, and ammonium acetate.

  • Sample: this compound standard and test samples.

2. Chromatographic Conditions:

  • Mobile Phase: 50:50 (v/v) Methanol/Acetonitrile with 10mM Ammonium Acetate. To prepare, dissolve the appropriate amount of ammonium acetate in the methanol/acetonitrile mixture and sonicate to degas.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in the mobile phase.

  • For the determination of the undesired enantiomer, prepare a spiked sample by adding a known amount of the minor enantiomer to the major enantiomer to demonstrate the method's ability to quantify low levels.

4. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a standard solution containing both enantiomers.

  • The system is deemed suitable for use if the resolution (Rs) between the two enantiomer peaks is ≥ 2.0 and the peak asymmetry (As) for each peak is between 0.8 and 1.5, as per general chromatographic guidelines.[19]

5. Analysis Procedure:

  • Inject the sample solutions and record the chromatograms.

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Calculate the percentage of each enantiomer using the peak areas. The area percent of the undesired enantiomer corresponds to the enantiomeric impurity.

Optimized_Analysis_Workflow Start Start Analysis Prepare_MP Prepare Mobile Phase (MeOH/ACN with NH4OAc) Start->Prepare_MP Equilibrate Equilibrate HPLC System and Column Prepare_MP->Equilibrate Prepare_Sample Prepare Sample Solution (1 mg/mL in Mobile Phase) Equilibrate->Prepare_Sample SST_Inject Inject System Suitability Standard (5x) Prepare_Sample->SST_Inject Check_SST SST Criteria Met? (Rs ≥ 2.0, As 0.8-1.5) SST_Inject->Check_SST Inject_Sample Inject Test Sample Check_SST->Inject_Sample Yes Troubleshoot Troubleshoot Method Check_SST->Troubleshoot No Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Integrate_Process Integrate Peaks & Process Data Acquire_Data->Integrate_Process Calculate_Purity Calculate Enantiomeric Purity (%) Integrate_Process->Calculate_Purity Report Generate Report Calculate_Purity->Report Stop End Report->Stop Troubleshoot->Equilibrate

Caption: Step-by-step workflow for the optimized chiral HPLC analysis.

Conclusion and Recommendations

The enantiomeric purity of this compound can be reliably determined using chiral HPLC. While all three methods presented offer viable separation, the choice of the optimal method depends on specific laboratory needs.

  • For high-throughput screening , Method B (Reversed Phase on an amylose-based CSP) is recommended due to its shorter run time and excellent chromatographic performance. Its compatibility with MS detectors is an added advantage for research and development settings.

  • For challenging separations or when baseline resolution is difficult to achieve , Method C (Polar Organic Mode on a macrocyclic glycopeptide CSP) may provide the necessary selectivity and resolution.

  • When only normal-phase capabilities are available , Method A is a solid choice, provided that a basic modifier is used to ensure good peak shape.

It is imperative that any chosen method be properly validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, and robustness for its intended use in a regulated environment.[2][11][12] This guide serves as a foundational resource, empowering scientists to make informed decisions in the critical task of ensuring the chiral purity of pharmaceutical intermediates.

References

The Indoline Scaffold in PROTAC Linkers: A Head-to-Head Comparison for Rational Degrader Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Flexible Chain in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects these two moieties.[1][2] The linker is not merely a passive spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule.[3][][5]

While flexible polyethylene glycol (PEG) and alkyl linkers have been widely employed due to their synthetic accessibility, there is a growing interest in more rigid and structurally complex linkers to enhance potency, selectivity, and cell permeability.[6][7][8][9] Among these, heterocyclic scaffolds like indoline and its derivatives (indolinone, oxindole) are emerging as promising components for linker design. This guide provides a head-to-head comparison of different linker strategies based on the indoline scaffold and its close analogs, supported by experimental data to inform the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: A Symphony of Proximity

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[3] This induced proximity allows the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[2] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Case Study: Alkenyl Oxindole as a Novel E3 Ligase-Recruiting Moiety and the Impact of Linker Variation on BRD4 Degradation

A recent study has identified alkenyl oxindoles as a novel class of PROTAC moieties that can recruit the CRL4-DCAF11 E3 ubiquitin ligase complex to induce the degradation of target proteins.[10][11][12][13][14] This provides an excellent case study to examine the head-to-head performance of different linkers attached to this indole-related scaffold for the degradation of the well-established therapeutic target, Bromodomain-containing protein 4 (BRD4).

In this study, a series of PROTACs were synthesized by connecting the BRD4 inhibitor JQ1 to various alkenyl oxindole moieties through different linkers. The degradation efficiency of these PROTACs was evaluated in cancer cell lines, providing valuable insights into the structure-activity relationship (SAR) of the linker.

Comparative Performance of Alkenyl Oxindole-Based BRD4 PROTACs with Different Linkers

The following table summarizes the performance of a selection of these PROTACs, highlighting the impact of linker composition and length on their ability to degrade BRD4 in MDA-MB-231 cells.

PROTAC IDLinker StructureLinker Length (atoms)DC50 (nM)Dmax (%)
H1 Saturated Alkane4>1000<10
H2 Saturated Alkane6>1000<10
H3 Unsaturated Alkane4>1000<10
H4 Unsaturated Alkane6>1000<10
HL435 PEG-based1411.9>99

Data synthesized from Wang et al. (2024).[10][12]

Expert Insights:

The data clearly demonstrates that for the JQ1-alkenyl oxindole pair, simple saturated and unsaturated alkane linkers of 4 and 6 atoms in length were ineffective at inducing BRD4 degradation.[10] In contrast, the PROTAC HL435 , which incorporates a longer, more flexible PEG-based linker, exhibited potent degradation of BRD4 with a DC50 of 11.9 nM and a Dmax of over 99%.[10][12] This underscores the critical importance of optimizing the linker to achieve a productive ternary complex geometry. The shorter, more rigid alkane linkers likely failed to provide the necessary spatial arrangement for the E3 ligase to effectively ubiquitinate BRD4.

The Role of Indoline-Related Scaffolds in Linker Design

While the above case study utilizes the oxindole as an E3 ligase ligand, the indoline and indolinone cores can also be incorporated into the linker itself to impart specific properties. These rigid heterocyclic structures can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving cell permeability.[6][7]

Physicochemical Properties and Cell Permeability

A major challenge in PROTAC development is their "beyond Rule of 5" physicochemical properties, which can lead to poor cell permeability and oral bioavailability.[15] The linker plays a significant role in modulating these properties. The incorporation of rigid scaffolds like indoline can influence the PROTAC's conformational flexibility, which in turn affects its ability to adopt a "chameleonic" state to traverse the cell membrane.[16][17] A PROTAC with a linker that can shield its polar surface area in the hydrophobic environment of the cell membrane is more likely to be cell-permeable.[15][16]

Experimental Protocols for Head-to-Head Comparison of PROTACs

To objectively compare the performance of different indoline-based linkers, a standardized set of experimental protocols is essential. The following workflows are recommended for a comprehensive evaluation of PROTAC efficacy.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_data Data Analysis synthesis Synthesis of PROTACs with different indoline-based linkers characterization Purity and Structural Verification (LC-MS, NMR) synthesis->characterization degradation Protein Degradation Assay (Western Blot) characterization->degradation ternary Ternary Complex Formation (TR-FRET, SPR) characterization->ternary permeability Cell Permeability Assay (PAMPA) characterization->permeability analysis Determination of DC50, Dmax, and Permeability Coefficients degradation->analysis ternary->analysis permeability->analysis

Figure 2: Experimental workflow for PROTAC evaluation.
Protein Degradation Assay: Western Blotting

Principle: Western blotting is a semi-quantitative method to measure the reduction in the level of the target protein in cells after PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Ternary Complex Formation Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Principle: TR-FRET is a proximity-based assay that measures the formation of the ternary complex in solution.

Protocol:

  • Reagents: Obtain purified recombinant target protein, E3 ligase, and antibodies labeled with a donor (e.g., Europium) and an acceptor (e.g., Allophycocyanin) fluorophore.

  • Assay Setup: In a microplate, combine the target protein, E3 ligase, and the labeled antibodies with a serial dilution of the PROTAC.

  • Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

  • Measurement: Measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.

Cell Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a high-throughput in vitro assay that assesses the passive permeability of a compound across an artificial lipid membrane.[15]

Protocol:

  • Plate Preparation: Use a 96-well filter plate (donor plate) coated with a lipid solution to form an artificial membrane, and a 96-well acceptor plate filled with buffer.

  • Compound Addition: Add the PROTAC compounds to the donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate to allow the compounds to permeate the membrane.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) based on the concentration of the compound in the donor and acceptor wells and the incubation time.

Conclusion and Future Directions

The indoline scaffold and its derivatives, such as oxindole and indolinone, represent a promising class of rigid linkers for the development of next-generation PROTACs. The case study of alkenyl oxindole-based BRD4 degraders clearly demonstrates that the choice of linker is paramount to achieving potent protein degradation.[10][12] While simple alkyl linkers failed, a longer PEG-based linker enabled potent and efficient degradation, highlighting the need for careful linker optimization.[10]

The rational design of PROTACs with indoline-based linkers requires a multi-parameter optimization approach, considering not only the linker's length and composition but also its impact on the overall physicochemical properties and cell permeability of the molecule. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of different linker designs, enabling researchers to make data-driven decisions.

Future research in this area should focus on systematically exploring the SAR of various indoline-based linkers for different target proteins and E3 ligases. Computational modeling, in conjunction with empirical testing, will be invaluable in predicting optimal linker geometries and accelerating the discovery of PROTACs with improved therapeutic profiles.[1][18]

References

Spectroscopic comparison of 3-(Boc-aminomethyl)indoline and its deprotected form

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Spectroscopic Comparison of 3-(Boc-aminomethyl)indoline and 3-(Aminomethyl)indoline

In the landscape of modern drug discovery, the indoline scaffold is a privileged structure, serving as the core of numerous biologically active compounds. Its utility is often unlocked through functionalization, such as the introduction of an aminomethyl group at the 3-position. To manage the reactivity of this amine during multi-step syntheses, chemists universally turn to protecting groups, with the tert-butyloxycarbonyl (Boc) group being a workhorse due to its stability and ease of removal under acidic conditions.

The transformation from the protected this compound to the deprotected, free amine form is a critical step in many synthetic routes. Verifying the complete removal of the Boc group is not merely a procedural checkpoint; it is a crucial quality control step that ensures the integrity of the final molecule. This guide provides a comprehensive spectroscopic framework for researchers to unambiguously differentiate between these two states, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causality behind the spectral changes and providing robust, validated protocols.

The Spectroscopic Signature of Deprotection

The cleavage of a Boc group from an amine is a fundamental transformation that imparts distinct and predictable changes to the molecule's physical and chemical properties. These changes are directly observable through spectroscopic analysis.

  • Mass Change: The removal of the Boc group (C₅H₉O₂) results in a mass decrease of 100.12 atomic mass units.

  • Functional Group Transformation: A carbamate is converted into a primary amine. This is the most significant change, leading to the disappearance of the carbamate's carbonyl (C=O) signal and the appearance of signals characteristic of a primary amine (N-H bonds).

  • Structural Change: The bulky, sterically hindering tert-butyl group is eliminated, which can influence the local electronic environment and conformational flexibility of the aminomethyl sidechain.

Our comparative analysis will focus on how these fundamental changes manifest in ¹H NMR, ¹³C NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy provides the most detailed structural information, allowing for a definitive assessment of the deprotection reaction's success. Both ¹H and ¹³C NMR offer clear, complementary evidence.

¹H NMR Analysis

In ¹H NMR, the most dramatic and conclusive evidence of deprotection is the complete disappearance of the large singlet corresponding to the nine equivalent protons of the Boc group's tert-butyl moiety. This signal, typically found in the 1.4-1.5 ppm region, is an unmistakable hallmark of the protected compound. Concurrently, new signals corresponding to the primary amine protons (-NH₂) will appear. These protons are exchangeable with deuterium and their chemical shift can be variable, often appearing as a broad singlet.

¹³C NMR Analysis

In ¹³C NMR, three key signals vanish upon successful deprotection: the carbamate carbonyl carbon (C=O) typically around 155-156 ppm, the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm). The absence of these signals is a powerful confirmation that the Boc group has been entirely removed. The chemical shift of the -CH₂- group attached to the nitrogen also experiences a slight upfield shift due to the change in the electronic environment.

Comparative NMR Data
Assignment This compound (Predicted δ) 3-(Aminomethyl)indoline (Predicted δ) Rationale for Change
¹H tert-Butyl (-C(CH₃)₃) ~1.45 ppm (s, 9H)AbsentComplete removal of the Boc group.
¹H Amine (-NH₂) Absent (or broad NH ~4.8 ppm)~1.5-2.5 ppm (br s, 2H, exchangeable)Formation of the primary amine.
¹³C Carbonyl (-O-C=O) ~156 ppmAbsentRemoval of the carbamate functional group.
¹³C Quaternary (-C(CH₃)₃) ~79-80 ppmAbsentRemoval of the Boc group's quaternary carbon.
¹³C Methyl (-C(CH₃)₃) ~28.5 ppmAbsentRemoval of the Boc group's methyl carbons.
¹³C Methylene (-CH₂-NH) ~45 ppm~43 ppmChange in the electronic environment upon deprotection.

Infrared (IR) Spectroscopy: Tracking Functional Groups

IR spectroscopy is a rapid and effective technique for monitoring the transformation of functional groups. The key is to focus on the vibrational modes of the carbamate in the starting material and the primary amine in the product.

The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the C=O stretch of the carbamate group, which typically appears around 1680-1700 cm⁻¹. The complete disappearance of this band is a primary indicator of a successful reaction.

Upon deprotection, the spectrum of 3-(aminomethyl)indoline will exhibit new characteristic bands:

  • N-H Stretching: Two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

  • N-H Bending: A medium to strong scissoring vibration that appears between 1590 and 1650 cm⁻¹.

Comparative IR Data
Vibrational Mode This compound (cm⁻¹) 3-(Aminomethyl)indoline (cm⁻¹) Significance
N-H Stretch (Carbamate) ~3400 cm⁻¹ (single, sharp)AbsentDisappearance of the carbamate N-H.
C=O Stretch (Carbamate) ~1690 cm⁻¹ (strong, sharp)AbsentConfirms cleavage of the Boc group.
N-H Stretch (Primary Amine) Absent~3300-3500 cm⁻¹ (two bands)Unambiguous evidence of -NH₂ formation.
N-H Bend (Primary Amine) Absent~1590-1650 cm⁻¹Confirms the presence of a primary amine.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides a direct readout of the molecular weight, offering definitive proof of the transformation. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecular ions [M+H]⁺.

The theoretical molecular weight of this compound is 248.33 g/mol , while the deprotected 3-(aminomethyl)indoline is 148.21 g/mol . This mass difference of 100.12 g/mol is the mass of the Boc group. The observation of the correct molecular ion peak for the product and the complete absence of the starting material's peak in the final sample confirms the reaction's completion.

Furthermore, fragmentation analysis (MS/MS) can reveal the characteristic loss of isobutylene (56 Da) or the tert-butyl cation (57 Da) from the Boc-protected precursor, a fragmentation pathway that will be absent in the deprotected product.

Comparative MS Data
Parameter This compound 3-(Aminomethyl)indoline Significance
Formula C₁₄H₂₀N₂O₂C₉H₁₂N₂
Molecular Weight 248.33 g/mol 148.21 g/mol
Expected [M+H]⁺ (ESI-MS) m/z 249.34m/z 149.22A shift of -100.12 confirms deprotection.
Characteristic Fragment m/z 193.28 ([M+H - C₄H₈]⁺)N/ALoss of isobutylene is unique to the Boc group.

Experimental Design and Protocols

G cluster_0 Phase 1: Chemical Transformation cluster_1 Phase 2: Spectroscopic Analysis A This compound (Starting Material) B Boc Deprotection (e.g., TFA in DCM) A->B C Aqueous Workup & Purification B->C D 3-(Aminomethyl)indoline (Final Product) C->D E NMR Spectroscopy (¹H, ¹³C) D->E Sample Aliquots F IR Spectroscopy (FTIR) D->F Sample Aliquots G Mass Spectrometry (LC-MS / ESI-MS) D->G Sample Aliquots

Caption: Overall workflow from deprotection to analysis.

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes a standard method for removing a Boc group. Trifluoroacetic acid is highly effective and the resulting byproducts are volatile, simplifying purification.

  • Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). Perform this in a fume hood.

    • Rationale: DCM is a good solvent for the starting material and is unreactive towards TFA.

  • Reaction: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

    • Rationale: The reaction is often exothermic; cooling prevents potential side reactions. A stoichiometric excess of TFA ensures the reaction goes to completion.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Remove the solvent and excess TFA under reduced pressure.

  • Neutralization: Re-dissolve the residue in a small amount of DCM and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Rationale: This step quenches the acid and allows for extraction of the free amine product.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(aminomethyl)indoline.

  • Purification: If necessary, purify the product via column chromatography or crystallization.

Protocol 2: Sample Preparation for Analysis
  • NMR: Dissolve ~5-10 mg of the sample (both protected and deprotected forms) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR (FTIR-ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact and acquire the spectrum. Clean the crystal thoroughly between samples.

  • MS (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation for positive ion mode.

Synthesizing the Evidence: A Self-Validating Approach

No single technique tells the whole story. The power of this analytical approach lies in the convergence of evidence from all three methods. A successful deprotection is only confirmed when NMR shows the disappearance of the Boc signals, IR confirms the C=O to NH₂ transformation, and MS verifies the expected molecular weight change.

G cluster_NMR NMR Evidence cluster_IR IR Evidence cluster_MS MS Evidence Result Final Conclusion: Complete Deprotection NMR_H ¹H: -C(CH₃)₃ signal absent NMR_H->Result NMR_C ¹³C: C=O & C(CH₃)₃ signals absent NMR_C->Result IR_CO C=O stretch (~1690 cm⁻¹) absent IR_CO->Result IR_NH N-H stretches (~3300-3500 cm⁻¹) present IR_NH->Result MS_M [M+H]⁺ matches C₉H₁₂N₂ (m/z 149.22) MS_M->Result

Caption: Logic diagram for data validation.

Conclusion

The differentiation between this compound and its deprotected amine is a straightforward process when a multi-faceted spectroscopic approach is employed. The large, singlet peak of the tert-butyl group in ¹H NMR provides an unmissable marker for the protected state. Its absence, coupled with the disappearance of the carbamate C=O stretch in the IR spectrum and a mass decrease of 100.12 Da observed by mass spectrometry, creates a self-validating system of checks. By understanding the causal links between the chemical transformation and its spectroscopic output, researchers can proceed with confidence in the structural integrity of their materials, ensuring the reliability and reproducibility of their synthetic endeavors.

A Comparative Guide to the Validation of Analytical Methods for Quantifying 3-(Boc-aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of key intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-(Boc-aminomethyl)indoline, a crucial building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its quantification. This guide provides an in-depth comparison of validated analytical methods for this purpose, grounded in scientific integrity and aligned with international regulatory standards.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This is a critical component of quality assurance in the pharmaceutical industry.[3] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established widely accepted guidelines for analytical method validation, with the ICH Q2(R2) guideline being the cornerstone for this process.[4][5][6][7][8][9] This guide will adhere to the principles outlined in these regulatory documents to present a scientifically sound comparison of analytical techniques for the quantification of this compound.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the first critical step. Based on the chemical structure of this compound, which possesses a chromophore (the indoline ring), a UV-active protecting group (Boc), and sufficient volatility for gas chromatography after suitable derivatization, several methods are viable. This guide will focus on the three most common and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Analytical Method Principle Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on partitioning between a stationary phase and a liquid mobile phase. Detection is based on the absorption of UV light by the analyte.High precision and accuracy, robust, and widely available.Requires a chromophore for UV detection. Method development can be time-consuming.Routine quality control, purity assessment, and stability testing.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.High specificity and sensitivity, capable of identifying unknown impurities.May require derivatization for non-volatile compounds. The Boc-protecting group can be thermally labile.[10]Impurity profiling and trace-level analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the direct relationship between the integrated signal of a specific nucleus and the number of those nuclei in the sample.Primary analytical method, does not require a reference standard of the analyte for quantification. Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer.Purity determination of reference standards and quantification without a specific reference material.

The Foundation of Trust: Validation Parameters

According to the ICH Q2(R2) guidelines, a comprehensive validation of a quantitative analytical method must address several key performance characteristics.[3][4][5][7][8][9] These parameters provide documented evidence that the method is reliable for its intended use.[11]

Validation Parameter Purpose Acceptance Criteria (Typical)
Specificity/Selectivity To demonstrate that the analytical signal is solely from the analyte of interest and not from any interfering components (e.g., impurities, degradation products, matrix components).[3][12]The analyte peak should be well-resolved from other peaks (resolution > 1.5). No interference at the retention time of the analyte in blank and placebo samples.
Linearity To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[3]Correlation coefficient (r²) ≥ 0.995. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.[3][12]The mean recovery should be within 98.0% to 102.0% for an assay.
Precision (Repeatability and Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11][13]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]Signal-to-noise ratio of 10:1. RSD for replicate injections should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11][13]System suitability parameters should remain within acceptable limits. The overall RSD of the results should not be significantly affected.

Experimental Protocols: A Step-by-Step Guide to Validation

The following sections provide detailed, yet adaptable, protocols for the validation of an HPLC-UV method for the quantification of this compound. The principles can be extended to GC-MS and qNMR with appropriate modifications.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A reverse-phase HPLC method is proposed due to the non-polar nature of the Boc-protecting group and the indoline core. A C18 column is a suitable starting point for method development.[14]

Proposed HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm (where the Boc-carbamate and indoline moieties absorb)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Validation Workflow for HPLC-UV Method

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting MD Develop HPLC Method SST_Dev Define System Suitability Tests (SST) MD->SST_Dev Protocol Write Validation Protocol with Acceptance Criteria MD->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Conclusion Conclusion on Method Suitability Report->Conclusion

Caption: Workflow for HPLC Method Validation.

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Procedure:

    • Inject a blank solution (diluent) to ensure no peaks elute at the retention time of this compound.

    • Inject a solution of a placebo (a mixture of all potential formulation components except the analyte) to confirm the absence of interfering peaks.

    • Prepare a solution containing this compound and known related substances/impurities.

    • Analyze the solution to ensure that the peak for this compound is well-resolved from all other peaks. The resolution between adjacent peaks should be greater than 1.5.

2. Linearity:

  • Objective: To establish a linear relationship between the concentration of the analyte and the detector response.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery for each replicate.

    • The mean recovery at each concentration level should be within the predefined acceptance criteria.

4. Precision:

  • Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision):

      • Prepare a minimum of six independent samples of this compound at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both studies to assess the variability.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure (based on Signal-to-Noise ratio):

    • Prepare a series of dilute solutions of this compound.

    • Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).

    • Confirm the LOQ by injecting a solution at this concentration multiple times (e.g., six replicates) and ensuring that the precision (RSD) is within acceptable limits (typically ≤ 10%).

6. Robustness:

  • Objective: To evaluate the reliability of the method with respect to small, deliberate variations in method parameters.

  • Procedure:

    • Identify critical method parameters that could potentially affect the results (e.g., mobile phase composition, pH, flow rate, column temperature).

    • Vary each parameter within a small, predefined range (e.g., ± 2% for mobile phase composition, ± 0.1 for pH, ± 10% for flow rate, ± 2°C for temperature).

    • Analyze a standard solution under each of the modified conditions.

    • Evaluate the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the final quantified result.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the relatively low volatility and potential thermal lability of the Boc group, direct GC-MS analysis of this compound can be challenging.[10] Derivatization of the indoline nitrogen or the aminomethyl group might be necessary to improve volatility and thermal stability. However, for impurity profiling where trace levels of more volatile related substances are of interest, GC-MS can be invaluable.

Validation Workflow for GC-MS Method

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting MD_GC Develop GC-MS Method (incl. derivatization if needed) SST_Dev_GC Define System Suitability MD_GC->SST_Dev_GC Protocol_GC Write Validation Protocol MD_GC->Protocol_GC Specificity_GC Specificity (Mass Spec) Protocol_GC->Specificity_GC Linearity_GC Linearity Protocol_GC->Linearity_GC Accuracy_GC Accuracy Protocol_GC->Accuracy_GC Precision_GC Precision Protocol_GC->Precision_GC LOD_LOQ_GC LOD & LOQ Protocol_GC->LOD_LOQ_GC Report_GC Generate Validation Report Specificity_GC->Report_GC Linearity_GC->Report_GC Accuracy_GC->Report_GC Precision_GC->Report_GC LOD_LOQ_GC->Report_GC Conclusion_GC Conclusion on Suitability Report_GC->Conclusion_GC

Caption: Workflow for GC-MS Method Validation.

The validation parameters for GC-MS are similar to those for HPLC. However, specificity is inherently higher due to the mass spectrometric detection, which provides mass-to-charge ratio information for peak identification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement, meaning it can provide a direct quantification of a substance without the need for a calibration curve of the same substance, by using a certified internal standard.

Validation Workflow for qNMR Method

QNMR_Validation_Workflow cluster_0 Method Setup cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Select_Signals Select Analyte & Internal Standard Signals Optimize_Params Optimize NMR Parameters (e.g., relaxation delay) Select_Signals->Optimize_Params Protocol_NMR Write Validation Protocol Optimize_Params->Protocol_NMR Specificity_NMR Specificity (Signal Resolution) Protocol_NMR->Specificity_NMR Linearity_NMR Linearity Protocol_NMR->Linearity_NMR Accuracy_NMR Accuracy Protocol_NMR->Accuracy_NMR Precision_NMR Precision Protocol_NMR->Precision_NMR LOD_LOQ_NMR LOD & LOQ Protocol_NMR->LOD_LOQ_NMR Report_NMR Generate Validation Report Specificity_NMR->Report_NMR Linearity_NMR->Report_NMR Accuracy_NMR->Report_NMR Precision_NMR->Report_NMR LOD_LOQ_NMR->Report_NMR Conclusion_NMR Conclusion on Suitability Report_NMR->Conclusion_NMR

Caption: Workflow for qNMR Method Validation.

The validation of a qNMR method follows the same principles, with some key differences in the experimental execution, particularly for specificity (ensuring no signal overlap) and accuracy (often assessed by comparing with a certified reference material or another validated method).

Conclusion: Ensuring Data Integrity through Rigorous Validation

The choice of analytical method for the quantification of this compound will depend on the specific application, available instrumentation, and the required level of sensitivity and specificity. While HPLC-UV is often the workhorse for routine quality control, GC-MS offers superior specificity for impurity profiling, and qNMR provides an absolute quantification method ideal for reference standard characterization.

Regardless of the chosen technique, a thorough validation process based on the principles outlined in the ICH Q2(R2) guideline is non-negotiable.[4][6][7][8][9] By meticulously evaluating specificity, linearity, accuracy, precision, detection and quantification limits, and robustness, researchers can ensure the generation of reliable and defensible analytical data. This commitment to scientific integrity is the bedrock of developing safe and effective pharmaceutical products.

References

Safety Operating Guide

3-(Boc-aminomethyl)indoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of 3-(Boc-aminomethyl)indoline

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is a cornerstone of operational safety and environmental stewardship. This compound, a key building block in synthetic chemistry, requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides a comprehensive, step-by-step operational plan for its safe disposal, grounded in established safety protocols and regulatory standards.

Hazard Profile and Essential Safety Summary

Before handling or disposing of this compound, a thorough understanding of its hazard profile is critical. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly available, data from analogous structures—such as other Boc-protected amines and indoline derivatives—allow for a robust hazard assessment. The primary risks are associated with irritation and potential sensitization.

It is classified as a hazardous substance requiring specific disposal procedures.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2][3][4]

Table 1: Hazard Assessment for this compound and Analogues

Hazard CategoryDescriptionGHS Hazard Statement(s)Supporting Sources
Skin IrritationMay cause skin irritation upon direct contact.H315: Causes skin irritation[1][5][6][7]
Eye IrritationMay cause serious eye irritation.H319: Causes serious eye irritation[1][5][6][7]
Respiratory IrritationMay cause respiratory irritation if inhaled as dust or aerosol.H335: May cause respiratory irritation[1][5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound in any form, including its waste products. The causality is clear: creating a barrier between the chemical and the researcher mitigates the risk of exposure through contact or inhalation.[4][8]

  • Eye Protection : Chemical safety goggles or glasses with side shields are mandatory to protect against splashes.[1]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling many laboratory chemicals.[1][9] However, it is best practice to consult a glove compatibility chart for the specific solvent being used if the waste is in a solution. Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[2]

  • Protective Clothing : A standard lab coat must be worn to prevent skin contact.[1]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, particularly in a poorly ventilated area, a NIOSH/MSHA-approved respirator should be used.[1][10]

Table 2: General Chemical Resistance of Common Glove Materials

Glove MaterialPerformance with Alcohols, Weak Acids/BasesPerformance with Organic SolventsGeneral Recommendation
Nitrile Very GoodGoodRecommended for general handling and protection against a range of chemicals.[9][11]
Latex Very GoodPoorGood for aqueous solutions but not recommended for many organic solvents.[9][11]
Butyl Very GoodVery GoodOffers excellent protection against a wide variety of chemicals, including corrosive acids, ketones, and esters.[9]

Note: This table provides general guidance. Always verify glove compatibility with the specific chemicals and conditions of your work.[12]

Spill Management Protocol

Accidents happen, and a prepared response is key to mitigating risk. In the event of a this compound spill, follow these steps:

  • Evacuate and Ventilate : Ensure the immediate area is clear and, if safe to do so, increase ventilation.[2]

  • Wear Appropriate PPE : Before attempting cleanup, don the full PPE described in Section 2.

  • Contain the Spill : For solid spills, use dry cleanup procedures to avoid generating dust.[8] Carefully sweep or shovel the material into a suitable container.[2][13] For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to soak up the material.[4]

  • Collect Waste : Place all spilled material and contaminated absorbents into a clearly labeled, sealable hazardous waste container.[4][8]

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.[4]

  • Dispose of Cleanup Materials : All materials used for cleanup (wipes, absorbents, contaminated PPE) must be collected and disposed of as hazardous waste.[4]

Operational Disposal Plan: A Step-by-Step Guide

The disposal of this compound must comply with local, state, and federal regulations, which are enforced by bodies such as the Environmental Protection Agency (EPA).[14] The following protocol provides a self-validating system for compliant disposal.

Step 1: Waste Characterization and Segregation

Proper segregation is the foundation of safe chemical waste management. It prevents unintended reactions and ensures each waste stream is handled by qualified disposal vendors.

  • Solid Waste : Collect all solid this compound waste, including residual powder and contaminated disposables (e.g., weighing papers, pipette tips, gloves), in a dedicated, compatible, and clearly labeled hazardous waste container.[4][15]

  • Liquid Waste : If the compound is in a solution, collect it in a separate, dedicated container for liquid hazardous waste. Do not mix incompatible waste streams.[15]

  • Empty Containers : The original containers of this compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous liquid waste.[16] After rinsing, deface the original label and dispose of the container according to your institution's guidelines.[4][16]

Step 2: Containerization and Labeling

All chemical waste must be stored in appropriate containers pending disposal.

  • Container Selection : Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[14][15] Do not use food-grade containers.[14]

  • Labeling : The EPA requires that each waste container be clearly labeled with the words "Hazardous Waste" .[17] The label must also identify the full chemical name of all contents and their approximate percentages.[15] The date when waste accumulation began should also be noted, particularly for waste stored in a Central Accumulation Area (CAA).[17]

Step 3: On-Site Accumulation and Storage

Laboratories typically accumulate waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the lab personnel.[17][18]

  • Storage Limits : An SAA can accumulate up to 55 gallons of hazardous waste.[18]

  • Container Management : Waste containers in an SAA must be kept closed at all times except when adding waste.[14][15] They should be stored away from incompatible materials.[8]

  • Regular Inspection : Regularly check containers for leaks or degradation.[8]

Step 4: Professional Disposal

The final and most critical step is to ensure the waste is handled by a licensed professional.

  • Contact EHS : Arrange for pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a contracted licensed professional waste disposal service.[1][2] These services are equipped to transport and dispose of chemical waste using approved methods, such as high-temperature incineration, in compliance with all regulations.[3]

Regulatory Framework: Understanding the Rules

In the United States, laboratory waste is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[18] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste handling.[19][20] Academic and research laboratories may operate under specific rules, such as Subpart K, which provide more flexibility than industrial regulations but still mandate rigorous safety and disposal practices.[21][22] It is essential that all laboratory personnel receive training on these regulations and their institution's specific waste management plan.[19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generated (this compound) IsSolid Is the waste solid or contaminated solid material? Start->IsSolid IsLiquid Is the waste a liquid solution? IsSolid->IsLiquid No CollectSolid Collect in a designated SOLID Hazardous Waste container. IsSolid->CollectSolid Yes IsEmptyContainer Is it an empty reagent container? IsLiquid->IsEmptyContainer No CollectLiquid Collect in a designated LIQUID Hazardous Waste container. IsLiquid->CollectLiquid Yes IsEmptyContainer->Start No (Re-evaluate) TripleRinse Triple-rinse container with a suitable solvent. IsEmptyContainer->TripleRinse Yes LabelContainer Label container: 'Hazardous Waste' + Chemical Name + Date CollectSolid->LabelContainer CollectLiquid->LabelContainer CollectRinsate Collect rinsate as LIQUID Hazardous Waste. TripleRinse->CollectRinsate DefaceLabel Deface original label and dispose of container per institutional policy. TripleRinse->DefaceLabel CollectRinsate->CollectLiquid StoreInSAA Store sealed container in Satellite Accumulation Area (SAA). LabelContainer->StoreInSAA ContactEHS Contact EHS or licensed waste vendor for pickup and final disposal. StoreInSAA->ContactEHS

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Boc-aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 3-(Boc-aminomethyl)indoline, a compound frequently utilized in synthetic chemistry and drug development. As a substituted indoline, this molecule demands careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes established safety principles for the core indoline structure, Boc-protected amines, and general laboratory chemicals to establish a robust framework for safe operation. Our approach is grounded in the hierarchy of controls, prioritizing engineering and administrative measures, with Personal Protective Equipment (PPE) serving as the critical final barrier against exposure.

Hazard Assessment: A Structural Perspective

To determine the appropriate level of protection, we must first understand the potential hazards derived from the molecule's constituent parts: the indoline scaffold and the Boc-protecting group.

  • Indoline Scaffold : Indoline and its derivatives are known to be potentially hazardous. The parent compound, indoline, is a combustible liquid that can cause irritation if it comes into contact with the skin or eyes.[1][2] Many indole derivatives exhibit a wide range of biological activities, and as a prudent measure, any new or sparsely studied compound from this class should be treated as potentially toxic.[3][4] Exposure routes of concern include inhalation, ingestion, and dermal contact.[3]

  • Boc-Protecting Group : The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[5][6] While stable under basic and nucleophilic conditions, it can be cleaved by strong acids, releasing isobutylene and carbon dioxide.[7][8] This reactivity is crucial when considering waste streams and potential incompatibilities with other chemicals.

Given these factors, this compound should be handled as a substance that is potentially toxic, a skin and eye irritant, and reactive with acids. All new compounds of unknown toxicity must be treated as hazardous.[9]

The Hierarchy of Controls: Your First Line of Defense

Before detailing PPE, it is imperative to emphasize that PPE is the last line of defense. Engineering and administrative controls are foundational to a safe laboratory environment.

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood.[3][10] The fume hood provides critical ventilation to protect you from inhaling vapors or fine powders. Ensure any equipment used is placed at least six inches inside the hood for optimal airflow.[11] A safety shower and eyewash station must be readily accessible and unobstructed.[9][12]

  • Administrative Controls : Adhere strictly to Standard Operating Procedures (SOPs). Use the smallest amount of the chemical necessary for your experiment to minimize waste and potential exposure.[3] Keep your workspace clean and uncluttered to prevent accidental spills.[13] Never work alone in the laboratory.[12]

Personal Protective Equipment (PPE): A Detailed Protocol

The following PPE is mandatory when handling this compound. This selection is designed to provide comprehensive protection against all primary exposure routes.

Summary of Required PPE
Protection TypeEquipment SpecificationRationale
Eye and Face Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over goggles.Protects eyes from splashes, which is critical as indoline derivatives can be eye irritants.[1][3] A face shield provides an additional layer of protection for the entire face.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).Prevents direct skin contact.[1] Nitrile and other similar materials provide good protection against a range of chemicals.[14][15] Always inspect gloves for tears or punctures before use.[3]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.Ensures all skin is covered to prevent accidental contact.[3][9] Natural fiber clothing is recommended over synthetics.[3]
Respiratory A NIOSH-approved respirator may be required based on a risk assessment.Necessary if engineering controls are insufficient or if there is a risk of generating aerosols or dust, especially during spill cleanup.[3][16]
Experimental Protocol: Safe Handling Workflow

This protocol outlines the step-by-step process for safely using this compound in a laboratory setting.

  • Preparation :

    • Ensure you have attended all required laboratory safety training.[12]

    • Confirm the chemical fume hood is functioning correctly.

    • Gather all necessary materials and place them inside the fume hood to minimize traffic in and out of the workspace.[10]

    • Lay down absorbent bench paper to contain minor drips.

  • Donning PPE :

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Put on the appropriate chemically resistant gloves. If the risk of splash is high, consider double-gloving.

  • Handling the Chemical :

    • Carefully open the container inside the fume hood.

    • Weigh or measure the required amount, avoiding the generation of dust or aerosols.[3]

    • Keep the container sealed when not in use.[17]

  • Post-Handling :

    • Securely close the primary container.

    • Clean any contaminated surfaces within the fume hood.

    • Prepare waste as described in the Disposal Plan (Section 5).

  • Doffing PPE :

    • Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.

    • Remove your lab coat.

    • Remove your goggles.

    • Wash your hands thoroughly with soap and water immediately after removing gloves and before leaving the laboratory.[9][12]

Visualization: Safe Handling Workflow

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Doffing prep1 Verify Fume Hood Operation prep2 Gather Materials prep1->prep2 prep3 Don Lab Coat & Goggles prep2->prep3 handle1 Don Gloves prep3->handle1 handle2 Weigh/Measure Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Seal Container handle3->handle4 clean1 Segregate Waste handle4->clean1 clean2 Decontaminate Workspace clean1->clean2 doff1 Remove Gloves clean2->doff1 doff2 Remove Lab Coat/Goggles doff1->doff2 wash Wash Hands Thoroughly doff2->wash

Caption: Workflow for handling this compound.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.[9]

  • Small Spills (Contained in Fume Hood) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand.[3]

    • Scoop the absorbent material into a designated, sealable waste container.

    • Wipe the area with an appropriate solvent and then soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood :

    • Evacuate the laboratory immediately.[1]

    • Alert your supervisor and institutional Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

    • If you have been exposed, remove contaminated clothing and use the safety shower for at least 15 minutes.[12] Seek immediate medical attention.

Visualization: Spill Response Logic

G spill Spill Occurs location Where is the spill? spill->location fume_hood Inside Fume Hood location->fume_hood  Inside outside_hood Outside Fume Hood location->outside_hood  Outside small_spill Small & Contained? fume_hood->small_spill evacuate EVACUATE AREA Alert Supervisor & EHS outside_hood->evacuate large_spill Large or Uncontained small_spill->large_spill No cleanup Contain with absorbent. Collect in sealed container. Decontaminate area. small_spill->cleanup Yes large_spill->evacuate

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring safety.

  • Chemical Waste : All excess this compound and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.[18][19] The label should include the full chemical name and associated hazards.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be disposed of in the same solid hazardous waste stream.[11]

  • Regulatory Compliance : Do not dispose of this chemical down the drain.[20] All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidelines.[21]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.